molecular formula C39H80O20 B7908952 m-PEG19-alcohol

m-PEG19-alcohol

Cat. No.: B7908952
M. Wt: 869.0 g/mol
InChI Key: VRCXDIVMTHNVKE-UHFFFAOYSA-N
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Description

The m-PEG19-alcohol reagent is a monodisperse, linear methoxy-poly(ethylene glycol) featuring a terminal hydroxyl group. Unlike conventional polydisperse PEGs, this compound has an exact molecular weight and defined structure, which is critical for applications requiring high reproducibility and precise analytical characterization . The terminal hydroxyl group serves as a versatile handle for further chemical modification, enabling researchers to create customized linkers and active esters for conjugation. This defined this compound is particularly valuable in bioconjugation and the development of polymer therapeutics. PEGylation, the process of attaching PEG chains to proteins, peptides, or drugs, is a well-established method to enhance therapeutic properties by increasing hydrodynamic radius, prolonging blood circulation time, and reducing immunogenicity . Using a monodisperse PEG reagent like this compound overcomes key limitations of polydisperse PEGs, such as batch-to-batch variability and analytical complexities, facilitating clearer mass spectrometric analysis and more straightforward identification of PEGylation sites . In material science, this compound can be incorporated into biomaterials to improve hydrophilicity and biocompatibility. Its defined length allows for the systematic study of structure-function relationships in polymer-based systems. The reagent is provided For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O20/c1-41-4-5-43-8-9-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-44-7-6-42-3-2-40/h40H,2-39H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXDIVMTHNVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025069
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56-Nonadecaoxaoctapentacontan-58-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of m-PEG19-alcohol in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethoxy(polyethylene glycol)-19-alcohol (m-PEG19-alcohol) is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical tool in biomedical research and drug development. Characterized by a single terminal methoxy group and a terminal hydroxyl group on a 19-unit polyethylene glycol chain, this bifunctional molecule offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length. These properties make it an invaluable component in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in enhancing the properties of therapeutic molecules, its role in the construction of complex drug delivery systems, and its function as a flexible linker in targeted protein degradation. The guide includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its practical implementation in a research setting.

Physicochemical Properties of this compound

The distinct characteristics of this compound stem from its well-defined chemical structure. The methoxy group at one terminus renders it inert, preventing unwanted crosslinking, while the hydroxyl group at the other end provides a reactive site for conjugation to a variety of molecules.

PropertyValueReference
Molecular Weight 869.05 g/mol [1]
Chemical Formula C39H80O20[1]
Purity ≥95%[1]
Physical Form Waxy Solid or LiquidGeneral PEG properties
Solubility Water, Ethanol, DMF, DMSOGeneral PEG properties

The polyethylene glycol chain imparts significant hydrophilicity to molecules conjugated with this compound, which can drastically increase their aqueous solubility.[1][2] This is a crucial advantage for many therapeutic compounds that are otherwise poorly soluble in physiological conditions. Furthermore, the PEG chain creates a hydration shell around the conjugated molecule, which can provide steric hindrance to prevent aggregation and reduce immunogenicity.

Core Applications in Research

The versatility of this compound has led to its adoption in several key areas of biomedical research.

Bioconjugation: Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins, peptides, or other biomolecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a discrete PEG linker like this compound offers precise control over the length of the PEG chain, leading to more homogenous conjugates compared to traditional polydisperse PEGs.

Benefits of PEGylation with m-PEG-alcohols:

  • Increased Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, prolonging its circulation time in the bloodstream.

  • Enhanced Stability: The PEG chain can protect the protein from proteolytic degradation and improve its thermal and chemical stability.

  • Reduced Immunogenicity: The "stealth" effect of the PEG layer can mask epitopes on the protein surface, reducing its recognition by the immune system.

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic proteins and peptides.

The terminal hydroxyl group of this compound must first be activated to a more reactive functional group (e.g., an aldehyde, NHS ester, or maleimide) to facilitate conjugation to a protein. The following is a representative two-step protocol for PEGylating a protein with primary amines (e.g., lysine residues) using an NHS-ester activated this compound.

Step 1: Activation of this compound to m-PEG19-NHS Ester

  • Materials: this compound, N,N'-disuccinimidyl carbonate (DSC), triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DSC (1.5 equivalents) and TEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG19-NHS ester.

Step 2: Conjugation of m-PEG19-NHS Ester to a Protein

  • Materials: Protein of interest, m-PEG19-NHS ester, reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4-8.0).

  • Procedure:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Dissolve the m-PEG19-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. A 5-20 fold molar excess of the PEG reagent over the protein is a common starting point.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring.

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine.

    • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Characterize the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by analytical SEC to assess purity.

Workflow for Protein PEGylation using this compound.
Drug Delivery: Nanoparticle Surface Modification

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a cornerstone of modern nanomedicine. This compound, after activation of its hydroxyl group, can be covalently attached to the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.

Impact of Nanoparticle PEGylation:

  • Prolonged Circulation: The hydrophilic PEG layer reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times.

  • Improved Stability: PEGylation can prevent nanoparticle aggregation in biological fluids.

  • Enhanced Tumor Targeting (EPR Effect): For nanoparticles used in cancer therapy, prolonged circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

This protocol describes the surface modification of amine-functionalized nanoparticles with this compound that has been pre-activated to an aldehyde (m-PEG19-aldehyde) via reductive amination.

  • Materials: Amine-functionalized nanoparticles, m-PEG19-aldehyde, sodium cyanoborohydride (NaBH3CN), reaction buffer (e.g., PBS, pH 6.5-7.5).

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer.

    • Add m-PEG19-aldehyde to the nanoparticle suspension. A 10-50 fold molar excess of the PEG-aldehyde relative to the estimated surface amine groups is a typical starting point.

    • Allow the mixture to react for 30-60 minutes at room temperature with gentle stirring to form a Schiff base intermediate.

    • Add a freshly prepared solution of sodium cyanoborohydride (a mild reducing agent) to the reaction mixture.

    • Continue the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the PEGylated nanoparticles from excess reagents by methods such as centrifugal filtration, dialysis, or size-exclusion chromatography.

    • Characterize the PEGylated nanoparticles. A key technique is Dynamic Light Scattering (DLS), which should show an increase in the hydrodynamic diameter of the nanoparticles after PEGylation. Zeta potential measurements can also be used to confirm the shielding of surface charges.

Workflow for Nanoparticle Surface Modification.
Targeted Protein Degradation: PROTAC Linkers

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a crucial role in PROTAC efficacy, and PEG-based linkers, including those derived from this compound, are widely used due to their hydrophilicity and flexibility. The length of the PEG linker is a critical parameter that must be optimized to ensure the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Influence of PEG Linker Length on PROTAC Efficacy:

ParameterEffect of Increasing PEG Linker LengthReference
Ternary Complex Formation Can improve or hinder formation depending on the specific POI and E3 ligase. An optimal length is required.
Degradation Efficacy (DC50, Dmax) Highly dependent on the specific system. Both increases and decreases in potency have been observed with longer linkers.
Solubility Generally increases with longer PEG chains.
Cell Permeability Can be a complex relationship; increased hydrophilicity may reduce passive diffusion across cell membranes.

The following is a representative protocol for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) is coupled to an amine-functionalized PEG linker (derived from this compound).

  • Materials: Carboxylic acid-functionalized component (1.0 eq), amine-functionalized PEG linker (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized PEG linker to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure provides a level of precision that is essential for creating homogenous and reproducible bioconjugates and drug delivery systems. Whether it is used to enhance the therapeutic properties of proteins, to confer "stealth" characteristics to nanoparticles, or to serve as an optimized linker in the design of next-generation therapeutics like PROTACs, this compound offers significant advantages. As research continues to advance towards more targeted and personalized medicine, the importance of such precisely engineered molecular building blocks is only set to grow. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound to achieve their research and development goals.

References

The Strategic Role of m-PEG19-alcohol in Engineering Potent and Druggable PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is a complex endeavor, with the linker component playing a pivotal role in determining their efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene glycol (PEG) chains have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable length. This in-depth technical guide focuses on the mechanism of action of m-PEG19-alcohol, a 19-unit methoxy-terminated PEG linker, in the context of PROTAC design. We will delve into its structural significance, impact on ternary complex formation, and its role in optimizing the pharmaceutical properties of PROTACs. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating long-chain PEG linkers, alongside a comprehensive analysis of their mechanism of action.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, which is the prerequisite for target ubiquitination and subsequent degradation.[1][2]

The choice of linker significantly influences a PROTAC's:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to orient the POI and E3 ligase in a manner conducive to ubiquitination.[2]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and overall drug-like properties.[3]

  • Pharmacokinetics (PK): The linker can impact the metabolic stability and in vivo half-life of the PROTAC.

This compound: A Hydrophilic Linker for Enhanced PROTAC Performance

This compound is a monodisperse polyethylene glycol linker consisting of 19 ethylene glycol units with a terminal methoxy group and a primary alcohol. This structure imparts several advantageous properties to a PROTAC molecule.

Mechanism of Action of this compound in PROTACs

The primary mechanism of action of the this compound linker within a PROTAC is to bridge the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex. The extended and flexible nature of the 19-unit PEG chain allows for a greater spatial reach and conformational adaptability, which can be crucial for accommodating the geometries of diverse target proteins and E3 ligases.

The hydrophilicity imparted by the repeating ethylene glycol units is a key feature of this compound. This property can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development. Improved solubility can lead to better handling in vitro and potentially enhanced bioavailability in vivo. Furthermore, the PEG chain can shield the PROTAC from metabolic enzymes, potentially increasing its stability and half-life.

The terminal primary alcohol of this compound serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand. This hydroxyl group can be readily activated, for example, through tosylation or mesylation, to facilitate nucleophilic substitution reactions with amine or other nucleophilic functional groups on the binding moieties. Alternatively, it can be converted to other functional groups, such as an azide or an alkyne, to enable efficient and specific conjugation via "click chemistry" reactions.

Quantitative Impact of Long-Chain PEG Linkers on PROTAC Activity

While specific quantitative data for PROTACs utilizing an this compound linker is not extensively available in the public domain, studies on PROTACs with similar long-chain PEG linkers provide valuable insights into their impact on degradation efficiency. The following tables summarize representative data from the literature, illustrating the effect of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether12>1000<20
Alkyl/Ether1510090
Alkyl/Ether181095
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on BTK Degradation

Linker TypeNumber of PEG UnitsDC50 (nM)Dmax (%)
PEG4>1000<10
PEG510085
PEG72590
PEG95.9>95
PEG125080

These data highlight that an optimal linker length is crucial for achieving potent degradation, and that for certain target-E3 ligase pairs, longer linkers are necessary to achieve high efficacy.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC molecule is a multi-step process that requires careful planning and execution. The following is a generalized protocol for the synthesis of a PROTAC using this compound, a POI ligand with a suitable attachment point (e.g., a phenol or amine), and an E3 ligase ligand (e.g., pomalidomide) with a reactive handle.

Step 1: Activation of this compound

The terminal hydroxyl group of this compound must first be activated to facilitate conjugation. A common method is tosylation or mesylation.

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), triethylamine (TEA) or diisopropylethylamine (DIPEA), and anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.5 equivalents).

    • Slowly add a solution of TsCl or MsCl (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated m-PEG19-linker.

Step 2: Conjugation to the POI Ligand

  • Materials: Activated m-PEG19-linker, POI ligand with a nucleophilic handle (e.g., a phenol or amine), a suitable base (e.g., potassium carbonate or DIPEA), and an appropriate solvent (e.g., dimethylformamide - DMF or acetonitrile).

  • Procedure:

    • Dissolve the POI ligand (1 equivalent) and the activated m-PEG19-linker (1.1 equivalents) in the chosen solvent.

    • Add the base (2-3 equivalents).

    • Stir the reaction at room temperature or elevated temperature, monitoring by TLC or LC-MS.

    • Once the reaction is complete, perform an aqueous workup and extract the product.

    • Purify the resulting POI-linker conjugate by column chromatography.

Step 3: Conjugation to the E3 Ligase Ligand

The remaining terminal group of the linker (which may require deprotection or further activation) is then conjugated to the E3 ligase ligand. For example, if the POI-linker conjugate has a terminal hydroxyl group, it can be activated as in Step 1 and then reacted with an E3 ligase ligand containing a nucleophilic handle. Alternatively, click chemistry can be employed for a more specific and efficient conjugation.

  • For Click Chemistry:

    • Convert the terminal group of the POI-linker conjugate to an azide or alkyne.

    • Functionalize the E3 ligase ligand with the complementary alkyne or azide.

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Purification: The final PROTAC molecule is purified by preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological evaluation.

Western Blot for Measuring Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC of interest.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody specific to the target protein.

    • Primary antibody for a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts and prepare samples with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a proximity-based method to detect protein-protein interactions in living cells, making it well-suited for studying PROTAC-induced ternary complex formation.

  • Materials:

    • HEK293T cells.

    • Expression vectors for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc) and the E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL or HaloTag-CRBN).

    • Transfection reagent.

    • White, 96- or 384-well assay plates.

    • HaloTag® NanoBRET® 618 Ligand.

    • NanoBRET® Nano-Glo® Substrate.

    • Plate reader capable of filtered luminescence measurements.

  • Procedure:

    • Cell Transfection: Co-transfect HEK293T cells with the POI-NLuc and HaloTag-E3 ligase plasmids.

    • Assay Plate Preparation: Seed the transfected cells into the assay plates.

    • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to label the HaloTag-E3 ligase fusion protein.

    • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

    • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emissions.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).

Visualizing the Mechanism of Action

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Purification->Cell_Based_Assays Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, SPR, ITC) In_Vitro_Assays->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, Proteomics) Cell_Based_Assays->Degradation_Assay Cytotoxicity_Assay Cytotoxicity/Viability (MTS, CellTiter-Glo) Cell_Based_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies PK_Studies Pharmacokinetics (PK) In_Vivo_Studies->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft models) In_Vivo_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Ternary_Complex_Assay->Lead_Optimization Degradation_Assay->Lead_Optimization Cytotoxicity_Assay->In_Vivo_Studies Efficacy_Studies->Lead_Optimization

Caption: A typical workflow for the discovery and evaluation of PROTACs.

Conclusion

The this compound linker is a valuable tool in the design of potent and effective PROTACs. Its extended, flexible, and hydrophilic nature can facilitate the formation of a stable ternary complex, improve the physicochemical properties of the PROTAC, and potentially enhance its pharmacokinetic profile. The rational design of PROTACs requires a thorough understanding of the interplay between the linker, the POI ligand, and the E3 ligase ligand. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating long-chain PEG linkers, enabling researchers to systematically optimize their degrader molecules for therapeutic applications. While the quest for PROTACs with ideal drug-like properties continues, the strategic use of well-defined linkers like this compound will undoubtedly play a crucial role in advancing this exciting therapeutic modality.

References

Navigating the Nuances of Drug Delivery: An In-depth Technical Guide to Monomethoxy Polyethylene Glycol (mPEG) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, monomethoxy polyethylene glycol (mPEG) derivatives have emerged as a cornerstone technology. By covalently attaching these polymers to therapeutic molecules—a process known as PEGylation—researchers can significantly improve a drug's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of mPEG derivatives, from their synthesis and characterization to their profound impact on drug efficacy and safety.

The Chemistry of mPEG Derivatives: Synthesis and Functionalization

The journey of a PEGylated drug begins with the synthesis of a reactive mPEG derivative. The process starts with the ring-opening polymerization of ethylene oxide, initiated by methanol, to produce mPEG with a terminal hydroxyl group.[1] This hydroxyl group serves as a versatile handle for further chemical modification, allowing for the introduction of various functional groups to facilitate conjugation with different drug molecules.

The first generation of PEGylation chemistry primarily targeted the primary amino groups on proteins.[2] Over time, the synthetic strategies have evolved to create a diverse toolkit of reactive mPEG derivatives, enabling more specific and controlled conjugation.

Table 1: Common Functional Groups of mPEG Derivatives and Their Reactive Partners

mPEG Functional GroupReactive Partner on Drug/CarrierResulting Linkage
AldehydePrimary AmineSecondary Amine (after reduction)
Carboxyl (activated)Primary AmineAmide
MaleimideThiol (e.g., from cysteine)Thioether
N-Hydroxysuccinimide (NHS) EsterPrimary AmineAmide
EpoxideAmine, Thiol, HydroxylAmine, Thioether, Ether
CarbonateAmineUrethane
Experimental Protocol: Synthesis of Epoxy-Activated mPEG (epoxy-mPEG)

This protocol describes the activation of hydroxyl-terminated mPEG using epichlorohydrin to create a reactive glycidyl end group.

Materials:

  • Methoxy polyethylene glycol (mPEG-OH)

  • Epichlorohydrin

  • Sodium hydride (NaH)

  • Anhydrous toluene

  • Diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve mPEG-OH in anhydrous toluene.

  • Add sodium hydride (NaH) portion-wise to the solution while stirring. The reaction mixture is stirred at room temperature for 2 hours to form the mPEG alkoxide.

  • Add epichlorohydrin to the reaction mixture and heat to 80°C. The reaction is maintained at this temperature for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The product is precipitated by the addition of cold diethyl ether.

  • The resulting epoxy-mPEG is collected by filtration and dried under vacuum.

Characterization: The successful synthesis can be confirmed by ¹H NMR, where the appearance of new peaks corresponding to the epoxy protons will be observed.

Ensuring Quality: Characterization and Purification of mPEG Derivatives

The purity and molecular weight distribution of mPEG derivatives are critical parameters that can significantly impact the final drug conjugate's performance and safety. The presence of impurities, such as polyethylene glycol diol (PEG-diol), can lead to cross-linking and aggregation.[3]

Characterization Techniques

A suite of analytical techniques is employed to ensure the quality of mPEG derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of mPEG derivatives and determining the extent of functionalization.[4][5] It is crucial to correctly assign the peaks, paying attention to the coupling between ¹H and ¹³C, especially for accurate molecular weight determination.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is desirable for consistency in PEGylated drug products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify impurities, such as PEG-diol.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides information on the absolute molecular weight and distribution of the polymer chains.

Experimental Protocol: Determination of mPEG Molecular Weight by ¹H NMR

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve the mPEG derivative in deuterated chloroform (CDCl₃).

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Data Analysis:

  • Identify the singlet peak corresponding to the methoxy (CH₃O-) protons at one end of the polymer chain (typically around 3.38 ppm).

  • Identify the broad peak corresponding to the repeating ethylene glycol (-OCH₂CH₂-) protons (typically around 3.64 ppm).

  • Integrate both the methoxy proton peak and the repeating unit proton peak.

  • Calculate the number of repeating units (n) using the following formula: n = (Integral of repeating unit protons / 4) / (Integral of methoxy protons / 3)

  • Calculate the molecular weight (MW) using the formula: MW = (n * 44.05) + 31.04 (where 44.05 is the molecular weight of one ethylene glycol unit and 31.04 is the molecular weight of the terminal methoxy and hydroxyl groups).

Purification Strategies

Chromatographic techniques are essential for purifying mPEG derivatives and removing impurities.

  • Column Chromatography: Silica gel chromatography can be effective for separating mPEG derivatives from starting materials and byproducts.

  • Ion-Exchange Chromatography: This technique is useful for purifying charged mPEG derivatives, such as those with carboxyl or amine functional groups.

  • Size Exclusion Chromatography (SEC): Preparative SEC can be used to fractionate the polymer based on size, thus narrowing the molecular weight distribution.

The Impact of PEGylation on Pharmacokinetics

One of the primary motivations for PEGylation is to improve the pharmacokinetic profile of a therapeutic agent. The covalent attachment of mPEG chains increases the hydrodynamic radius of the molecule, which in turn leads to several beneficial effects.

  • Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chains can "shield" the therapeutic protein from the host's immune system, reducing its immunogenicity and antigenicity.

  • Enhanced Stability: PEGylation can protect the drug from enzymatic degradation, thereby increasing its stability in vivo.

  • Improved Solubility: For hydrophobic drugs, the attachment of hydrophilic mPEG chains can significantly enhance their water solubility.

Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

DrugFormulationHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)Reference
DoxorubicinNon-liposomal---
DoxorubicinPEGylated liposomalDetected at 72hHigher than non-liposomalLower than non-liposomal
ProticlesNon-PEGylated-0.06 ± 0.01 %ID/g at 1h p.i.-
ProticlesPEGylated-0.23 ± 0.01 %ID/g at 1h p.i.-

Note: The table provides a qualitative and quantitative comparison based on available data. Direct numerical comparisons may not always be possible due to variations in study design.

mPEG Derivatives in Drug Delivery Systems

Beyond direct conjugation to drugs, mPEG derivatives are integral components of various drug delivery systems, particularly nanoparticles and micelles. Amphiphilic block copolymers, such as mPEG-poly(lactic-co-glycolic acid) (mPEG-PLGA), can self-assemble in aqueous solutions to form core-shell structures. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic mPEG shell provides a "stealth" coating that prolongs circulation and reduces uptake by the reticuloendothelial system.

Experimental Protocol: Drug Loading and In Vitro Release from mPEG-PLGA Nanoparticles

Materials:

  • mPEG-PLGA copolymer

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Dialysis membrane with appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS)

Drug Loading:

  • Dissolve the mPEG-PLGA copolymer and the drug in a water-miscible organic solvent.

  • Add the organic solution dropwise to the aqueous phase while stirring to induce nanoprecipitation.

  • Stir the resulting nanoparticle suspension to allow the organic solvent to evaporate.

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Lyophilize the nanoparticle pellet to obtain a dry powder.

  • To determine drug loading, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

In Vitro Release:

  • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag with an appropriate MWCO.

  • Immerse the dialysis bag in a larger volume of the release medium and maintain at 37°C with gentle agitation.

  • At predetermined time points, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

Visualizing the Processes: Workflows and Pathways

General Synthesis and Functionalization Workflow

synthesis_workflow ethylene_oxide Ethylene Oxide polymerization Ring-Opening Polymerization ethylene_oxide->polymerization methanol Methanol methanol->polymerization mpeg_oh mPEG-OH polymerization->mpeg_oh functionalization Functionalization Reaction mpeg_oh->functionalization reactive_mpeg Reactive mPEG (e.g., mPEG-NHS, mPEG-Maleimide) functionalization->reactive_mpeg purification Purification (e.g., Chromatography) reactive_mpeg->purification final_product Purified Reactive mPEG purification->final_product

Caption: Workflow for the synthesis and functionalization of mPEG derivatives.

PEGylation and its Pharmacokinetic Consequences

pegylation_pathway cluster_drug Therapeutic Molecule cluster_peg PEGylation cluster_pk Pharmacokinetic Consequences drug Drug / Protein pegylation PEGylation Reaction drug->pegylation reactive_mpeg Reactive mPEG Derivative reactive_mpeg->pegylation pegylated_drug PEGylated Drug pegylation->pegylated_drug increased_size Increased Hydrodynamic Size pegylated_drug->increased_size reduced_immunogenicity Reduced Immunogenicity pegylated_drug->reduced_immunogenicity enhanced_stability Enhanced Stability pegylated_drug->enhanced_stability reduced_clearance Reduced Renal Clearance increased_size->reduced_clearance prolonged_half_life Prolonged Half-Life reduced_clearance->prolonged_half_life

Caption: The impact of PEGylation on the pharmacokinetic properties of a therapeutic molecule.

Drug Encapsulation and Release from mPEG-PLGA Nanoparticles

drug_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_release In Vivo Drug Release mpeg_plga mPEG-PLGA Copolymer self_assembly Self-Assembly (Nanoprecipitation) mpeg_plga->self_assembly drug Hydrophobic Drug drug->self_assembly nanoparticle Drug-Loaded Nanoparticle self_assembly->nanoparticle circulation Systemic Circulation nanoparticle->circulation IV Administration tumor_site Tumor Site (EPR Effect) circulation->tumor_site drug_release Sustained Drug Release tumor_site->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Workflow for drug encapsulation in mPEG-PLGA nanoparticles and subsequent in vivo release.

Conclusion

Monomethoxy polyethylene glycol derivatives represent a powerful and versatile platform in modern drug development. A thorough understanding of their synthesis, characterization, and in vivo behavior is paramount for designing safe and effective therapeutic interventions. This guide has provided a technical foundation for researchers and scientists working in this exciting field, highlighting the critical experimental considerations and the profound impact of this technology on improving patient outcomes. As research continues, the development of novel mPEG architectures and conjugation chemistries will undoubtedly lead to the next generation of advanced drug delivery systems.

References

The Strategic Integration of PEG Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in drug development, transforming the therapeutic potential of a wide range of molecules from small-molecule drugs to large biologics like antibodies. PEG linkers, acting as flexible, hydrophilic spacers, are instrumental in overcoming numerous pharmacokinetic and pharmacodynamic hurdles. This in-depth guide explores the multifaceted benefits of utilizing PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation therapeutics.

Core Benefits of PEG Linkers in Drug Discovery

The incorporation of PEG linkers into drug design offers a multitude of advantages, primarily stemming from their unique physicochemical properties. PEG is a water-soluble, biocompatible, non-immunogenic, and flexible polymer, making it an ideal candidate for bioconjugation.[][2]

Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the poor aqueous solubility of many promising therapeutic compounds. PEG linkers, being highly hydrophilic, can dramatically increase the water solubility of hydrophobic drugs, facilitating their formulation for intravenous administration and improving their overall bioavailability.[][3]

Improved Pharmacokinetics: PEGylation significantly alters the pharmacokinetic profile of a drug. By increasing the hydrodynamic volume of the molecule, PEG linkers reduce renal clearance, leading to a prolonged circulation half-life.[2] This extended presence in the bloodstream allows for greater drug exposure at the target site and can reduce the required dosing frequency, thereby improving patient compliance. One study showed that the use of PEG-linkers resulted in a dramatically improved pharmacokinetic profiles in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and increased area under the plasma concentration-time curve (AUC).

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the drug molecule. This shield can mask immunogenic epitopes on the drug, particularly for protein and peptide therapeutics, reducing the likelihood of an immune response.

Controlled Drug Release: PEG linkers can be engineered to be either stable (non-cleavable) or labile (cleavable) under specific physiological conditions. Cleavable linkers are designed to release the active drug at the target site in response to triggers such as low pH in the tumor microenvironment or the presence of specific enzymes within the cell. This targeted release mechanism enhances the therapeutic efficacy while minimizing off-target toxicity.

Enabling High Drug Loading in Antibody-Drug Conjugates (ADCs): In the context of ADCs, hydrophobic drug payloads can lead to aggregation and rapid clearance. Hydrophilic PEG linkers counteract this by improving the solubility and stability of the ADC, even at high drug-to-antibody ratios (DARs). Branched or multi-arm PEG linkers can further increase the payload capacity, allowing for the delivery of a higher concentration of the cytotoxic agent to the target cancer cell. This "doubled payload" approach can enhance the potency of an antibody-drug conjugate with hydrophilic linkers disproportionately 10 to 100-fold in vivo.

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG linkers on key drug properties.

Drug/MoleculePEG Linker Type/SizeParameterValue (Without PEG)Value (With PEG)Fold ChangeReference(s)
Recombinant Human TIMP-120 kDa mPEGElimination Half-life (h)1.12825.5
Affibody-MMAE ConjugateNone vs. 4 kDa PEGHalf-life (min)19.649.22.5
Affibody-MMAE ConjugateNone vs. 10 kDa PEGHalf-life (min)19.6219.011.2
Anti-CD30 ADC (DAR 8)No PEGClearance (mL/day/kg)~15--
Anti-CD30 ADC (DAR 8)PEG2Clearance (mL/day/kg)-~101.5
Anti-CD30 ADC (DAR 8)PEG4Clearance (mL/day/kg)-~72.1
Anti-CD30 ADC (DAR 8)PEG8Clearance (mL/day/kg)-~53
Trastuzumab-DM1 (DAR 8)Linear (L-PEG24)ClearanceHigh--
Trastuzumab-DM1 (DAR 8)Pendant (P-(PEG12)2)Clearance-LowN/A
Coumarin-6NoneSolubility (µg/mL)< 1--
Coumarin-6mPEG-PDLLA-decyl (2.5% w/v)Solubility (µg/mL)-> 10> 10
Coumarin-6mPEG-PLGA (2kDa-4kDa)Solubility (µg/mL)0.25122488

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate critical workflows and mechanisms in the application of PEG linkers in drug discovery.

experimental_workflow_for_adc_development cluster_0 1. Component Selection cluster_1 2. ADC Synthesis & Purification cluster_2 3. Characterization cluster_3 4. In Vitro Evaluation cluster_4 5. In Vivo Evaluation antibody Antibody Selection (High Specificity & Internalization) conjugation Conjugation Chemistry (e.g., Maleimide-Thiol) antibody->conjugation payload Payload Selection (High Potency) payload->conjugation linker PEG Linker Selection (Cleavable/Non-cleavable, Length) linker->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification dar DAR Determination (HIC, UV-Vis) purification->dar purity Purity & Aggregation (SEC) purification->purity stability Plasma Stability Assay purification->stability cytotoxicity Cytotoxicity Assay (IC50) dar->cytotoxicity binding Binding Affinity Assay purity->binding stability->cytotoxicity bystander Bystander Effect Assay cytotoxicity->bystander pk Pharmacokinetics (PK) Study cytotoxicity->pk efficacy Xenograft Efficacy Study pk->efficacy toxicity Toxicity Study efficacy->toxicity

High-level experimental workflow for ADC development.

her2_signaling_and_adc_action HER2 Signaling Pathway and ADC Mechanism of Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS Internalization Internalization (Endosome) HER2->Internalization 2. Internalization HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization/ Depolymerization Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to DNA DNA ADC Anti-HER2 ADC (Antibody-PEG-Payload) ADC->HER2 1. Binding Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload 4. Payload Release Payload->Tubulin 5. Target Engagement

Targeted delivery by an ADC to disrupt oncogenic signaling.

Experimental Protocols

Detailed methodologies are essential for the successful design, synthesis, and evaluation of drugs utilizing PEG linkers.

Protocol 1: PEGylation of an Antibody using an NHS-Ester PEG Linker

This protocol describes the conjugation of an amine-reactive PEG linker to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Antibody:

    • Ensure the antibody is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris), perform a buffer exchange into PBS.

  • Preparation of PEG-NHS Solution:

    • Equilibrate the mPEG-NHS reagent to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the mPEG-NHS in anhydrous DMSO to a stock concentration of 10-20 mM. The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess (e.g., 10-50 fold molar excess of PEG-NHS to antibody).

    • Slowly add the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted PEG and quenched reagent using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified product by SDS-PAGE to confirm an increase in molecular weight.

    • Use SEC to assess the purity and aggregation of the PEGylated antibody.

    • Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.). The retention time increases with the hydrophobicity, which correlates with a higher DAR.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

      • Where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) of an ADC on cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include untreated wells as a negative control.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

PEG linkers are a versatile and powerful tool in the drug discovery arsenal. Their ability to enhance solubility, extend circulation half-life, reduce immunogenicity, and enable controlled drug release has led to the successful development of numerous therapeutic products. For researchers and drug development professionals, a thorough understanding of the properties of different PEG linkers and the methodologies for their application is crucial for the rational design of safer and more effective drugs. The strategic selection and implementation of PEG linker technology will undoubtedly continue to drive innovation in the pharmaceutical industry, leading to improved treatments for a wide range of diseases.

References

m-PEG19-alcohol for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-19-alcohol (m-PEG19-alcohol) and its applications in bioconjugation. It covers the fundamental properties of this compound, detailed experimental protocols for its use, and methods for the characterization of its conjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein modification, and nanotechnology.

Core Concepts of this compound in Bioconjugation

This compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one terminus and a reactive hydroxyl group at the other. The PEG chain, consisting of 19 ethylene glycol units, imparts hydrophilicity and biocompatibility to the molecules it is conjugated to. This process, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules.

The primary role of the terminal hydroxyl group in this compound is to serve as a versatile handle for further chemical modification.[1] By itself, the alcohol is not sufficiently reactive for direct conjugation to biomolecules under physiological conditions.[2] Therefore, it must first be activated to a more reactive functional group. This two-step approach provides greater control over the bioconjugation process.[1]

Key advantages of using this compound in bioconjugation include:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility of conjugated biomolecules and can protect them from enzymatic degradation, leading to increased stability.[3][4]

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of molecules, which reduces their renal clearance and prolongs their circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of biomolecules, reducing their recognition by the immune system and thereby lowering their immunogenic potential.

  • Versatile Linker in PROTACs: this compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Physicochemical and Bioconjugation Properties of this compound

This section summarizes the key quantitative data for this compound and its derivatives.

PropertyValueReferences
Chemical Formula C39H80O20
Molecular Weight 869.05 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and most organic solvents.
Activated FormReactive TowardsResulting LinkageStability of Linkage
m-PEG19-TosylateAmines (-NH2), Thiols (-SH)Secondary Amine, ThioetherHigh
m-PEG19-AldehydeAmines (-NH2)Secondary Amine (after reductive amination)High
m-PEG19-Carboxylic Acid (activated with EDC/NHS)Amines (-NH2)AmideHigh
ParameterDescriptionTypical ValuesReferences
PEGylation Efficiency The extent of conjugation, often measured as the degree of PEGylation (number of PEG molecules per biomolecule).Varies depending on reaction conditions and protein.
Half-life of Activated Esters Stability of activated PEG derivatives in aqueous solution.Can be prone to hydrolysis.
Conjugate Stability Stability of the final PEGylated biomolecule.Generally increased compared to the unconjugated molecule.
Storage of this compound Recommended storage conditions to maintain stability.-20°C, desiccated.
Storage of PEG Solutions Conditions to minimize degradation of PEG solutions over time.Frozen (-20°C) is most stable; refrigerated (4°C) is better than room temperature. Protection from light and oxygen is recommended.

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to a model protein containing primary amines.

Activation of this compound: Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Cold diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine to the solution and stir.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) to the stirred solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the resulting m-PEG19-tosylate using ¹H NMR and mass spectrometry.

Conjugation of m-PEG19-tosylate to a Protein

This protocol outlines the conjugation of the activated m-PEG19-tosylate to primary amine groups (e.g., lysine residues) on a model protein.

Materials:

  • m-PEG19-tosylate

  • Model protein with accessible primary amines (e.g., Lysozyme)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal filter units for purification

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the model protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • PEGylation Reaction:

    • Dissolve the m-PEG19-tosylate in the reaction buffer.

    • Add the m-PEG19-tosylate solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein). The optimal ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified time (e.g., 2-24 hours). The reaction time will depend on the reactivity of the protein's amines.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of approximately 50 mM.

  • Purification:

    • Remove unreacted PEG and quenching reagents by dialysis against the purification buffer or by using centrifugal filter units.

    • For higher purity, further purification can be achieved using chromatographic techniques such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC).

  • Characterization: Analyze the purified PEG-protein conjugate to determine the degree of PEGylation and confirm its integrity.

Purification and Characterization of PEGylated Proteins

Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This technique is effective for removing unreacted, smaller PEG molecules from the larger PEG-protein conjugate.

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This high-resolution technique can be used to separate different PEGylated isomers.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions.

Characterization Methods:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and thereby the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the covalent attachment of the PEG chain to the protein and to quantify the degree of PEGylation by comparing the integrals of characteristic PEG peaks with those of the protein.

  • HPLC Analysis: Analytical SEC or RP-HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unmodified protein and free PEG.

Visualizing Workflows and Mechanisms

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical experimental workflow for the bioconjugation of this compound to a protein.

experimental_workflow cluster_activation Activation cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization mPEG_OH This compound Activation Activation (e.g., Tosylation) mPEG_OH->Activation mPEG_activated Activated m-PEG19 (e.g., m-PEG19-Ts) Activation->mPEG_activated Conjugation Conjugation Reaction mPEG_activated->Conjugation Protein Target Protein Protein->Conjugation Reaction_Mixture Crude Reaction Mixture Conjugation->Reaction_Mixture Purification Purification (e.g., SEC, IEC) Reaction_Mixture->Purification Purified_Conjugate Purified PEG-Protein Conjugate Purification->Purified_Conjugate Characterization Characterization (SDS-PAGE, MS, NMR, HPLC) Purified_Conjugate->Characterization Final_Product Final Characterized Product Characterization->Final_Product

Caption: A generalized workflow for the preparation of a PEG-protein conjugate.

Mechanism of Action for a PROTAC with a PEG Linker

This diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the this compound linker in facilitating the degradation of a target protein.

protac_mechanism PROTAC PROTAC (with m-PEG19 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Produces

Caption: The catalytic cycle of a PROTAC utilizing a PEG linker.

Representative Signaling Pathway Intervention by a PROTAC

The following diagram illustrates how a PROTAC could be used to degrade a key signaling protein, such as a receptor tyrosine kinase (RTK), thereby inhibiting a cancer-related signaling pathway.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (Target Protein) Ligand->RTK Binds & Activates Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK pathway) RTK->Downstream_Signaling Phosphorylates PROTAC_Action PROTAC Action RTK->PROTAC_Action Targeted by PROTAC Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Activates Proteasome_Deg Proteasomal Degradation PROTAC_Action->Proteasome_Deg Leads to Proteasome_Deg->RTK Degrades Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG chain, makes it an excellent choice for enhancing the therapeutic potential of biomolecules. The ability to activate its terminal hydroxyl group allows for a range of conjugation chemistries, providing researchers with the flexibility to tailor their bioconjugation strategies to specific applications. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, experimental protocols, and mechanistic insights necessary for the successful application of this compound in research and drug development.

References

An In-depth Technical Guide to PROTAC Technology and Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs utilize an event-driven mechanism to eliminate the protein altogether.[3] This is achieved by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[4][5]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

One of the key advantages of PROTAC technology is its potential to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins, which may lack a well-defined active site for inhibition. Furthermore, by inducing protein degradation rather than inhibition, PROTACs can overcome resistance mechanisms associated with target protein mutations or overexpression.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process for maintaining protein homeostasis. It involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.

There are over 600 E3 ligases in the human genome, providing a vast landscape for the development of selective PROTACs. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The Critical Role of PROTAC Linkers

The linker is a crucial component of a PROTAC molecule, playing a much more significant role than just a passive spacer. The length, composition, and attachment points of the linker profoundly influence the physicochemical properties, efficacy, and selectivity of the PROTAC.

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex. An optimal linker allows for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and degradation. Conversely, a poorly designed linker can result in steric clashes or unfavorable interactions, leading to negative cooperativity and reduced degradation efficiency.

Types of PROTAC Linkers

PROTAC linkers can be broadly classified into several categories based on their flexibility and chemical composition:

  • Flexible Linkers: These are the most common type of linkers and typically consist of polyethylene glycol (PEG) or alkyl chains. Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. PEG linkers can also improve the solubility and cell permeability of the PROTAC molecule.

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine or piperidine, or unsaturated moieties like alkynes, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and selectivity.

  • "Smart" or Functional Linkers: These are more advanced linkers that incorporate functionalities to control the activity of the PROTAC. Examples include:

    • Photoswitchable Linkers: Contain a photosensitive moiety, such as an azobenzene group, that can undergo a conformational change upon exposure to a specific wavelength of light, allowing for spatiotemporal control of PROTAC activity.

    • Clickable Linkers: Incorporate moieties like alkynes or azides that can be used for the modular and efficient synthesis of PROTAC libraries via "click chemistry."

Data Presentation: The Impact of Linker Length and Composition on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

The following tables summarize quantitative data from various studies, illustrating the significant impact of linker length and composition on the degradation potency and efficacy of PROTACs.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
11 9~100>90
12 12~10>90
13 16<10>90
14 19~100~80
15 21>100<70

Data adapted from a study on ERα-targeting PROTACs. The results demonstrate that a 16-atom linker provided the optimal length for ERα degradation in this series.

Table 2: Effect of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Alkyl Chain15>95
PROTAC B PEG Chain5>95

This hypothetical table illustrates that for a given target, a more hydrophilic PEG linker can sometimes lead to improved potency compared to a more hydrophobic alkyl linker, potentially due to better solubility and cell permeability.

Table 3: Comparison of Linker Types for a General Kinase Target

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
1 Flexible (PEG)152592
2 Flexible (Alkyl)154088
3 Rigid (Piperazine)151095

This hypothetical table demonstrates that a rigid linker can sometimes lead to enhanced potency compared to flexible linkers of the same length, likely due to a more favorable pre-organized conformation for ternary complex formation.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using NanoBRET™

This protocol describes a cell-based assay to monitor the formation of the ternary complex in live cells.

Materials:

  • Human cell line (e.g., HEK293T)

  • Expression vectors for:

    • Target protein fused to NanoLuc® luciferase (e.g., POI-NLuc)

    • E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL)

  • Transfection reagent

  • White, 96- or 384-well assay plates

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • Luminometer with BRET filters

Procedure:

  • Cell Transfection:

    • Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids. Optimize the plasmid ratio for a good assay window.

  • Assay Plate Preparation:

    • Seed the transfected cells into the assay plate.

  • HaloTag® Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.

  • PROTAC Treatment:

    • Add a serial dilution of the PROTAC to the wells.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Reagent to the wells.

    • Measure the luminescence signal at the donor (NanoLuc®) and acceptor (NanoBRET™ 618) wavelengths using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration to determine the concentration-response curve for ternary complex formation.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E2_Ub E2-Ub E3_Ligase_bound E3 Ligase E2_Ub->E3_Ligase_bound Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->E3_Ligase Recycled E3_Ligase_bound->POI_bound Ubiquitination

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis & Characterization cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET) treatment->ternary_complex quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blotting (Target Protein & Loading Control) quantification->western_blot analysis Data Analysis (Densitometry, DC50 & Dmax Calculation) western_blot->analysis end End: Lead Optimization analysis->end viability->end ternary_complex->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Efficacy_Relationship cluster_cause Cause linker_length Linker Length short_linker Too Short linker_length->short_linker optimal_linker Optimal Length linker_length->optimal_linker long_linker Too Long linker_length->long_linker steric_hindrance Steric Hindrance short_linker->steric_hindrance favorable_ppi Favorable Protein-Protein Interactions optimal_linker->favorable_ppi unproductive_complex Unproductive Ternary Complex long_linker->unproductive_complex efficacy PROTAC Efficacy (Degradation) low_efficacy1 Low Efficacy low_efficacy1->efficacy high_efficacy High Efficacy high_efficacy->efficacy low_efficacy2 Low Efficacy low_efficacy2->efficacy steric_hindrance->low_efficacy1 favorable_ppi->high_efficacy unproductive_complex->low_efficacy2

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Methodological & Application

Application Notes and Protocols for m-PEG19-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ubiquitin ligase. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide precise control over the distance and orientation between the two ligands. This document provides a detailed protocol for the synthesis of m-PEG19-alcohol, a monodisperse 19-unit PEG linker, and its subsequent incorporation into a PROTAC molecule.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The nature of the linker, including its length, rigidity, and composition, significantly impacts the efficiency of this process.[2]

PEG linkers offer several advantages in PROTAC design, including increased hydrophilicity, which can improve solubility and cell permeability.[3] The use of monodisperse PEG linkers, such as this compound, allows for precise control over the linker length, which is crucial for optimizing the geometry of the ternary complex.[4] This application note details a representative synthetic protocol for this compound and its activation and conjugation to form a PROTAC.

Synthesis of this compound

The synthesis of monodisperse this compound can be achieved through an iterative Williamson ether synthesis, starting from commercially available, shorter PEG units. This method allows for the controlled, stepwise addition of ethylene glycol units to achieve the desired length.

Diagram of the Synthetic Workflow for this compound

G cluster_0 Monomer Synthesis cluster_1 Iterative Chain Elongation cluster_2 Final Deprotection Monomer_OH HO-(CH2CH2O)4-H (Tetraethylene glycol) Monomer_OTHP HO-(CH2CH2O)4-OTHP Monomer_OH->Monomer_OTHP DHP, p-TsOH Monomer_OTs TsO-(CH2CH2O)4-OTHP Monomer_OTHP->Monomer_OTs TsCl, Pyridine peg7 MeO-PEG7-OTHP Monomer_OTs->peg7 1. NaH, THF 2. MeO-PEG3-OH start MeO-PEG3-OH start->peg7 peg11 MeO-PEG11-OTHP peg7->peg11 1. H+ 2. NaH, THF 3. TsO-(CH2CH2O)4-OTHP peg15 MeO-PEG15-OTHP peg11->peg15 1. H+ 2. NaH, THF 3. TsO-(CH2CH2O)4-OTHP peg19 MeO-PEG19-OTHP peg15->peg19 1. H+ 2. NaH, THF 3. TsO-(CH2CH2O)4-OTHP final_product This compound peg19->final_product H+

Caption: Iterative synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible route for the synthesis of this compound.

Part 1: Synthesis of the Activated Monomer (TsO-(CH2CH2O)4-OTHP)

  • Protection of Tetraethylene Glycol:

    • To a solution of tetraethylene glycol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield HO-(CH2CH2O)4-OTHP.

  • Tosylation of the Monoprotected Monomer:

    • Dissolve HO-(CH2CH2O)4-OTHP (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over sodium sulfate, filter, and concentrate to yield TsO-(CH2CH2O)4-OTHP.

Part 2: Iterative Chain Elongation

  • Synthesis of MeO-PEG7-OTHP:

    • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of MeO-PEG3-OH (1.0 eq) in THF.

    • Stir for 30 minutes at room temperature.

    • Add a solution of TsO-(CH2CH2O)4-OTHP (1.1 eq) in THF.

    • Heat the reaction to reflux and stir overnight.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield MeO-PEG7-OTHP.

  • Deprotection and Subsequent Elongation Steps:

    • Dissolve MeO-PEG7-OTHP in a mixture of acetic acid, THF, and water (3:1:1) and stir at 40 °C for 4 hours to remove the THP group.

    • Neutralize with sodium bicarbonate and extract with ethyl acetate.

    • Dry, concentrate, and purify to obtain MeO-PEG7-OH.

    • Repeat the Williamson ether synthesis as described in Part 2, Step 1, using MeO-PEG7-OH as the starting alcohol.

    • Continue this iterative process of deprotection and elongation until MeO-PEG19-OTHP is obtained.

Part 3: Final Deprotection

  • Synthesis of this compound:

    • Deprotect MeO-PEG19-OTHP using the acidic conditions described in Part 2, Step 2.

    • Purify the final product by column chromatography to yield this compound.

Reagent/MaterialStoichiometry (eq)Purpose
Tetraethylene glycol1.0Starting material for monomer
3,4-Dihydro-2H-pyran (DHP)1.1Protecting group for hydroxyl
p-Toluenesulfonic acid (p-TsOH)CatalyticAcid catalyst for protection
p-Toluenesulfonyl chloride (TsCl)1.2Activating group for hydroxyl
PyridineSolvent/Base
MeO-PEGn-OH1.0Growing PEG chain
Sodium Hydride (NaH)1.2Base for deprotonation
Tetrahydrofuran (THF)Solvent
Acetic Acid/THF/Water-Deprotection reagent

Activation and Conjugation of this compound for PROTAC Synthesis

The terminal hydroxyl group of this compound must be activated to facilitate its conjugation to either the warhead or the E3 ligase ligand. A common strategy is to convert the alcohol to a tosylate or mesylate for reaction with an amine, or to functionalize it with a carboxylic acid for amide bond formation.

Diagram of this compound Activation and Conjugation

G cluster_0 Activation cluster_1 Conjugation to Warhead cluster_2 Final PROTAC Assembly peg_oh m-PEG19-OH peg_ots m-PEG19-OTs peg_oh->peg_ots TsCl, Et3N, DCM peg_warhead m-PEG19-Warhead peg_ots->peg_warhead K2CO3, DMF warhead_nh2 Warhead-NH2 warhead_nh2->peg_warhead protac Final PROTAC peg_warhead->protac HATU, DIPEA, DMF ligase_cooh E3 Ligase-COOH ligase_cooh->protac

Caption: Activation and conjugation of this compound.

Experimental Protocol: PROTAC Synthesis

This protocol describes the activation of this compound and its sequential conjugation to a warhead and an E3 ligase ligand.

Step 1: Activation of this compound

  • Tosylation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (Et3N, 1.5 eq).

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield m-PEG19-OTs.

Reagent/MaterialStoichiometry (eq)Purpose
This compound1.0Linker
Triethylamine (Et3N)1.5Base
p-Toluenesulfonyl chloride (TsCl)1.2Activating agent
Dichloromethane (DCM)Solvent

Step 2: Conjugation to an Amine-Containing Warhead

  • Alkylation of the Warhead:

    • Dissolve the amine-containing warhead (1.0 eq) and m-PEG19-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K2CO3, 2.0 eq).

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the m-PEG19-Warhead conjugate.

Reagent/MaterialStoichiometry (eq)Purpose
Amine-containing Warhead1.0Target Protein Ligand
m-PEG19-OTs1.1Activated Linker
Potassium Carbonate (K2CO3)2.0Base
Dimethylformamide (DMF)Solvent

Step 3: Final PROTAC Assembly

  • Amide Coupling to the E3 Ligase Ligand:

    • The m-PEG19-Warhead conjugate will have a terminal hydroxyl group after the initial synthesis of the PEG chain. This needs to be converted to a carboxylic acid for this step. A Jones oxidation or a two-step oxidation via the aldehyde can be employed. Assuming the acid is prepared:

    • Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add a solution of the amine-functionalized m-PEG19-Warhead (1.1 eq) in DMF. (This assumes the warhead was attached to the tosylated PEG, and the other end of the PEG was functionalized with an amine).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Reagent/MaterialStoichiometry (eq)Purpose
Carboxylic acid-E3 Ligase Ligand1.0E3 Ligase Ligand
Amine-m-PEG19-Warhead1.1Linker-Warhead Conjugate
HATU1.1Amide coupling reagent
DIPEA2.0Base
Dimethylformamide (DMF)Solvent

Characterization

The identity and purity of the synthesized this compound and the final PROTAC should be confirmed by standard analytical techniques.

Analytical MethodPurposeExpected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the PEG backbone, terminal methyl and hydroxyl/activated groups, warhead, and E3 ligase ligand.
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio.
HPLC Purity determinationA high-purity peak for the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its application in the construction of PROTACs. The use of a monodisperse PEG linker is crucial for the rational design and optimization of PROTAC molecules. The described synthetic and conjugation strategies offer a robust framework for researchers in the field of targeted protein degradation.

References

Application Notes & Protocols: Conjugation of m-PEG19-alcohol to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By covalently attaching PEG chains, one can enhance the solubility, stability, and circulation half-life of a ligand while reducing its immunogenicity.[1][2][3] The m-PEG19-alcohol is a monodisperse PEG linker with a terminal hydroxyl group.

However, the terminal hydroxyl group (-OH) of this compound is not sufficiently reactive for direct conjugation to common functional groups on ligands such as amines, carboxylic acids, or thiols.[4] Therefore, a two-step process is required:

  • Activation: The terminal hydroxyl group of the this compound must first be converted into a more reactive functional group.

  • Conjugation: The activated PEG derivative is then covalently linked to the functional group on the target ligand.

These application notes provide a comprehensive guide to the chemical strategies and detailed protocols for conjugating this compound to ligands containing primary amines, carboxylic acids, or thiols.

Principle of Conjugation: A Two-Step Strategy

Directly coupling an alcohol to a ligand is challenging due to the poor leaving group nature of the hydroxyl group. The most robust and common approach involves activating the alcohol and then reacting the activated intermediate with the ligand. The choice of activation and conjugation chemistry is dictated by the available functional group on the target ligand.

Logical Workflow for Conjugation Strategy

The diagram below illustrates the decision-making process for selecting a conjugation pathway based on the ligand's functional group.

G start Start: This compound activation Step 1: Activation of Terminal -OH Group start->activation ligand_type What is the functional group on your ligand? activation->ligand_type peg_ots m-PEG19-Tosylate (or Mesylate) ligand_type->peg_ots  Amine peg_mal m-PEG19-Maleimide ligand_type->peg_mal  Thiol peg_amine m-PEG19-Amine ligand_type->peg_amine  Carboxyl ligand_amine Ligand-NH2 (Amine) conjugate_amide Step 2: Conjugation (Amine Coupling) peg_ots->conjugate_amide ligand_thiol Ligand-SH (Thiol) conjugate_thioether Step 2: Conjugation (Thiol Coupling) peg_mal->conjugate_thioether ligand_cooh Ligand-COOH (Carboxyl) conjugate_edc Step 2: Conjugation (EDC/NHS Coupling) peg_amine->conjugate_edc final_product1 Final Conjugate: m-PEG19-Ligand conjugate_amide->final_product1 final_product2 Final Conjugate: m-PEG19-Ligand conjugate_thioether->final_product2 final_product3 Final Conjugate: m-PEG19-Ligand conjugate_edc->final_product3

Caption: Decision workflow for conjugating this compound to a ligand.

Protocol 1: Conjugation to an Amine-Containing Ligand

This protocol is suitable for ligands containing a primary amine (-NH2), such as the N-terminus of a protein or lysine side chains. The strategy involves activating the this compound to a tosylate, which is an excellent leaving group, followed by nucleophilic substitution by the amine on the ligand.

Reaction Pathway

Caption: Pathway for conjugating this compound to an amine-ligand.

Experimental Protocol

Step 1: Activation of this compound to m-PEG19-Tosylate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA, 2.0 - 3.0 eq) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield m-PEG19-tosylate.

Step 2: Conjugation of m-PEG19-Tosylate to Amine-Ligand

  • Dissolve the amine-containing ligand (1.0 eq) and m-PEG19-tosylate (1.2 - 1.5 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50°C for 16-24 hours.

  • Monitor the reaction for the formation of the conjugate by LC-MS.

  • Upon completion, the crude product can be purified.

Quantitative Data Summary
StepParameterReagent & Molar Excess (to substrate)SolventTemperatureTime (h)Typical Yield
1. Activation TosylationTsCl: 1.5-2.0 eq, TEA: 2.0-3.0 eqDCM0°C to RT12 - 16>90%
2. Conjugation Nucleophilic Substitutionm-PEG19-OTs: 1.2-1.5 eq, DIPEA: 3.0 eqDMF/DMSORT to 50°C16 - 2450-80%

Protocol 2: Conjugation to a Thiol-Containing Ligand

This protocol is designed for ligands with a free sulfhydryl group (-SH), commonly found in cysteine residues. The strategy involves converting the activated PEG-tosylate into a PEG-maleimide, which then reacts specifically with the thiol group via a Michael addition reaction to form a stable thioether bond.

Reaction Pathway

Caption: Pathway for conjugating this compound to a thiol-ligand.

Experimental Protocol

Step 1: Synthesis of m-PEG19-Maleimide (This step assumes you have already synthesized m-PEG19-Tosylate as per Protocol 1, Step 1)

  • A common route is to first convert the tosylate to an amine (e.g., via azide substitution followed by reduction) and then react the amine with a maleimide-containing reagent.

  • Azide Formation: Dissolve m-PEG19-tosylate (1.0 eq) in DMF and add sodium azide (NaN3, 5.0 eq). Heat to 60-80°C for 24 hours. After workup, m-PEG19-azide is obtained.

  • Reduction to Amine: Dissolve m-PEG19-azide in THF/water. Add triphenylphosphine (PPh3, 1.5 eq) and stir at 50°C overnight. Concentrate and purify to get m-PEG19-amine.

  • Maleimide Functionalization: Dissolve m-PEG19-amine (1.0 eq) in anhydrous DCM. Add maleic anhydride (1.2 eq) and stir at RT for 4 hours. Add acetic anhydride and sodium acetate and heat to 60°C for 4 hours to facilitate cyclization. After workup and purification, m-PEG19-maleimide is obtained.

Step 2: Conjugation of m-PEG19-Maleimide to Thiol-Ligand

  • Dissolve the thiol-containing ligand in a suitable buffer, typically phosphate buffer with EDTA, at pH 6.5-7.5. If the ligand is a protein, ensure it is in a buffer free of other thiol-containing reagents (like DTT).

  • Dissolve m-PEG19-maleimide (2.0 - 5.0 eq) in the same buffer or a co-solvent like DMSO and add it to the ligand solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Monitor the reaction by LC-MS or SDS-PAGE (for protein ligands).

  • Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

  • Purify the conjugate.

Quantitative Data Summary
StepParameterReagent & Molar Excess (to substrate)Solvent/BufferTemperatureTime (h)Typical Yield
1. Activation Maleimide FunctionalizationMulti-step processVariousVarious24 - 48~60-70% (overall)
2. Conjugation Michael Additionm-PEG19-Maleimide: 2.0-5.0 eqPhosphate Buffer (pH 6.5-7.5)RT2 - 470-95%

Protocol 3: Conjugation to a Carboxyl-Containing Ligand

For ligands with a carboxylic acid (-COOH) group, the most common strategy is to form a stable amide bond. This requires converting the this compound into an m-PEG19-amine, which can then be coupled to the ligand's carboxyl group using standard carbodiimide chemistry (EDC/NHS).

Reaction Pathway

References

Application Notes and Protocols for m-PEG19-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of m-PEG19-alcohol, a high-purity monomethoxy polyethylene glycol derivative. This versatile linker is instrumental in the fields of drug delivery, protein and peptide modification, and the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). The protocols outlined below detail the necessary steps for the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to various biomolecules.

Introduction to this compound

This compound, characterized by a single methoxy group at one terminus and a hydroxyl group at the other, is a valuable tool for enhancing the therapeutic properties of molecules. The covalent attachment of the PEG chain, a process known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of a drug.[1] Furthermore, the PEG moiety can shield antigenic sites, potentially reducing the immunogenicity of therapeutic proteins.[2] In the context of PROTACs, the m-PEG19-linker serves to connect the two critical ligands that facilitate selective protein degradation.[3][4][5]

The terminal hydroxyl group of this compound is not inherently reactive and requires chemical activation to enable conjugation. This document provides protocols for three common activation pathways: conversion to an aldehyde for reductive amination, activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and conversion to a maleimide for conjugation to thiols.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC39H80O20
Molecular Weight869.04 g/mol
AppearanceSolid at room temperature
Storage ConditionsPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its conjugation to proteins or peptides. It is crucial to note that optimization of reaction conditions, such as molar ratios, pH, and incubation times, may be necessary for specific applications.

Protocol 1: Activation of this compound to m-PEG19-aldehyde

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde, which can then be used for site-specific N-terminal PEGylation of proteins via reductive amination.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Diatomaceous earth

  • Diethyl ether

  • Rotary evaporator

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of diatomaceous earth to remove the spent reagent.

  • Wash the filter cake with DCM.

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid m-PEG19-aldehyde and dry under vacuum.

  • Store the product at -20°C under an inert atmosphere.

Protocol 2: Conjugation of m-PEG19-aldehyde to a Protein via Reductive Amination

This method allows for the site-specific conjugation of the PEG-aldehyde to the N-terminal α-amine of a protein.

Materials:

  • m-PEG19-aldehyde

  • Protein of interest

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., Ion Exchange, Size Exclusion)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. The buffer should not contain primary amines like Tris.

  • PEGylation Reaction:

    • In a reaction vessel, add the protein solution to the desired final concentration (e.g., 1-5 mg/mL).

    • Add a 5 to 20-fold molar excess of m-PEG19-aldehyde to the protein solution.

    • Gently mix and incubate for 1-2 hours at room temperature to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at 4°C or room temperature for 2 to 24 hours with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by HPLC (SEC, IEX, or RP-HPLC) to assess purity and heterogeneity.

ParameterRecommended Range/ValueReference
Molar Ratio (PEG-aldehyde:Protein)5:1 to 20:1
pH5.5 - 7.0
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)
Temperature4°C - 25°C
Protocol 3: Activation of this compound to m-PEG19-NHS Ester

This protocol details the conversion of the hydroxyl group to a reactive NHS ester, which readily reacts with primary amines on proteins and peptides.

Materials:

  • This compound

  • Anhydrous DCM

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and pyridine (2 equivalents).

  • Stir the reaction mixture under an inert atmosphere at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the m-PEG19-NHS ester by adding cold diethyl ether.

  • Collect the solid product and dry it under vacuum.

  • Store the moisture-sensitive product at -20°C with a desiccant.

Protocol 4: Conjugation of m-PEG19-NHS Ester to a Protein

This protocol describes the reaction of the PEG-NHS ester with primary amines (N-terminus and lysine residues) on a protein.

Materials:

  • m-PEG19-NHS ester

  • Protein of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the m-PEG19-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution.

  • PEGylation Reaction:

    • Add a 10 to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction: Add Quenching Buffer to stop the reaction.

  • Purification and Characterization: Purify and characterize the PEGylated protein as described in Protocol 2.

ParameterRecommended Range/ValueReference
Molar Ratio (PEG-NHS:Protein)10:1 to 50:1
pH7.2 - 8.5
Temperature4°C - 25°C
Protocol 5: Activation of this compound to m-PEG19-Maleimide

This protocol outlines the conversion of the hydroxyl group to a maleimide functionality for specific reaction with thiol groups.

Materials:

  • This compound

  • Anhydrous DCM

  • Triethylamine (TEA)

  • Methanesulfonyl chloride

  • Potassium phthalimide

  • Anhydrous DMF

  • Hydrazine monohydrate

  • Maleic anhydride

Procedure (Multi-step synthesis):

  • Mesylation: Dissolve this compound in anhydrous DCM and cool to 0°C. Add TEA followed by dropwise addition of methanesulfonyl chloride. Stir at 0°C for 2 hours.

  • Azide Substitution: To the reaction mixture, add sodium azide and a catalytic amount of tetrabutylammonium iodide. Stir at room temperature overnight.

  • Reduction to Amine: Reduce the PEG-azide to PEG-amine using a suitable reducing agent like triphenylphosphine followed by water, or by catalytic hydrogenation.

  • Maleimide Functionalization: Dissolve the resulting m-PEG19-amine in anhydrous DCM. Add maleic anhydride and stir at room temperature for 2 hours.

  • Cyclization: Add acetic anhydride and sodium acetate and heat the mixture to 50°C for 4 hours to form the maleimide ring.

  • Purification: Purify the m-PEG19-maleimide product by column chromatography.

  • Store the product at -20°C.

Protocol 6: Conjugation of m-PEG19-Maleimide to a Thiol-Containing Molecule

This protocol describes the specific reaction of the PEG-maleimide with a free sulfhydryl group.

Materials:

  • m-PEG19-maleimide

  • Thiol-containing protein or peptide

  • Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)

  • Optional: Reducing agent like TCEP to reduce disulfide bonds.

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the Reaction Buffer. If necessary, reduce disulfide bonds with a 10-100x excess of TCEP for 20-30 minutes at room temperature.

  • PEGylation Reaction:

    • Add a 10 to 20-fold molar excess of m-PEG19-maleimide to the molecule solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification and Characterization: Purify and characterize the conjugate as described in Protocol 2.

ParameterRecommended Range/ValueReference
Molar Ratio (PEG-Maleimide:Thiol)10:1 to 20:1
pH6.5 - 7.5
Temperature4°C - 25°C

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the conceptual impact of PEGylation.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Biomolecule cluster_downstream Purification & Analysis mPEG_OH This compound Oxidation Oxidation (e.g., DMP) mPEG_OH->Oxidation NHS_activation NHS Esterification (e.g., DSC) mPEG_OH->NHS_activation Maleimide_synthesis Multi-step Synthesis mPEG_OH->Maleimide_synthesis mPEG_aldehyde m-PEG19-aldehyde Oxidation->mPEG_aldehyde mPEG_NHS m-PEG19-NHS Ester NHS_activation->mPEG_NHS mPEG_maleimide m-PEG19-Maleimide Maleimide_synthesis->mPEG_maleimide Reductive_Amination Reductive Amination mPEG_aldehyde->Reductive_Amination Amine_Coupling Amine Coupling mPEG_NHS->Amine_Coupling Thiol_Coupling Thiol Coupling mPEG_maleimide->Thiol_Coupling Protein_N_terminus Protein (N-terminus) Protein_N_terminus->Reductive_Amination Protein_Lysine Protein (Lysine) Protein_Lysine->Amine_Coupling Protein_Cysteine Protein (Cysteine) Protein_Cysteine->Thiol_Coupling PEG_Protein_N_term PEGylated Protein (N-terminal) Reductive_Amination->PEG_Protein_N_term PEG_Protein_Lys PEGylated Protein (Lysine) Amine_Coupling->PEG_Protein_Lys PEG_Protein_Cys PEGylated Protein (Cysteine) Thiol_Coupling->PEG_Protein_Cys Purification Purification (SEC/IEX) PEG_Protein_N_term->Purification PEG_Protein_Lys->Purification PEG_Protein_Cys->Purification Analysis Analysis (SDS-PAGE, HPLC) Purification->Analysis

Caption: General experimental workflow for the activation and conjugation of this compound.

G cluster_unmodified Unmodified Therapeutic Protein cluster_modified PEGylated Therapeutic Protein Unmodified_Protein Therapeutic Protein Target_Receptor1 Target Receptor Unmodified_Protein->Target_Receptor1 Binding & Efficacy Protease Protease Unmodified_Protein->Protease Degradation Kidney Renal Clearance Unmodified_Protein->Kidney Rapid Clearance Immune_Cell Immune Cell Unmodified_Protein->Immune_Cell Immunogenic Response PEG_Protein m-PEG19-Protein Conjugate Target_Receptor2 Target Receptor PEG_Protein->Target_Receptor2 Binding & Efficacy Protease2 Protease PEG_Protein->Protease2 Steric Hindrance (Reduced Degradation) Kidney2 Renal Clearance PEG_Protein->Kidney2 Increased Hydrodynamic Size (Reduced Clearance) Immune_Cell2 Immune Cell PEG_Protein->Immune_Cell2 Epitope Masking (Reduced Immunogenicity)

Caption: Consequences of protein PEGylation on therapeutic outcomes.

References

Application Notes and Protocols for m-PEG19-alcohol in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

m-PEG19-alcohol is a long-chain polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. Its hydrophilic nature can enhance the solubility and cell permeability of the resulting PROTAC molecule. The extended length of the PEG chain provides significant flexibility, which can be crucial for enabling the optimal orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination. This application note provides an overview of the utility of this compound as a PROTAC linker and details protocols for key cell-based assays to evaluate the efficacy of the resulting degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process for protein degradation in eukaryotes. It involves a sequential cascade of enzymatic reactions carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing the target protein for ubiquitination.

UPS_Pathway cluster_ub_cascade Ubiquitination Cascade Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin ligase) E2->E3 Ub Transfer POI Target Protein E3->POI Substrate Recognition PolyUb_POI Polyubiquitinated Target Protein POI->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Signaling Pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for PROTACs with PEG-containing linkers targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS).[1]

PROTAC IdentifierTarget ProteinCell LineLinker Composition (Illustrative)DC50 (pM)Dmax (%)
PROTAC 1H-PGDSKU812TFC-007 ligand + 3xPEG + Pomalidomide18.7 ± 1.5>95
PROTAC 2H-PGDSKU812TFC-007 ligand + 4xPEG + Pomalidomide27.6 ± 10.5>95
PROTAC 3H-PGDSKU812TAS-205 ligand + 3xPEG + Pomalidomide71.4 ± 34.8>95
PROTAC 4H-PGDSKU812TAS-205 ligand + 4xPEG + Pomalidomide23.8 ± 18.4>95

Experimental Protocols

A comprehensive evaluation of a PROTAC's activity involves a series of cell-based assays to confirm target engagement, ternary complex formation, and ultimately, target protein degradation. Below are detailed protocols for key experiments.

Experimental_Workflow start Start: PROTAC Synthesis (with this compound linker) cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response and time-course) cell_culture->treatment assays Cell-Based Assays treatment->assays western_blot Western Blot (Protein Degradation) assays->western_blot hibit HiBiT Assay (Degradation Kinetics) assays->hibit nanobret NanoBRET Assay (Ternary Complex Formation) assays->nanobret viability Cell Viability Assay (e.g., CellTiter-Glo) assays->viability data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis hibit->data_analysis nanobret->data_analysis viability->data_analysis end End: PROTAC Candidate Selection data_analysis->end

General experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Target-expressing cell line

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the various PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Lysate Collection and Quantification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: HiBiT Assay for Real-Time Protein Degradation Kinetics

This assay allows for the quantitative measurement of protein degradation kinetics in living cells. It requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.

Materials:

  • HiBiT-tagged target protein expressing cell line

  • LgBiT protein (or a cell line stably expressing LgBiT)

  • White, opaque 96-well or 384-well plates

  • PROTAC stock solution (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque-walled plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Add the diluted PROTAC to the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time points.

  • Lytic Detection:

    • Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the lytic reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the data to the vehicle-treated controls to determine the percentage of protein remaining. Plot the percentage of degradation against the PROTAC concentration to calculate DC50 and Dmax. For kinetic analysis, plot the luminescence signal over time.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells. It is a proximity-based assay that uses Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (donor)

  • Expression vector for the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor)

  • FuGENE® HD Transfection Reagent

  • HaloTag® NanoBRET™ 618 Ligand (acceptor)

  • NanoBRET™ Nano-Glo® Substrate (donor)

  • White, opaque 96-well plates

  • PROTAC stock solution (in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque-walled 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 4 hours to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Target-expressing cell line

  • Opaque-walled 96-well plates

  • PROTAC stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density. Allow cells to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the PROTAC concentration to determine the IC50 value.

Conclusion

The use of this compound as a linker in PROTAC design offers a promising strategy to enhance the pharmaceutical properties of these novel therapeutic agents. The protocols outlined in this application note provide a comprehensive framework for the in-cell characterization of PROTACs, from confirming target degradation to assessing the mechanism of action and potential cytotoxicity. Rigorous and systematic evaluation using these assays is crucial for the successful development of potent and selective protein degraders for therapeutic applications.

References

Application Note: LC-MS Analysis of m-PEG19-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can improve solubility, reduce immunogenicity, and prolong circulation half-life. m-PEG19-alcohol is a discrete PEG linker containing 19 ethylene glycol units with a terminal hydroxyl group, which can be conjugated to various molecules, including those with alcohol functionalities, to impart these desirable characteristics. Accurate and robust analytical methods are crucial for the characterization and quantification of such conjugates. This application note provides a detailed protocol for the synthesis of an this compound conjugate via Williamson ether synthesis and its subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Conjugation of this compound to a Model Alcohol (Williamson Ether Synthesis)

This protocol describes the conjugation of this compound to a hypothetical primary alcohol (R-OH) to form an ether linkage.

Materials and Reagents:

  • This compound

  • Model primary alcohol (e.g., 1-octanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromooctane (as an example of an activated alcohol precursor if starting from the PEG-alkoxide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases. This forms the m-PEG19-alkoxide.

  • Conjugation: In a separate flask, prepare a solution of the primary alkyl halide (e.g., 1-bromooctane, 1.1 equivalents) in anhydrous DMF.

  • Slowly add the alkyl halide solution to the freshly prepared m-PEG19-alkoxide solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure m-PEG19-ether conjugate.

LC-MS Analysis of the this compound Conjugate

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for accurate mass measurement. A triple quadrupole mass spectrometer can be used for targeted quantification.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of the conjugate and starting materials.

LC Method:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Method:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100 - 2000
Data Acquisition Full Scan

Sample Preparation:

  • Dissolve the purified conjugate, this compound, and the model alcohol in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 mg/mL.

  • For reaction monitoring, dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of the acetonitrile/water mixture.

  • Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS system.

Data Presentation

The following tables summarize the expected quantitative data from the LC-MS analysis of the starting materials and the final conjugate.

Table 1: Retention Times and Observed m/z Values

CompoundExpected Retention Time (min)Calculated Monoisotopic Mass (Da)Observed [M+Na]+ (m/z)
Model Alcohol (1-octanol)8.5130.1358153.1252
This compound5.2880.5264903.5158
m-PEG19-octyl ether Conjugate9.8992.66221015.6516

Table 2: Relative Quantification of Reaction Components

CompoundPeak Area at t=0hPeak Area at t=24h% Conversion
This compound1,250,000150,00088%
m-PEG19-octyl ether Conjugate01,100,000-

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis dissolve Dissolve/Dilute Sample filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (TOF or Orbitrap) ionize->detect integrate Peak Integration detect->integrate identify Compound Identification (Accurate Mass) integrate->identify quantify Relative Quantification integrate->quantify

Caption: Experimental workflow for LC-MS analysis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product peg_alcohol m-PEG19-OH product m-PEG19-O-CH2-R peg_alcohol->product Williamson Ether Synthesis r_oh R-CH2-Br r_oh->product base NaH base->product solvent Anhydrous THF/DMF solvent->product

Caption: Williamson ether synthesis of this compound conjugate.

Application Note: Characterization of m-PEG19-alcohol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxy-poly(ethylene glycol)-alcohol (m-PEG-alcohol) is a class of polyethylene glycol derivatives featuring a methoxy group at one terminus and a hydroxyl group at the other.[1] Specifically, m-PEG19-alcohol is a monodisperse PEG linker with 19 ethylene glycol units. These linkers are crucial in pharmaceutical research and drug development, where they are used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] They serve as versatile building blocks in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and for the surface modification of medical devices.[3][4] Accurate structural confirmation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. This note details the application of ¹H and ¹³C NMR for the comprehensive characterization of this compound.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and spatial arrangement. For this compound, ¹H NMR is used to identify and quantify the protons of the terminal methoxy and alcohol groups, as well as the repeating ethylene glycol backbone. ¹³C NMR provides complementary information by identifying the unique carbon environments within the molecule.

¹H and ¹³C NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound. Data is based on typical values for PEG compounds in common deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆. The use of DMSO-d₆ is particularly advantageous for observing the hydroxyl proton, as it forms a stable hydrogen bond, resulting in a sharp peak at a consistent chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Structural UnitLabelChemical Shift (δ, ppm)MultiplicityIntegration
Methoxy Protonsa~ 3.38Singlet (s)3H
Methylene Protons (Backbone)b~ 3.64Multiplet (m)~76H
Methylene Protons (adjacent to -OH)c~ 3.5 - 3.7Triplet (t)2H
Hydroxyl Protond~ 2.0 - 4.6 (variable in CDCl₃); ~4.56 in DMSO-d₆Triplet (t) or Broad Singlet1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Structural UnitLabelChemical Shift (δ, ppm)
Methoxy Carbone~ 59
Methylene Carbons (Backbone)f~ 70
Methylene Carbon (adjacent to -OH)g~ 61

Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • 5 mm NMR tubes and caps

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool for filtration (if needed)

Procedure:

  • Determine Sample Amount: Weigh the required amount of this compound.

    • For ¹H NMR: 5-25 mg is typically sufficient for small molecules.

    • For ¹³C NMR: 50-100 mg is recommended due to the lower natural abundance of ¹³C.

  • Dissolution: Place the weighed sample into a clean, dry vial. Using a Pasteur pipette, add approximately 0.5 - 0.6 mL of the chosen deuterated solvent. This corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube.

  • Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. The final solution must be transparent and free of solid particles.

  • Filtration (Optional): If any solid particles remain, filter the solution. Pack a small piece of cotton or glass wool into a clean Pasteur pipette and filter the solution directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely. Label the tube clearly at the top with a permanent marker. Do not use paper labels or tape on the body of the tube.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need optimization based on the spectrometer and sample concentration.

Procedure:

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the number of scans (NS), typically 8 to 16 for a moderately concentrated sample.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between pulses.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Due to the low sensitivity of ¹³C, a higher number of scans (e.g., 128, 256, or more) is typically required.

    • Acquire the spectrum. For more detailed structural information, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

G cluster_repeat methoxy CH₃O- peg1 -CH₂ methoxy->peg1 peg2 CH₂O- peg1->peg2 peg3 -CH₂ peg2->peg3 peg4 CH₂O- peg3->peg4 dots ... peg_n_minus_1 -CH₂ peg_n CH₂- peg_n_minus_1->peg_n alcohol -OH peg_n->alcohol

Caption: Molecular structure of this compound.

G prep Sample Preparation (Weighing, Dissolution, Filtration) insert Insert Sample into Spectrometer prep->insert lock_shim Lock & Shim (Optimize Field Homogeneity) insert->lock_shim acquire Acquire Data (¹H, ¹³C, DEPT Spectra) lock_shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration, Assignment) process->analyze report Report Results (Structure Confirmation, Purity) analyze->report

Caption: Experimental workflow for NMR analysis.

G cluster_h1 Signal Analysis (¹H) cluster_c13 Signal Analysis (¹³C) spectrum_h1 ¹H NMR Spectrum s_3_38 Singlet @ ~3.38 ppm (Integration = 3H) spectrum_h1->s_3_38 m_3_64 Multiplet @ ~3.64 ppm (Integration = ~76H) spectrum_h1->m_3_64 t_3_5 Triplet @ ~3.5-3.7 ppm (Integration = 2H) spectrum_h1->t_3_5 t_4_56 Triplet/Broad @ ~4.56 ppm (Integration = 1H) spectrum_h1->t_4_56 spectrum_c13 ¹³C NMR Spectrum p_59 Peak @ ~59 ppm spectrum_c13->p_59 p_70 Peak @ ~70 ppm spectrum_c13->p_70 p_61 Peak @ ~61 ppm spectrum_c13->p_61 structure This compound Structure s_3_38->structure CH₃O- m_3_64->structure -(CH₂CH₂O)- Backbone t_3_5->structure -CH₂OH t_4_56->structure -OH p_59->structure CH₃O- p_70->structure -(CH₂CH₂O)- Backbone p_61->structure -CH₂OH

Caption: Logical flow for NMR data interpretation.

References

Applications of m-PEG19-alcohol in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG19-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In the burgeoning field of targeted protein degradation, PROTACs represent a revolutionary therapeutic modality, particularly in oncology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), including those implicated in cancer pathogenesis. The this compound, with its 19 ethylene glycol units, offers a flexible and hydrophilic spacer to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This extended linker length can be critical in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, a key step for efficient ubiquitination and subsequent degradation.[1]

The PEGylated nature of the linker, conferred by this compound, can significantly enhance the physicochemical properties of the resulting PROTAC molecule. These improvements include increased aqueous solubility and enhanced cell permeability, which can lead to better oral absorption and overall pharmacokinetic profile.[2] The length of the PEG chain is a critical parameter in PROTAC design, influencing the molecule's ability to induce effective protein degradation.[3] While specific data for PROTACs utilizing an this compound linker are not extensively published, the principles of its application can be extrapolated from studies on PROTACs with similar long-chain PEG linkers.

This document provides a comprehensive overview of the application of this compound in the context of PROTAC-based cancer research, including detailed, representative experimental protocols and data presented for easy comparison.

Data Presentation: Efficacy of Representative PEG-Linked PROTACs in Cancer Cell Lines

The following table summarizes the in vitro efficacy of representative PROTACs that utilize PEG linkers of varying lengths to target key cancer-driving proteins. This data, gathered from analogous studies, illustrates the potency of such molecules in inducing protein degradation and inhibiting cancer cell proliferation.

PROTAC (Target)Cell LineLinker (Analogous to this compound)DC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³Reference
BETd-260 (BRD4)RS4;11 (AML)PEG-based0.03>950.13F. Bai et al., 2017
ARV-825 (BRD4)Burkitt's LymphomaPEG-based<1>9013E. S. Winter et al., 2015
Compound 3 (ERRα)MCF7 (Breast Cancer)PEG-based3~9010J. D. Bondeson et al., 2018
PROTAC 1 (FAK)MDA-MB-231 (Breast Cancer)PEG-based30>90110C. H. Gao et al., 2018

¹DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. ³IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the PROTAC that inhibits 50% of cell viability or proliferation.

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This process effectively removes the target protein from the cell, disrupting its downstream signaling pathways.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Oncogenic Kinase) Target->Ternary_Complex Ub_Chain Polyubiquitin Chain Target->Ub_Chain Polyubiquitination Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Promotes E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: PROTAC Mechanism of Action.

The evaluation of a novel PROTAC involves a series of in vitro experiments to confirm its efficacy in degrading the target protein and inhibiting cancer cell growth.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (incorporating this compound) Treatment PROTAC Treatment (Dose-Response) Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation - DC₅₀) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Cytotoxicity - IC₅₀) Treatment->Viability_Assay Data_Analysis Data Analysis and Endpoint Determination Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing an this compound linker. These protocols are based on established methodologies in the field.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis for conjugating a target protein ligand and an E3 ligase ligand via an this compound linker. This example assumes the use of click chemistry for the final conjugation step.

Materials:

  • Target protein ligand with a terminal alkyne group

  • E3 ligase ligand with a terminal azide group (e.g., a derivative of pomalidomide)

  • This compound

  • Tos-Cl (Tosyl chloride)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), water

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of m-PEG19-azide

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0°C.

  • Add Tos-Cl (1.2 equivalents) portion-wise and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the tosylated PEG intermediate.

  • Dissolve the tosylated intermediate in DMF and add sodium azide (3 equivalents).

  • Heat the reaction to 80°C and stir for 24 hours.

  • Cool the reaction, add water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain m-PEG19-azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the target protein ligand-alkyne (1 equivalent) and the E3 ligase ligand-azide (1 equivalent) in a 1:1 mixture of t-butanol and water.

  • To this solution, add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cancer cells following treatment with a PROTAC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C and 5% CO₂.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of a PROTAC on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

  • Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value.

References

Application Notes and Protocols for m-PEG19-alcohol in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in the treatment of neurological disorders, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1][2][3] Polyethylene glycol (PEG) and its derivatives have emerged as a valuable tool in overcoming this obstacle. "PEGylation," the process of covalently attaching PEG chains to molecules such as peptides, proteins, or nanoparticles, can enhance the therapeutic potential of neuroactive compounds.[4][5] Methoxy-PEG19-alcohol (m-PEG19-alcohol), a monofunctional PEG with 19 repeating ethylene glycol units and a terminal hydroxyl group, is a key reagent in this process. Its methoxy cap prevents cross-linking, while the terminal alcohol group allows for chemical modification and conjugation to therapeutic moieties.

The PEGylation of therapeutics can impart several beneficial pharmacological properties, including improved solubility, reduced immunogenicity and antigenicity, and an extended circulatory half-life by reducing kidney clearance. These attributes are critical for enhancing the bioavailability and efficacy of drugs targeting the brain.

Applications in Neurological Disorder Studies

This compound is primarily utilized as a linker and a hydrophilic polymer in the development of drug delivery systems for neurological disorders. Its applications include:

  • Prodrug Synthesis: this compound can be used to create more lipophilic prodrugs that can more readily cross the BBB. Once in the CNS, the PEG chain can be cleaved, releasing the active drug.

  • Nanoparticle Functionalization: Coating nanoparticles with this compound can improve their systemic circulation time and reduce uptake by the reticuloendothelial system, thereby increasing the likelihood of reaching the brain.

  • Bioconjugation of Peptides and Proteins: Covalent attachment of this compound to neuroactive peptides or proteins can protect them from enzymatic degradation and reduce their immunogenicity, enhancing their therapeutic effect in the CNS.

Quantitative Data Summary

ParameterNon-PEGylated CompoundPEGylated CompoundFold ImprovementNeurological ModelReference
Blood-Brain Barrier Permeability (in vitro) 1.5 x 10⁻⁶ cm/s6.2 x 10⁻⁶ cm/s4.1xIn vitro BBB modelFictional Data for Illustration
Plasma Half-life (in vivo) 0.5 hours8 hours16xRodent model of Parkinson's DiseaseFictional Data for Illustration
Reduction in Aβ Plaque Load (in vivo) 25%60%2.4xTransgenic mouse model of Alzheimer's DiseaseFictional Data for Illustration
Neuroprotection (% neuronal survival) 40%75%1.9xIn vitro model of excitotoxicityFictional Data for Illustration

Note: The data presented in this table is illustrative and intended to represent the potential improvements that can be achieved with PEGylation. Actual results will vary depending on the specific drug, the nature of the PEGylation, and the experimental model.

Experimental Protocols

Protocol 1: General Procedure for the Activation of this compound

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive species, such as a tosylate or mesylate, which can then be used for conjugation to amines or other nucleophiles on a therapeutic molecule.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (or pyridine) to the solution (typically 1.5-2 equivalents).

  • Slowly add p-toluenesulfonyl chloride (or methanesulfonyl chloride) (typically 1.2-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the activated m-PEG19 derivative.

  • Purify the product by column chromatography if necessary.

Protocol 2: PEGylation of a Therapeutic Peptide with Activated m-PEG19

This protocol outlines the conjugation of an activated m-PEG19 derivative to a therapeutic peptide containing a free amine group (e.g., lysine residue).

Materials:

  • Activated m-PEG19 derivative (e.g., m-PEG19-tosylate)

  • Therapeutic peptide

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4-8.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Lyophilizer

Procedure:

  • Dissolve the therapeutic peptide in the aqueous buffer solution.

  • Add the activated m-PEG19 derivative to the peptide solution in a molar excess (e.g., 5-10 fold).

  • Gently stir the reaction mixture at room temperature for several hours to overnight. The reaction can also be performed at 4°C to minimize degradation of the peptide.

  • Monitor the progress of the PEGylation reaction using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated peptide, or HPLC.

  • Once the desired degree of PEGylation is achieved, quench the reaction (if necessary, depending on the activation chemistry).

  • Purify the PEGylated peptide from unreacted PEG and peptide using dialysis against a suitable buffer.

  • Lyophilize the purified PEGylated peptide to obtain a stable powder.

  • Characterize the final product by mass spectrometry to confirm the identity and purity of the PEGylated peptide.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Therapeutic Molecule cluster_purification Step 3: Purification and Analysis mPEG_OH m-PEG19-OH Reagents_Activation Activating Reagents (e.g., TsCl, MsCl) mPEG_OH->Reagents_Activation Activated_mPEG Activated m-PEG19 (e.g., m-PEG19-OTs) Reagents_Activation->Activated_mPEG Therapeutic Therapeutic Molecule (Peptide, Drug, etc.) Activated_mPEG->Therapeutic Conjugation Reaction PEGylated_Therapeutic PEGylated Therapeutic for CNS Delivery Therapeutic->PEGylated_Therapeutic Purification Purification (e.g., Dialysis, Chromatography) PEGylated_Therapeutic->Purification Analysis Characterization (e.g., MS, HPLC, SDS-PAGE) Purification->Analysis

Caption: Workflow for the synthesis of a PEGylated therapeutic for neurological studies.

Signaling_Pathway cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron PEG_Drug PEGylated Neuro-drug Receptor Receptor-Mediated Transcytosis PEG_Drug->Receptor Drug_Release Drug Release Receptor->Drug_Release Target_Receptor Target Receptor (e.g., GPCR, Kinase) Drug_Release->Target_Receptor Signaling_Cascade Downstream Signaling Cascade Target_Receptor->Signaling_Cascade Neuroprotection Neuroprotection & Neuronal Survival Signaling_Cascade->Neuroprotection

Caption: Hypothetical signaling pathway of a PEGylated neuro-drug after crossing the BBB.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG19-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in the development of advanced drug delivery systems.[1][2] This process involves the covalent or non-covalent attachment of PEG chains to the nanoparticle surface, creating a hydrophilic and biocompatible corona. This "stealth" coating offers numerous advantages, including prolonged systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system (MPS), enhanced stability in biological fluids, and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][2]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-19-alcohol (m-PEG19-alcohol). The terminal hydroxyl group of this compound can be activated for covalent conjugation to various nanoparticle surfaces, offering a versatile method for improving their therapeutic potential.

Core Concepts

The effectiveness of nanoparticle PEGylation is influenced by several key factors:

  • PEG Molecular Weight: The length of the PEG chain impacts the thickness of the hydrophilic layer. Longer chains generally provide better steric hindrance but can sometimes interfere with targeting ligand interactions.[3]

  • PEG Surface Density: The number of PEG chains per unit area of the nanoparticle surface determines the conformation of the PEG layer ("mushroom" vs. "brush" regime) and its effectiveness in preventing protein adsorption.

  • Nanoparticle Core Material: The choice of nanoparticle material (e.g., gold, iron oxide, polymeric) will dictate the available functional groups for conjugation and the appropriate chemical strategies.

  • Terminal Functional Group: The reactivity of the PEG's terminal group is critical for efficient conjugation. While this compound's hydroxyl group is less reactive than thiols or amines, it can be activated to form stable covalent bonds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with PEG. The data presented here are representative values for nanoparticles modified with PEGs of a similar chain length to this compound and should be considered as a general guide. Actual results will vary depending on the specific nanoparticle system and PEGylation protocol.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterBefore PEGylationAfter PEGylationCharacterization Technique
Hydrodynamic Diameter (nm) 100 ± 5130 ± 8Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 3-5 ± 2DLS
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03DLS
PEG Grafting Density (chains/nm²) N/A~1.0Molecular Dynamics (MD) Simulation

Table 2: In Vitro Performance of Nanoparticles Before and After this compound Modification

ParameterBefore PEGylationAfter PEGylationAssay
Protein Adsorption (%) 80 ± 1020 ± 5Bicinchoninic Acid (BCA) Assay
Macrophage Uptake (%) 75 ± 825 ± 6In vitro cell culture with macrophages
Drug Release (%, at 24h) 60 ± 545 ± 7Dialysis Method

Experimental Protocols

Protocol 1: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

This protocol describes the activation of the terminal hydroxyl group of this compound to form a reactive PEG-imidazole carbamate intermediate. This intermediate can then react with amine or hydroxyl groups on the nanoparticle surface.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation: Dry all glassware thoroughly. Add this compound to a round-bottom flask and dissolve it in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Activation: In a separate container, dissolve a 1.5 to 2-fold molar excess of CDI in anhydrous DCM.

  • Slowly add the CDI solution to the stirring this compound solution at room temperature.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting this compound.

  • Purification:

    • Once the reaction is complete, precipitate the activated PEG by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with cold diethyl ether to remove unreacted CDI and other byproducts.

    • Dry the resulting white powder (CDI-activated m-PEG19) under vacuum.

  • Storage: Store the activated PEG under an inert atmosphere at -20°C to prevent hydrolysis.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the covalent conjugation of CDI-activated m-PEG19 to nanoparticles possessing surface amine groups (e.g., aminosilane-coated iron oxide or gold nanoparticles functionalized with amine-terminated ligands).

Materials:

  • Amine-functionalized nanoparticles

  • CDI-activated m-PEG19 (from Protocol 1)

  • Anhydrous buffer (e.g., borate buffer, pH 8.5)

  • Centrifuge and centrifuge tubes

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous buffer. Use sonication to ensure a homogenous suspension.

  • PEGylation Reaction:

    • Dissolve the CDI-activated m-PEG19 in a small amount of the anhydrous buffer.

    • Add the activated PEG solution to the nanoparticle suspension. The molar ratio of activated PEG to surface amine groups should be optimized, but a starting point of a 10-50 fold molar excess of PEG is recommended.

    • Allow the reaction to proceed overnight at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Purification:

    • Centrifugation: Pellet the PEGylated nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Washing: Remove the supernatant containing unreacted PEG and byproducts. Resuspend the nanoparticle pellet in fresh buffer.

    • Repeat the centrifugation and washing steps at least three times to ensure complete removal of unbound PEG.

  • Final Dispersion: Resuspend the final PEGylated nanoparticle pellet in the desired buffer for storage and further characterization.

Characterization Methods

Thorough characterization is essential to confirm successful PEGylation and to evaluate the properties of the modified nanoparticles.

Characterization TechniquePurpose
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.
Transmission Electron Microscopy (TEM) To visualize the nanoparticle core and confirm that the morphology is maintained after surface modification.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the PEG chains on the nanoparticle surface by identifying the characteristic C-O-C ether stretching bands.
Thermogravimetric Analysis (TGA) To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information and to quantify the PEG surface density.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface and confirm the presence of PEG.

Visualizations

Experimental Workflow

G cluster_activation PEG Activation cluster_conjugation Nanoparticle Conjugation cluster_purification Purification cluster_characterization Characterization mPEG This compound ActivatedPEG CDI-activated m-PEG19 mPEG->ActivatedPEG  + CDI in  anhydrous DCM CDI CDI CDI->ActivatedPEG PEG_NP PEGylated Nanoparticles ActivatedPEG->PEG_NP NP Amine-functionalized Nanoparticles NP->PEG_NP  + Activated PEG  in buffer (pH 8.5) Purified_NP Purified PEGylated Nanoparticles PEG_NP->Purified_NP Centrifugation & Washing DLS DLS Purified_NP->DLS TEM TEM Purified_NP->TEM FTIR FTIR Purified_NP->FTIR TGA TGA Purified_NP->TGA

Caption: Workflow for the surface modification of nanoparticles with this compound.

Influence of PEGylation on Cellular Uptake

G cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle Unmodified_NP Unmodified NP Opsonins Opsonins Unmodified_NP->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Phagocytosis PEG_NP PEGylated NP Receptor Receptor PEG_NP->Receptor Reduced non-specific interaction Cell Target Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endocytosis->Cell Cellular Uptake

Caption: PEGylation alters nanoparticle interaction with biological systems.

Signaling Pathway Modulation

PEGylation primarily modulates cellular signaling by influencing the initial interaction between the nanoparticle and the cell membrane. By reducing non-specific binding and opsonization, PEGylated nanoparticles are more likely to engage with specific cell surface receptors when functionalized with targeting ligands. This can lead to the activation of specific endocytic pathways and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Targeted PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Ligand Binding Endosome Endosome Formation Receptor->Endosome Internalization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Endosome->Signaling Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: PEGylation can influence receptor-mediated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of m-PEG19-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor solubility with their m-PEG19-alcohol conjugates. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. Isn't PEG supposed to increase solubility?

A1: Yes, polyethylene glycol (PEG) is well-known for its ability to increase the aqueous solubility of conjugated molecules. The this compound linker, a monomethoxy polyethylene glycol with 19 ethylene glycol units, is designed to enhance the solubility of the resulting conjugate. If you are observing poor solubility, it is likely due to other factors overwhelming the solubilizing effect of the PEG chain. These factors can include the physicochemical properties of the conjugated molecule, the overall structure of the conjugate, and the solution conditions.

Q2: What are the primary factors that could be causing the poor solubility of my conjugate?

A2: Several factors can contribute to the poor solubility of your this compound conjugate:

  • Properties of the Conjugated Molecule: If the molecule you have conjugated to the this compound is highly hydrophobic or prone to aggregation, the relatively short PEG chain may not be sufficient to overcome these properties.

  • Aggregation: The conjugate itself may be self-aggregating, leading to precipitation from the solution. This can be influenced by factors such as concentration, pH, and ionic strength.[1]

  • Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.[1] The solubility is often lowest near the isoelectric point of a protein or peptide conjugate.[1]

  • Temperature: Temperature can have a variable effect on solubility. While warming can sometimes help dissolve a compound, for some PEGylated molecules, solubility can decrease with increasing temperature.

  • Purity of the Conjugate: Impurities from the synthesis and purification process can sometimes lead to solubility issues.

Q3: What initial steps can I take to improve the solubility of my conjugate?

A3: Here are some initial troubleshooting steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Try adjusting the pH of your buffer away from the isoelectric point (pI) of the conjugate if it is a protein or peptide.

    • Vary Ionic Strength: Modifying the salt concentration (e.g., NaCl) can help to mitigate electrostatic interactions that may lead to aggregation.[1]

  • Sonication and Gentle Heating:

    • Brief sonication in an ultrasonic bath can help to break up aggregates and facilitate dissolution.

    • Gentle warming (e.g., to 37°C) can sometimes improve solubility, but this should be done with caution as it can also promote degradation or aggregation in some cases.

  • Test a Range of Solvents:

    • If aqueous solubility is a major issue, consider testing the solubility in a range of organic and co-solvent systems. PEGs are generally soluble in a variety of solvents.[2]

Q4: What alternative solvent systems can I try?

A4: If your conjugate is intended for in vitro or in vivo applications that can tolerate organic solvents, you can explore the following options:

  • Co-solvent Systems: Mixtures of water with a water-miscible organic solvent can significantly improve solubility. Common co-solvents include:

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Formulation with Excipients: For formulation purposes, you can explore excipients that are known to improve the solubility of poorly soluble compounds. These include:

    • Surfactants: Tween 80, Poloxamers.

    • Other PEGs: Using a low molecular weight PEG like PEG 400 as a vehicle.

    • Suspending Agents: Carboxymethyl cellulose (CMC).

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound conjugates.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Solvent System Exploration cluster_3 Formulation Strategies cluster_4 Outcome start Poorly Soluble This compound Conjugate ph_ionic Optimize Buffer (pH, Ionic Strength) start->ph_ionic sonication_heat Sonication / Gentle Heating start->sonication_heat cosolvent Test Co-Solvent Systems (e.g., Water/Ethanol, Water/DMSO) ph_ionic->cosolvent If still insoluble sonication_heat->cosolvent If still insoluble organic_solvent Test Organic Solvents (e.g., Ethanol, DCM, DMF) cosolvent->organic_solvent If still insoluble surfactants Add Surfactants (e.g., Tween 80) cosolvent->surfactants For aqueous formulations organic_solvent->surfactants For aqueous formulations soluble Solubility Achieved organic_solvent->soluble For organic-based applications excipients Use Formulation Excipients (e.g., PEG 400, CMC) surfactants->excipients excipients->soluble

A troubleshooting workflow for addressing poor solubility of this compound conjugates.

Solubility Data

While specific quantitative solubility data for this compound conjugates is highly dependent on the conjugated molecule, the following table provides a general guide to the solubility of low molecular weight PEGs in common solvents.

SolventSolubility of Low MW PEGsNotes
WaterHighThe hydrophilic nature of the ethylene glycol units leads to high aqueous solubility.
EthanolHighPEGs are readily soluble in ethanol.
MethanolHighSimilar to ethanol, methanol is a good solvent for low MW PEGs.
Dichloromethane (DCM)HighA common organic solvent for dissolving PEG and its conjugates.
Dimethylformamide (DMF)HighDMF is another polar aprotic solvent in which PEGs are highly soluble.
AcetonitrileHighPEGs generally show good solubility in acetonitrile.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful solvent for a wide range of compounds, including PEGs.
TolueneModerate to HighSolubility in less polar solvents like toluene can be more variable depending on the specific PEG and any conjugated molecule.
HexaneLowPEGs have poor solubility in non-polar aliphatic hydrocarbons.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the this compound conjugate into a clean vial.

    • Add a measured volume of the desired solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10-50 mg/mL).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the conjugate does not dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the vial to 37°C and vortex again. Caution: Be mindful of the thermal stability of your conjugate.

  • Observation:

    • Visually inspect the solution for any undissolved particles. A clear solution indicates that the conjugate is soluble at that concentration.

    • If the solution is hazy or contains a precipitate, the conjugate is not fully dissolved.

  • Serial Dilution (if necessary):

    • If the conjugate did not dissolve at the initial concentration, add a known volume of solvent to dilute the sample and repeat the dissolution steps. Continue this process until the conjugate fully dissolves to determine the approximate solubility.

Protocol 2: Preparation of a Co-Solvent Formulation
  • Dissolve the Conjugate in Organic Solvent:

    • Dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Prepare the Aqueous Phase:

    • In a separate container, prepare the aqueous buffer (e.g., PBS).

  • Combine the Phases:

    • Slowly add the aqueous phase to the organic solution of the conjugate while vortexing or stirring. Note: It is often preferable to add the aqueous phase to the organic phase to avoid shocking the conjugate out of solution.

    • The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays or in vivo studies.

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Factors Affecting Conjugate Solubility

G cluster_0 Conjugate Properties cluster_1 Solution Environment cluster_2 Observed Property conjugate This compound Conjugate solubility Overall Solubility conjugate->solubility peg This compound (Solubilizing Moiety) peg->conjugate molecule Conjugated Molecule (e.g., Protein, Small Molecule) molecule->conjugate ph pH ph->solubility ionic_strength Ionic Strength ionic_strength->solubility temperature Temperature temperature->solubility solvent Solvent System solvent->solubility

Factors influencing the overall solubility of an this compound conjugate.

References

Technical Support Center: Optimizing m-PEG19-alcohol Linker for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing the m-PEG19-alcohol linker for your Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and why is its length critical for activity?

A1: A PROTAC is a heterobifunctional molecule with three components: a ligand for your protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The this compound is a polyethylene glycol (PEG)-based linker used in PROTAC synthesis.[2][3] Its primary role is to bridge the two ligands, inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This complex is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

The linker's length is a critical parameter.

  • If the linker is too short: It may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC.

  • If the linker is too long: It might not bring the two proteins into close enough proximity for efficient ubiquitination, resulting in a non-productive complex.

Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC. The this compound provides a relatively long and flexible linker, which can be advantageous for certain target and E3 ligase pairs.

Q2: What are the key parameters to determine the optimal concentration and efficacy of my this compound-containing PROTAC?

A2: The two primary parameters for evaluating PROTAC efficacy are:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or cytotoxicity.

Q3: What is the "hook effect" and how can I avoid it with my this compound PROTAC?

A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation. To avoid the hook effect, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal window that maximizes degradation before it diminishes.

Troubleshooting Guides

Problem 1: I am observing no or very poor degradation of my target protein (low Dmax).

This is a common challenge in PROTAC development. Follow this systematic approach to identify the cause.

Step 1: Verify Target and E3 Ligase Engagement

Before assessing degradation, you must confirm that your PROTAC can independently bind its two targets in the cellular environment.

  • Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

    • Rationale: CETSA is a powerful method to verify target engagement in intact cells. A successful PROTAC will bind to its target protein and increase its thermal stability, causing a shift in its melting curve.

    • Action: Perform CETSA for both the target protein and the recruited E3 ligase (e.g., Cereblon or VHL) to confirm binary engagement of both ends of the PROTAC.

Step 2: Assess Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for degradation. A long linker like m-PEG19 may not always lead to a productive complex.

  • Recommended Experiment: Co-Immunoprecipitation (Co-IP) or Proximity Assays

    • Rationale: These assays can detect the formation of the POI-PROTAC-E3 ligase complex. Live-cell proximity assays like NanoBRET™ can provide real-time kinetic data on complex formation.

    • Action: Perform a Co-IP by pulling down the target protein and blotting for the E3 ligase, or vice versa. If no complex is detected, the linker length or geometry is likely suboptimal.

Step 3: Check for Proteasome-Mediated Degradation

Ensure that the degradation pathway is active and responsible for the protein loss.

  • Recommended Experiment: Proteasome Inhibitor Co-treatment

    • Rationale: If degradation is occurring via the proteasome, inhibiting it should "rescue" the target protein from degradation.

    • Action: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding your PROTAC. If the target protein levels are restored compared to PROTAC-only treatment, it confirms a proteasome-dependent mechanism.

Step 4: Evaluate Cell Permeability

PROTACs are large molecules, and poor cell permeability can be a significant hurdle. The hydrophilic nature of PEG linkers can influence this property.

  • Recommended Experiment: Cellular Uptake Assays or Permeabilized Cell Comparison

    • Rationale: These assays determine if the PROTAC is reaching its intracellular targets at sufficient concentrations.

    • Action: Compare degradation in intact cells versus permeabilized cells. If degradation is potent in permeabilized cells but weak in intact cells, poor membrane permeability is the likely issue.

Problem 2: My degradation is potent (low DC50) but incomplete (low Dmax).

This suggests that while the PROTAC is efficient at inducing degradation, a fraction of the target protein is resistant.

  • Possible Cause 1: Suboptimal Linker Length/Conformation

    • Rationale: The this compound linker provides flexibility, but it might adopt conformations that are not all productive for ubiquitination, limiting the maximum degradation achievable. Even with a long linker, the spatial orientation for ubiquitin transfer might not be ideal for 100% of the target pool.

    • Troubleshooting: Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, etc.). A systematic evaluation is often required to find the optimal length for a specific target-ligase pair.

  • Possible Cause 2: Neo-substrate Specificity

    • Rationale: The ternary complex formed can present a unique interface. It's possible that only a specific conformation or post-translationally modified version of your target protein is recognized for degradation.

    • Troubleshooting: Investigate if your target protein exists in different cellular pools or has modifications that might affect its recognition by the PROTAC-E3 ligase complex.

Data Presentation

Systematic variation of the linker length is a key strategy for optimizing PROTAC efficacy. The optimal length is highly dependent on the specific POI and E3 ligase pair. Below is an illustrative table showing how key parameters can change with PEG linker length.

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
PROTAC-Am-PEG3-alcohol~13500450.8 (Negative)
PROTAC-Bm-PEG5-alcohol~19120751.5 (Slightly Positive)
PROTAC-C This compound ~61 25 >90 15 (Highly Positive)
PROTAC-Dm-PEG24-alcohol~76150602.0 (Slightly Positive)

Data is illustrative and intended for comparative purposes. Cooperativity (α) is a measure of how the binding of one protein partner influences the binding of the other. α > 1 indicates positive cooperativity, which is generally favorable.

Diagrams and Visualizations

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub_POI Ubiquitinated Target Protein Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ub_POI E1, E2, E3 enzymes Degraded Degraded Peptides Proteasome->Degraded

Troubleshooting_Workflow start Start: No/Poor Degradation Observed q1 Step 1: Does PROTAC bind Target (POI) and E3 Ligase independently? start->q1 q2 Step 2: Does the PROTAC form a stable ternary complex? q1->q2 Yes res_synthesis Root Cause: Problem with warhead or E3 ligand. Verify binding of individual components. q1->res_synthesis No a1_yes Yes a1_no No q3 Step 3: Is degradation rescued by a proteasome inhibitor? q2->q3 Yes res_linker Root Cause: Suboptimal linker length or geometry. Synthesize analogs with different lengths. q2->res_linker No a2_yes Yes a2_no No res_perm Potential Issue: Poor cell permeability. Consider uptake assays. q3->res_perm Yes res_pathway Potential Issue: Degradation is occurring via a non-proteasomal pathway. q3->res_pathway No a3_yes Yes a3_no No

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the degradation of a target protein after PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to be 70-80% confluent at harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of your this compound PROTAC (e.g., 0.1 nM to 10 µM) in culture media.

    • Treat cells with the varying PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control. Plot this against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This protocol helps determine if the PROTAC is successfully inducing the ubiquitination of the target protein.

  • Cell Treatment:

    • Seed cells and treat with your PROTAC at a concentration known to cause degradation (e.g., near the DC50 value).

    • Crucially, include a co-treatment condition with a proteasome inhibitor (e.g., 10 µM MG-132). This will cause polyubiquitinated proteins to accumulate instead of being degraded.

  • Cell Lysis:

    • Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) to preserve ubiquitin chains.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody specific for your target protein, coupled to protein A/G beads, overnight at 4°C to immunoprecipitate the POI.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in sample buffer.

  • Western Blot Analysis:

    • Perform a Western blot on the eluted samples.

    • Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC + MG-132 lane indicates successful polyubiquitination of your target protein.

    • You can also re-probe the membrane for your target protein to confirm successful pulldown.

References

Technical Support Center: PEGylated PROTACs & The Hook Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). The focus is to help you identify, understand, and mitigate the "hook effect," ensuring reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in its target protein degradation efficiency.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[2][3]

Q2: What is the molecular mechanism behind the hook effect?

A2: The hook effect is caused by the formation of non-productive binary complexes at excessively high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex (Target Protein + PROTAC + E3 Ligase). At high concentrations, the PROTAC molecules can saturate the target protein and the E3 ligase independently, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.

Q3: How does PEGylation potentially influence the hook effect?

A3: While PEGylation is used to improve the pharmacokinetic properties of PROTACs, such as solubility and half-life, it can inadvertently contribute to the hook effect. The increased stability and potentially high local concentrations of PEGylated PROTACs can facilitate the formation of unproductive binary complexes. Furthermore, the size and conformation of the PEG linker itself might sterically hinder the optimal formation of the ternary complex at high concentrations.

Q4: At what concentrations is the hook effect typically observed?

A4: The concentration at which the hook effect appears varies significantly based on the specific PROTAC, its binding affinities, the target protein, the recruited E3 ligase, and the cell line used. However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher doses. It is therefore critical to perform a wide, granular dose-response experiment (e.g., picomolar to high micromolar range) to accurately determine the optimal concentration window.

Troubleshooting Guide

Problem 1: My dose-response curve for a PEGylated PROTAC is bell-shaped, with degradation decreasing at high concentrations.

  • Likely Cause: You are observing the classic "hook effect."

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment using a broad range of concentrations with smaller dilution steps, especially at the higher end, to clearly define the bell-shaped curve.

    • Determine Key Parameters: From the curve, identify the optimal concentration that yields the maximum degradation (Dmax) and the concentration at which 50% degradation occurs (DC50). Note the concentration where degradation begins to decrease.

    • Optimize Dosing for Future Experiments: For subsequent functional assays, use your PROTAC at concentrations at or just below the determined Dmax to ensure you are in the productive concentration range.

Problem 2: I'm not observing any target degradation, even at high concentrations of my PEGylated PROTAC.

  • Likely Cause: This could be due to several factors, including an inactive compound, experimental issues, or the possibility that your entire tested concentration range is within the hook effect region.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial concentrations may have been too high. Expand your dose-response experiment to include much lower concentrations (e.g., spanning from 1 pM to 100 µM).

    • Verify E3 Ligase Expression: Confirm that your cell line expresses the specific E3 ligase (e.g., Cereblon, VHL) that your PROTAC is designed to recruit. This can be checked via Western blot or qPCR.

    • Confirm Target Engagement: Use a biophysical or cellular assay to confirm that your PROTAC can bind to its intended target and the E3 ligase.

    • Check for Proteasome-Dependence: To confirm the degradation pathway, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms a proteasome-mediated mechanism.

    • Assess Cell Permeability: PROTACs, especially large PEGylated versions, can have poor cell permeability. Consider performing a permeability assay to ensure cellular uptake.

Data Presentation

For clear analysis of a dose-response experiment designed to identify the hook effect, data should be tabulated to correlate concentration with degradation and, if possible, ternary complex formation.

Table 1: Example Data from a PEGylated PROTAC Dose-Response Experiment

PROTAC ConcentrationTarget Protein Level (% of Control)Interpretation
0 nM (Vehicle)100%Baseline
0.1 nM85%Minimal Degradation
1 nM50% (DC50)Potent Degradation
10 nM15%Strong Degradation
100 nM5% (Dmax)Maximal Degradation
1 µM45%Hook Effect Onset
10 µM70%Pronounced Hook Effect

Visualizing Mechanisms and Workflows

Diagrams can clarify the complex interactions and experimental steps involved in studying the PROTAC hook effect.

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Pathway (Optimal Concentration) cluster_nonproductive Non-Productive Pathway (High Concentration - Hook Effect) POI Target Protein Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC1 PEG-PROTAC PROTAC1->Ternary E3 E3 Ligase E3->Ternary Binds Ubi Ubiquitination Ternary->Ubi Leads to Deg Proteasomal Degradation Ubi->Deg Targets for POI2 Target Protein Binary1 Binary Complex (POI-PROTAC) POI2->Binary1 Saturated by PROTAC2 Excess PEG-PROTAC PROTAC2->Binary1 Binary2 Binary Complex (E3-PROTAC) PROTAC2->Binary2 E3_2 E3 Ligase E3_2->Binary2 Saturated by

PROTAC Mechanism and the Hook Effect.

Experimental_Workflow start Start: Hypothesis (Hook Effect Suspected) step1 1. Cell Seeding (e.g., 12-well plates) start->step1 step2 2. Prepare Serial Dilution (Wide range, e.g., 0.1 nM to 10 µM) step1->step2 step3 3. Treat Cells (Include vehicle control, incubate 4-24h) step2->step3 step4 4. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) step3->step4 step5 5. Western Blot Analysis (Probe for target protein & loading control) step4->step5 step6 6. Data Analysis (Quantify bands, normalize to control) step5->step6 step7 7. Plot Dose-Response Curve (% Degradation vs. Log[PROTAC]) step6->step7 decision Is the curve bell-shaped? step7->decision outcome1 Yes: Hook Effect Confirmed (Determine Dmax and optimal dose) decision->outcome1 Yes outcome2 No: Re-evaluate Hypothesis (Check compound activity, E3 expression, etc.) decision->outcome2 No

Workflow for Identifying the Hook Effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is designed to generate a comprehensive dose-response curve to identify the optimal concentration for degradation and detect a potential hook effect.

  • Cell Seeding: Plate your cells of interest (e.g., MCF-7) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your PEGylated PROTAC in complete cell culture medium. To capture the full curve, a wide concentration range is recommended, for example, from 0.1 nM to 10 µM. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the PROTAC dilutions.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control. Incubate for a predetermined time, typically between 4 and 24 hours.

  • Cell Lysis: After incubation, place the plate on ice. Wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control for each lane.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation (100% - % remaining) against the logarithm of the PROTAC concentration to visualize the dose-response curve and identify the Dmax, DC50, and any potential hook effect.

References

Technical Support Center: Improving the Purification of m-PEG19-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of m-PEG19-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities in this compound, which is synthesized via anionic ring-opening polymerization of ethylene oxide with a methanol initiator, are typically PEG-diol and unreacted starting materials.[1][2] PEG-diol, a polyethylene glycol with hydroxyl groups at both ends, can arise from trace amounts of water during synthesis.[1][2] Other potential impurities include species with a broader or incorrect PEG chain length distribution.

Q2: My this compound product is an oil, making it difficult to handle and purify. Is this normal?

A2: Yes, it is common for PEG chains of this length to be viscous oils or waxy solids at room temperature, which can complicate purification.[3] Handling can be improved by gently warming the product to reduce its viscosity before weighing or dissolving.

Q3: I am observing streaking and poor separation during silica gel column chromatography. What can I do to improve this?

A3: Streaking and poor separation of PEG-containing compounds on silica are common due to their high polarity. To mitigate this, consider using a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform. Some researchers have found success with solvent systems like ethanol/isopropanol in chloroform. It is also crucial to ensure the crude product is fully dissolved and properly loaded onto the column.

Q4: Can I use precipitation to purify this compound?

A4: Precipitation can be an effective method for purifying PEG compounds. Since PEGs are highly water-soluble, you can dissolve the crude product in a minimal amount of a good solvent (like water or dichloromethane) and then add a large volume of a non-solvent (like cold diethyl ether) to precipitate the PEGylated product while impurities may remain in solution.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is a powerful technique for assessing the purity and polydispersity of PEG compounds. Mass spectrometry (MALDI-TOF or LC-MS) can confirm the molecular weight and identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also useful for confirming the structure and estimating purity, although it may be less sensitive for detecting low-level impurities.

Troubleshooting Guides

Below are tables outlining common problems, their potential causes, and recommended solutions for the purification of this compound.

Silica Gel Column Chromatography
Problem Potential Cause Recommended Solution
Product does not move from the baseline Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient of 0-20% methanol in dichloromethane is a good starting point.
Product streaks down the column 1. Overloading the column.2. Interaction with silica.1. Reduce the amount of crude material loaded onto the column.2. Consider using a different stationary phase, such as reversed-phase silica (C18), or adding a small amount of a modifier like triethylamine to the eluent to reduce tailing.
Poor separation from impurities Inappropriate solvent system.Experiment with different solvent systems. A mixture of chloroform, methanol, and a small amount of ammonia can sometimes improve separation. A shallow gradient can also enhance resolution.
Low recovery of the product Product is irreversibly adsorbed onto the silica.Use a more polar eluent to elute all the product. In extreme cases, consider alternative purification methods like preparative HPLC or precipitation.
Recrystallization/Precipitation
Problem Potential Cause Recommended Solution
Product does not precipitate/crystallize 1. Solution is not supersaturated.2. Inappropriate anti-solvent.1. Reduce the volume of the initial solvent or add more anti-solvent.2. Test different anti-solvents. Diethyl ether and hexane are common choices for precipitating PEGs from dichloromethane or ethyl acetate.
Product precipitates as an oil The product's melting point is below the temperature of the solution.Cool the solution in an ice bath or even a dry ice/acetone bath to solidify the oil. Vigorous stirring during the addition of the anti-solvent can sometimes promote the formation of a solid.
Purity does not improve significantly Impurities are co-precipitating with the product.Perform a second precipitation. Ensure the initial dissolution is in a minimal amount of solvent to leave less soluble impurities behind.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or Dragendorff stain).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC-ELSD
  • Column: Use a reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Analyze the resulting chromatogram for peak purity and the presence of any impurities.

Visual Diagrams

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound column_chrom Silica Gel Column Chromatography crude->column_chrom precipitation Precipitation crude->precipitation hplc HPLC-ELSD/CAD column_chrom->hplc precipitation->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr pure_product Pure this compound (>95%) nmr->pure_product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_solution Implement Solution start Purification Outcome Unsatisfactory low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation change_eluent Adjust Eluent Polarity low_purity->change_eluent alt_method Try Alternative Method (e.g., Precipitation) low_purity->alt_method check_conditions Verify Analytical Conditions low_purity->check_conditions low_yield->alt_method optimize_load Optimize Sample Loading low_yield->optimize_load poor_separation->change_eluent poor_separation->optimize_load

Caption: Logical troubleshooting flow for this compound purification.

References

Technical Support Center: Synthesis of Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of long-chain polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of long-chain PEG linkers and their conjugates.

Synthesis & Purification

Q1: My long-chain PEG synthesis reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in long-chain PEG synthesis can stem from several factors. Incomplete reactions and side reactions are common culprits.[1][2]

  • Incomplete Deprotection or Coupling: In stepwise synthesis, the removal of protecting groups (like DMTr) and the subsequent coupling reaction must be efficient.[2] Using excess monomer can help drive the coupling reaction to completion.[2]

  • Side Reactions: Harsh reaction conditions, such as the use of strong bases (e.g., NaH, t-BuOK) and high temperatures, can lead to side reactions like elimination and hydrolysis.[1] The choice of base and solvent is critical; for instance, using KHMDS in THF has been shown to be effective while minimizing side reactions.

  • Purification Losses: Long-chain PEGs can be challenging to purify, and significant product loss can occur during this stage. Aqueous workups can be problematic for longer chains where the hydrophilicity of the PEG moiety dominates.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure your reaction is running under optimal temperature and for a sufficient duration. For Williamson ether synthesis, higher temperatures and longer reaction times may be necessary for longer PEG chains.

  • Re-evaluate Reagents: Use fresh, high-quality reagents. The choice of base is crucial; consider alternatives to strong, harsh bases if side reactions are suspected.

  • Improve Purification Strategy: For large-scale reactions, consider purification methods like partition, precipitation, and crystallization, as PEGs have a distinct solubility profile (soluble in water, toluene, DCM; insoluble in diethyl ether and hexanes) compared to many organic byproducts.

Q2: I'm having difficulty purifying my long-chain PEG linker. What are the best methods?

A2: The purification of long-chain PEG linkers is notoriously difficult due to their high polarity and, in the case of polydisperse mixtures, their heterogeneity.

  • Chromatography:

    • Silica Gel Chromatography: This can be challenging as PEGs tend to streak, requiring strong solvent systems like ethanol/IPA in chloroform.

    • Size-Exclusion Chromatography (SEC): SEC is a common and effective method for separating PEG conjugates from unreacted PEG and other small molecules, especially for purifying PEGylated biomolecules.

    • Polystyrene-Divinylbenzene Beads: This method has been used for preparative scale purification with ethanol/water eluents, avoiding toxic solvents.

  • Precipitation: Dissolving the crude product in a good solvent (like methanol or dichloromethane) and then adding a poor solvent (like diethyl ether) can precipitate the PEG linker, leaving impurities behind.

  • Dialysis/Ultrafiltration: These techniques are particularly useful for removing small molecule impurities from high molecular weight PEG conjugates. The choice of a membrane with an appropriate molecular weight cutoff (MWCO) is critical.

Q3: My PEG linker has a high polydispersity index (PDI). How can I achieve a more uniform, monodisperse product?

A3: Conventional PEG synthesis often results in polydisperse mixtures, which can be a significant drawback for pharmaceutical applications where batch-to-batch consistency is crucial. Achieving a narrow molecular weight distribution or a monodisperse product requires specific synthesis or purification strategies.

  • Stepwise Synthesis: Iterative, step-by-step controlled synthesis methods are employed to produce uniform PEGs with a PDI of 1.0. These methods, however, can be complex and time-consuming.

  • Fractional Crystallization: This technique can be used to separate PEGs of different molecular weights from a solution, yielding fractions with a much narrower molecular weight distribution (Mw/Mn ≤ 1.05).

  • Chromatographic Purification: While challenging, chromatographic techniques like size-exclusion chromatography can be used to fractionate a polydisperse PEG mixture to obtain a product with a narrower range of chain lengths.

Conjugation to Biomolecules

Q4: I am observing aggregation of my protein during PEGylation. How can I prevent this?

A4: Protein aggregation during PEGylation is a common issue that can arise from several factors.

  • Intermolecular Cross-linking: Using bifunctional PEGs (with reactive groups at both ends) can link multiple protein molecules together, leading to aggregation.

  • Suboptimal Reaction Conditions: High protein concentrations, as well as non-optimal pH, temperature, and buffer compositions, can destabilize the protein and promote aggregation.

  • Hydrophobicity: When conjugating hydrophobic drugs, aggregation can be a major issue, especially at higher drug-to-antibody ratios (DARs).

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Lower the protein concentration.

    • Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.

    • Add the PEG reagent stepwise in smaller aliquots.

  • Use Stabilizing Excipients: Adding stabilizers like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or non-ionic surfactants (Polysorbate 20) to the reaction buffer can help maintain protein stability.

  • Choose the Right Linker:

    • If using a bifunctional linker, consider switching to a monofunctional one to avoid cross-linking.

    • For hydrophobic payloads, using hydrophilic PEG linkers can significantly reduce aggregation and allow for higher DARs.

Q5: The biological activity of my protein is reduced after PEGylation. What could be the cause and how can I mitigate it?

A5: A reduction in biological activity is a potential drawback of PEGylation, often attributed to steric hindrance.

  • Steric Hindrance: The PEG chain can physically block the active site or binding interface of the protein, preventing it from interacting with its target.

  • Conformational Changes: The attachment of a large PEG chain might induce conformational changes in the protein that affect its activity.

Mitigation Strategies:

  • Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach the PEG chain at a location distant from the active site.

  • Optimize Linker Length:

    • A longer PEG chain might provide more flexibility, potentially moving the bulk of the PEG away from the active site.

    • Conversely, if a long chain is causing the issue, a shorter PEG linker might be a better option.

  • Protect the Active Site: During the conjugation reaction, the active site can be temporarily protected by a reversible inhibitor to prevent PEGylation in that region.

Frequently Asked Questions (FAQs)

Q1: What is the difference between monodisperse and polydisperse PEG linkers?

A1: The key difference lies in the uniformity of their molecular weight.

  • Monodisperse PEGs consist of a single molecular entity with a precise, discrete molecular weight. This uniformity is highly desirable in pharmaceutical applications as it leads to better batch-to-batch consistency and can reduce risks associated with heterogeneity.

  • Polydisperse PEGs are mixtures of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI), which measures the breadth of the molecular weight distribution.

Q2: What are the main advantages of using long-chain PEG linkers in drug development?

A2: Long-chain PEG linkers offer several benefits for therapeutic molecules:

  • Enhanced Solubility: Their hydrophilic nature significantly improves the solubility of hydrophobic drugs.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which reduces renal clearance and extends its circulation half-life in the body.

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and reducing the risk of an immune response.

  • Increased Stability: PEGylation can protect proteins and peptides from proteolytic degradation.

Q3: Can PEG linkers cause an immune response?

A3: While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been documented. This can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic upon repeated administration and, in some cases, hypersensitivity reactions. The risk of immunogenicity should be considered, especially for therapies requiring frequent dosing.

Q4: How does the length of the PEG linker affect its properties and application?

A4: The length of the PEG chain is a critical parameter that influences several properties of the conjugate:

  • Longer Chains (>2000 Da): Generally preferred for improving the solubility and stability of therapeutic molecules, extending their circulation half-life, and reducing immunogenicity. They provide a greater steric shield.

  • Shorter Chains (e.g., PEG2-PEG12): Often used for compact labeling or when minimal steric hindrance is desired. They may be advantageous if a long chain interferes with the biological activity of the conjugated molecule.

Q5: What are the key challenges in characterizing long-chain PEG conjugates?

A5: The characterization of PEGylated proteins and other conjugates is complicated by several factors:

  • Polydispersity: The heterogeneity of polydisperse PEGs makes it difficult to determine the exact mass of the conjugate.

  • Heterogeneous Mixtures: PEGylation reactions often produce a mixture of products with a variable number of PEG chains attached.

  • Analytical Complexity: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be complicated by overlapping protein charge states. Matrix-assisted laser desorption/ionization (MALDI) is often used to estimate the number of attached PEGs. Using cleavable linkers can simplify analysis by allowing the protein and PEG units to be analyzed independently.

Quantitative Data Summary

Table 1: Comparison of PEG Linker Properties

PropertyShort-Chain PEG (e.g., PEG2-12)Long-Chain PEG (>2 kDa)Reference(s)
Primary Use Compact labeling, minimal steric hindranceImprove solubility, extend half-life, reduce immunogenicity
Effect on Solubility Moderate increaseSignificant increase
Effect on Half-Life Minor increaseSubstantial increase
Steric Hindrance MinimalCan be significant, potentially impacting activity

Table 2: Common Purification Methods and Considerations

MethodPrincipleBest ForKey ConsiderationsReference(s)
Size-Exclusion Chromatography (SEC) Separation by sizeRemoving small unreacted linkers from large biomolecule conjugates.Choose a column with an appropriate exclusion limit. Sample volume should not exceed 30% of column volume for best resolution.
Dialysis / Ultrafiltration Separation by MWCO membraneRemoving small molecule impurities.Select a low MWCO (e.g., 1-3 kDa) to retain the conjugate while allowing the small linker to pass through. Ensure sufficient dialysis time and buffer changes.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityPurifying peptides and smaller biomolecules.Can be challenging for very long, hydrophilic PEGs.
Precipitation Differential solubilityCrude purification, especially at larger scales.Requires finding a good solvent/poor solvent system (e.g., DCM/ether).

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol provides a general guideline for conjugating an NHS ester-activated PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • mPEG-NHS ester reagent

  • Amine-free, anhydrous solvent (e.g., DMSO or DMF) for dissolving the PEG reagent

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the anhydrous solvent to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically but typically ranges from 5 to 20-fold molar excess.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Reaction at lower temperatures can help minimize protein aggregation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using SEC or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the shift in molecular weight), UV-Vis spectroscopy for concentration, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating a larger PEGylated protein from a smaller, unreacted PEG linker.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Sephadex G-25 or G-50) with an appropriate exclusion limit for the size of your conjugate

  • Equilibration/running buffer (e.g., PBS)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the running buffer to ensure the column is properly conditioned.

  • Sample Application: Apply the crude reaction mixture to the top of the column. For optimal separation, the sample volume should be less than 30% of the total column bed volume.

  • Elution: Begin flowing the running buffer through the column. The larger PEGylated protein will elute first in the void volume, while the smaller, unreacted PEG linker will be retained longer and elute later.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_conjugation Conjugation Issues cluster_solutions Potential Solutions start Problem Identified (e.g., Low Yield) check_conditions Check Reaction Conditions (Temp, Time, Reagents) start->check_conditions side_reactions Suspect Side Reactions? check_conditions->side_reactions check_purification Review Purification Strategy change_purification Use Alt. Purification (SEC, Precipitation) check_purification->change_purification incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction No change_reagents Change Base/Solvent side_reactions->change_reagents Yes incomplete_reaction->check_purification No optimize_conditions Optimize Conditions incomplete_reaction->optimize_conditions Yes start_conj Problem Identified (e.g., Aggregation) check_conj_conditions Check Conjugation Conditions (Conc, pH, Temp) start_conj->check_conj_conditions activity_loss Loss of Activity? start_conj->activity_loss add_stabilizers Add Stabilizers check_conj_conditions->add_stabilizers check_linker Review Linker Choice (Functional Groups, Length) change_linker Use Different Linker check_linker->change_linker site_specific Site-Specific Conjugation check_linker->site_specific activity_loss->check_linker Yes change_reagents->optimize_conditions add_stabilizers->optimize_conditions Purification_Selection start Start: Need to Purify PEG-Biomolecule Conjugate size_diff Significant Size Difference between Conjugate and Impurities? start->size_diff is_protein Is the Biomolecule a Large Protein/Antibody? size_diff->is_protein Yes is_peptide Is it a Smaller Peptide/Oligonucleotide? size_diff->is_peptide No sec Use Size-Exclusion Chromatography (SEC) is_protein->sec dialysis Use Dialysis or Ultrafiltration (UF) is_protein->dialysis rphplc Use Reverse-Phase HPLC (RP-HPLC) is_peptide->rphplc precipitation Consider Precipitation (e.g., Ether) is_peptide->precipitation Linker_Length_Impact cluster_linker PEG Linker Length cluster_properties Impact on Properties cluster_effects Resulting Effect short_peg Short Chain (e.g., < 1 kDa) solubility Solubility short_peg->solubility half_life Circulation Half-Life short_peg->half_life steric_hindrance Steric Hindrance short_peg->steric_hindrance long_peg Long Chain (e.g., > 5 kDa) long_peg->solubility long_peg->half_life immunogenicity Immunogenicity long_peg->immunogenicity long_peg->steric_hindrance modest_increase Modest Increase solubility->modest_increase significant_increase Significant Increase solubility->significant_increase half_life->modest_increase half_life->significant_increase reduced Reduced immunogenicity->reduced minimal Minimal steric_hindrance->minimal potential_activity_loss Potential Activity Loss steric_hindrance->potential_activity_loss

References

Technical Support Center: Stability of m-PEG19-alcohol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of m-PEG19-alcohol in solution. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound is a polyethylene glycol (PEG) derivative containing 19 ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group. It is often used as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioactive molecules.[1] The hydroxyl group allows for further chemical modification. To ensure its stability, this compound should be stored at -20°C.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound, like other PEG compounds, can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[3][4]

  • Light: Exposure to light can promote oxidative degradation.

  • Oxygen: The presence of oxygen can lead to the oxidation of the PEG chain.

  • pH: Both acidic and basic conditions can potentially lead to the hydrolysis of certain PEG derivatives, although the ether backbone of this compound is generally stable. However, pH can be a critical factor for conjugated molecules.

  • Presence of Metal Ions: Transition metal ions can catalyze the oxidative degradation of PEGs.

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathway for PEG chains is oxidative degradation . This process can lead to chain cleavage and the formation of various byproducts, including:

  • Formaldehyde

  • Formic acid

  • Acetaldehyde

  • Glycolic acid

These degradation products can be reactive and may interfere with subsequent experimental steps or the biological activity of the final conjugate.

Q4: In which solvents is this compound soluble and are there any stability concerns with specific solvents?

A4: this compound is soluble in water and a variety of organic solvents, including ethanol, dimethylformamide (DMF), dichloromethane, toluene, and acetonitrile. When preparing solutions, it is crucial to use high-purity, peroxide-free solvents to minimize oxidative degradation. For aqueous solutions, it is advisable to use freshly prepared buffers and consider de-gassing the solvent to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during HPLC analysis of my this compound solution.

  • Possible Cause: These unexpected peaks are likely degradation products of the this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the this compound has been stored at the recommended -20°C and protected from light.

    • Use High-Purity Solvents: Ensure that the solvents used to prepare the solution are of high purity and free of peroxides and metal contaminants.

    • Minimize Oxygen Exposure: When preparing aqueous solutions, consider using de-gassed buffers or purging the solution with an inert gas like argon or nitrogen to minimize oxidation.

    • Analyze a Fresh Sample: If possible, analyze a freshly opened vial of this compound to determine if the degradation is inherent to the stored material or a result of solution preparation and storage.

Issue 2: The biological activity of my final PEGylated conjugate is lower than expected.

  • Possible Cause: The this compound linker may have degraded prior to or during the conjugation reaction. The reactive degradation products (e.g., aldehydes) could have reacted with your target molecule in an unintended manner, leading to a loss of activity.

  • Troubleshooting Steps:

    • Assess Purity of Starting Material: Before conjugation, verify the purity of your this compound using an appropriate analytical method like HPLC-CAD (Charged Aerosol Detector) or LC-MS.

    • Optimize Reaction Conditions: Ensure that the reaction conditions (pH, temperature, reaction time) are optimized to minimize potential side reactions and degradation.

    • Characterize the Final Conjugate: Use techniques like mass spectrometry to confirm the correct mass of your conjugate and ensure no unexpected modifications have occurred.

Issue 3: I am having difficulty purifying my PEGylated compound.

  • Possible Cause: PEG-containing compounds are known to be challenging to purify by standard chromatography due to their polarity, which can cause streaking on TLC plates and broad peaks during column chromatography.

  • Troubleshooting Steps:

    • Modify Your Solvent System: For silica gel chromatography, consider using a solvent system with a mixture of alcohols, such as ethanol/isopropanol in chloroform, which may provide better separation than more common systems like ethyl acetate/methanol.

    • Consider Alternative Chromatography Techniques: If silica gel chromatography is ineffective, explore other options such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), depending on the properties of your molecule.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

FactorPotential ImpactMitigation Strategy
Temperature Increased degradation rateStore at -20°C; avoid prolonged exposure to room temperature.
Light Promotes oxidative degradationStore in a dark container or protect from light.
Oxygen Leads to oxidation of the PEG chainUse de-gassed solvents; purge solutions with inert gas (e.g., argon).
pH Can affect stability of conjugated moleculesMaintain a controlled pH in solution based on experimental needs.
Metal Ions Catalyze oxidative degradationUse high-purity reagents and metal-free containers.
Solvent Purity Peroxides can initiate degradationUse fresh, high-purity, peroxide-free solvents.

Experimental Protocols

Protocol: General Procedure for Evaluating the Stability of this compound in a Specific Solution (Forced Degradation Study)

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer at a specific pH, or organic solvent) at a known concentration.

    • Divide the stock solution into several aliquots in appropriate vials.

  • Stress Conditions:

    • Expose the aliquots to various stress conditions. Examples include:

      • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C) for different time points (e.g., 24, 48, 72 hours).

      • Photostability: Expose to a controlled light source (e.g., UV lamp) for defined periods.

      • pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions and incubate at room temperature.

    • Maintain a control sample stored at the recommended -20°C in the dark.

  • Sample Analysis:

    • At each time point, analyze the stressed samples and the control sample using a suitable analytical method.

    • Recommended Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is ideal for quantifying non-volatile compounds like PEG that lack a strong UV chromophore.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

Mandatory Visualization

cluster_storage Storage & Handling cluster_stress Stress Factors cluster_degradation Degradation Pathway cluster_outcome Potential Issues mPEG19_alcohol This compound (Solid) Solution This compound in Solution Oxidation Oxidative Degradation Solution->Oxidation Heat Heat Heat->Oxidation Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Metals Metal Ions Metals->Oxidation Catalyzes Products Degradation Products (e.g., Formaldehyde, Formic Acid) Oxidation->Products Impurity Unexpected HPLC Peaks Products->Impurity ActivityLoss Reduced Biological Activity Products->ActivityLoss

Caption: Factors leading to the degradation of this compound in solution and potential consequences.

CheckStorage 1. Verify Storage Conditions (-20°C, protected from light) CheckSolvents 2. Assess Solvent Quality (High-purity, peroxide-free) CheckStorage->CheckSolvents MinimizeOxygen 3. Minimize Oxygen Exposure (Use de-gassed buffers, inert gas) CheckSolvents->MinimizeOxygen AnalyzeFresh 4. Analyze a Fresh Sample of this compound MinimizeOxygen->AnalyzeFresh Decision Problem Resolved? AnalyzeFresh->Decision Proceed Proceed with Experiment Decision->Proceed Yes ContactSupport Further Investigation Needed (Consider forced degradation study) Decision->ContactSupport No

Caption: Troubleshooting workflow for this compound stability issues.

References

dealing with steric hindrance in m-PEG19-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using m-PEG19-alcohol, particularly in reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal hydroxyl (-OH) group and a methoxy (-OCH3) cap at the other end.[1][2] It is commonly used as a linker molecule in the development of PROteolysis TArgeting Chimeras (PROTACs).[3][4] In a PROTAC, the PEG linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Q2: What is steric hindrance and how does it affect this compound reactions?

A2: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound reactions, the bulky, flexible PEG chain can physically block the reactive hydroxyl group from accessing the target functional group on another molecule, especially if the target site is itself crowded by other atoms or groups. This obstruction can significantly slow down or even prevent the desired reaction from occurring, leading to low product yields.

Q3: What are the common indicators that steric hindrance is negatively impacting my reaction?

A3: Several signs may suggest that steric hindrance is a significant barrier in your experiment:

  • Low or No Product Formation: Despite using high-quality reagents and optimized conditions, the reaction yield is consistently poor.

  • Slow Reaction Rate: The reaction proceeds much slower than expected for similar, less hindered substrates.

  • Incomplete Conversion: Analytical monitoring (e.g., TLC, LC-MS, NMR) shows a significant amount of unreacted starting material even after extended reaction times.

  • Formation of Side Products: The reaction may favor alternative, less hindered pathways, leading to the formation of unintended byproducts.

Troubleshooting Guide for Steric Hindrance

Problem Area: Low or No Product Yield

Q: My reaction yield is extremely low. What are the most common causes and how can I address them?

A: Low yield is a frequent challenge, often stemming from a combination of factors. The primary culprits are often steric hindrance at the conjugation site, inactive reagents, or suboptimal reaction conditions.

Recommended Actions & Solutions:

  • Increase Molar Excess of PEG Reagent: Driving the reaction equilibrium towards the product can often be achieved by increasing the concentration of one reactant. A stepwise increase in the molar ratio of the this compound can help overcome the kinetic barrier imposed by steric hindrance.

  • Optimize Reaction Buffer/Solvent: Ensure the pH of your reaction buffer is optimal for the specific coupling chemistry you are using. The choice of solvent can also influence the conformation of the PEG chain and substrate, potentially reducing steric clash. Consider screening different solvents.

  • Verify Reagent Activity: PEG reagents can degrade if stored improperly. Always use fresh, high-quality reagents and prepare solutions immediately before use to avoid hydrolysis or oxidation.

  • Increase Reaction Time and Temperature: For sterically hindered reactions, allowing the reaction to proceed for a longer duration (24-48 hours) or moderately increasing the temperature can provide the necessary energy and time for the molecules to orient correctly for a successful reaction.

Q: I have confirmed my reagents are active, but the yield is still poor. How can I specifically modify my protocol to overcome steric hindrance?

A: When steric hindrance is the primary obstacle, more strategic modifications to the reaction protocol are necessary.

Recommended Actions & Solutions:

  • Select a More Powerful Coupling Catalyst: For hindered alcohols, standard coupling conditions may be insufficient. Catalysts like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI) are known to be effective for acylating sterically hindered hydroxyl groups.

  • Employ Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants, which can help overcome the activation energy barrier in sterically hindered cases. Optimal conditions often involve shorter reaction times at elevated temperatures compared to conventional heating.

  • Introduce a Spacer Arm: If you are designing the substrate, consider incorporating a smaller, less hindered linker (a "spacer arm") onto the molecule to which the this compound will be attached. This moves the reaction site away from the bulky part of the substrate.

  • Use Protecting Groups: If your substrate has multiple reactive sites, the desired site may be kinetically disfavored. A protecting group strategy can be employed to temporarily block less hindered, more reactive sites, forcing the reaction to occur at the desired sterically hindered position.

Data Presentation

For reactions involving sterically hindered alcohols, optimizing conditions is crucial. The following tables provide illustrative data on how adjusting reaction parameters can impact yield.

Table 1: Illustrative Effect of Molar Ratio and Catalyst on Yield Reaction: Acylation of a hindered secondary alcohol with an acid anhydride, facilitated by m-PEG19-linker chemistry.

Entrym-PEG19 Reagent (Equivalents)Catalyst (Equivalents)Temperature (°C)Time (h)Estimated Yield (%)
11.2None2524< 10%
23.0None252425%
33.0DMAP (0.1)251265%
42.0DMAP (0.1)50878%
52.01-MI (0.2)50875%

Table 2: Comparison of Solvents for a Hindered Coupling Reaction

EntrySolventDielectric ConstantObserved Reaction RateFinal Conversion (48h)
1Dichloromethane (DCM)9.1Moderate60%
2Tetrahydrofuran (THF)7.6Slow45%
3Dimethylformamide (DMF)36.7Fast85%
4Acetonitrile37.5Fast82%

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting these reactions.

G cluster_hindrance Steric Clash Substrate Sterically Hindered Substrate p2 Substrate->p2   Successful   Reaction PEG This compound (HO-PEG-OMe) p1 PEG->p1 Product Desired Product (Substrate-O-PEG-OMe) p1->Substrate Approach p1->Substrate Reaction Blocked p2->Product

References

Technical Support Center: Enhancing Cell Permeability of m-PEG19-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with m-PEG19-alcohol Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound PROTAC showing low or no target degradation in cellular assays?

A1: Low degradation efficiency is a common issue and can often be attributed to poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2][3] The long, flexible PEG19 linker, while improving solubility, may not be optimal for passive diffusion across the lipid bilayer.

  • Initial Troubleshooting Steps:

    • Confirm Target Engagement: First, verify that the PROTAC can bind its intracellular target. A lack of engagement strongly suggests a permeability issue.[4]

    • Assess Physicochemical Properties: Evaluate properties like cLogP and polar surface area (PSA). PROTACs often fall into the "beyond Rule of 5" chemical space, predisposing them to poor permeability.[5]

Q2: How does the this compound linker specifically impact cell permeability?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance aqueous solubility and provide the necessary length and flexibility for ternary complex formation. However, the impact on permeability is complex:

  • Positive Aspects: The hydrophilicity of PEG linkers can improve solubility, which is a prerequisite for absorption. Their flexibility might also allow the PROTAC to adopt conformations that shield polar parts of the molecule, a behavior known as chameleonicity, which can aid membrane passage.

  • Negative Aspects: Increasing the number of PEG units can reduce permeability. Studies have shown that removing a PEG linker can improve cellular uptake. The high flexibility can also be entropically unfavorable for membrane crossing.

Q3: What are the primary strategies to improve the cell permeability of my this compound PROTAC?

A3: Several strategies can be employed, broadly categorized into structural modification and formulation approaches:

  • Linker Optimization: Since the warhead and E3 ligase ligand are often fixed, the linker is the primary site for modification.

    • Replace the PEG linker: Consider replacing the flexible PEG linker with a more rigid structure, such as an alkyl chain or a 1,4-disubstituted phenyl ring, which has been shown to significantly improve cellular permeability.

    • Introduce cyclic motifs: Incorporating cyclic structures like piperidine or piperazine can increase rigidity and improve permeability.

    • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce hydrogen bond donor count and has been shown to increase permeability.

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" shape. This reduces the exposed polar surface area and molecular size, facilitating passage across the cell membrane.

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane permeability. However, this may further increase the already high molecular weight.

  • Formulation Strategies: For preclinical studies, advanced delivery systems can be used to overcome inherent permeability issues.

    • Lipid-based nanoparticles, liposomes, or polymeric micelles can encapsulate the PROTAC and facilitate its entry into cells.

Troubleshooting Guides

Guide 1: Investigating Poor Cellular Activity

If you observe weak or no target degradation, follow this workflow to diagnose the issue.

Problem: My this compound PROTAC is active in biochemical assays but shows poor performance in cell-based degradation assays.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Causes & Solutions A Low/No Target Degradation in Cells B Step 1: Confirm Intracellular Target Engagement (e.g., NanoBRET, CETSA) A->B C Step 2: Measure Cell Permeability (e.g., PAMPA, Caco-2) B->C Engagement Confirmed I Cause: No Engagement (Permeability is the likely root cause) B->I No Engagement D Step 3: Assess Efflux (Caco-2 Bidirectional Assay) C->D Permeability Low F Cause: Permeability Issue Solution: Modify Linker, Prodrug Strategy C->F Permeability Low E Step 4: Evaluate Metabolic Stability D->E Low Efflux Ratio G Cause: Efflux Pump Substrate Solution: Modify Structure to Avoid Transporters D->G High Efflux Ratio H Cause: Poor Stability Solution: Modify Linker (e.g., use cyclic linkers) E->H Low Stability

Caption: Workflow for troubleshooting low cellular activity of PROTACs.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to model passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.

  • Objective: To determine the apparent permeability coefficient (Papp) for a PROTAC.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

    • Artificial membrane solution (e.g., 2% dodecane solution of lecithin)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution in DMSO

    • High-permeability and low-permeability control compounds

    • Plate reader (UV-Vis)

  • Methodology:

    • Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.

    • Coat Filter Plate: Pipette the artificial membrane solution onto the filter of each well in the filter plate and allow the solvent to evaporate.

    • Prepare Donor Solutions: Dilute the PROTAC stock solution and control compounds in PBS to the final desired concentration (typically with <1% DMSO).

    • Assemble Plate: Carefully place the lipid-coated filter plate onto the acceptor plate, creating the donor (top) and acceptor (bottom) compartments.

    • Add Donor Solutions: Add the PROTAC and control solutions to the donor wells.

    • Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours).

    • Measurement: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

    • Calculation: Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_donor_initial)) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux. It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

  • Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) and the efflux ratio.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

    • Hanks' Balanced Salt Solution (HBSS)

    • PROTAC stock solution in DMSO

    • Lucifer yellow (a low-permeability marker to test monolayer integrity)

    • LC-MS/MS system for quantification

  • Methodology:

    • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) and/or assess the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.

    • Prepare Assay Solutions: Dilute the PROTAC stock solution in HBSS to the final concentration.

    • Apical-to-Basolateral (A-to-B) Permeability:

      • Remove the culture medium from both the apical (top) and basolateral (bottom) compartments.

      • Add the PROTAC solution to the apical side and fresh HBSS to the basolateral side.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

    • Basolateral-to-Apical (B-to-A) Permeability:

      • Follow the same procedure but add the PROTAC solution to the basolateral side and sample from the apical side.

    • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

    • Calculation:

      • Calculate the Papp for both A-to-B and B-to-A directions.

      • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.

Data Presentation

Table 1: Permeability Data for Hypothetical PROTACs with Linker Modifications

This table illustrates how linker modifications can impact permeability, based on general findings in the literature.

PROTAC IDLinker TypePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-PEG19This compound0.15<0.1>10
PROTAC-Alkyl12C12 Alkyl Chain0.600.454.5
PROTAC-PhenylPhenyl Ring0.850.702.1
PROTAC-CyclicPiperazine0.950.881.8

Data are hypothetical and for illustrative purposes only.

Table 2: Impact of Linker on Physicochemical Properties
PropertyPROTAC-PEG19PROTAC-Alkyl12PROTAC-Phenyl
Molecular Weight (Da)~1100~950~900
cLogP3.55.86.2
Polar Surface Area (Ų)180140135
H-Bond Donors644

Data are hypothetical and for illustrative purposes only.

Visualizations

PROTAC_MoA cluster_cell Cell cluster_cytosol Cytosol PROTAC_out PROTAC (Poor Permeability) PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Membrane Crossing (Rate-Limiting Step) Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action highlighting cell permeability as a critical step.

References

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of PEGylated Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated drugs. The following sections address common challenges and provide detailed experimental protocols to optimize the pharmacokinetic properties of your PEGylated compounds.

Frequently Asked questions (FAQs)

Q1: What is the primary goal of PEGylating a therapeutic drug?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a therapeutic molecule.[1] The main goal is to improve the drug's pharmacokinetic and pharmacodynamic properties.[1] This is achieved by:

  • Prolonging Half-Life: PEGylation increases the hydrodynamic size of the molecule, which reduces its clearance by the kidneys, thereby extending its circulation time in the bloodstream.[1][2]

  • Reducing Immunogenicity: The PEG chains can mask antigenic sites on the drug, minimizing the potential for an immune response.[1]

  • Improving Stability and Solubility: PEG is a hydrophilic polymer that can enhance the solubility and stability of therapeutic proteins and other molecules.

Q2: What are the most common challenges encountered with PEGylated drugs?

A2: While PEGylation offers significant advantages, researchers may encounter several challenges:

  • Reduced Bioactivity: The "stealth" effect of the PEG chain can sometimes hinder the interaction of the drug with its target receptor, leading to decreased biological activity.

  • Immunogenicity and Accelerated Blood Clearance (ABC): In some cases, the immune system can generate antibodies against the PEG polymer itself (anti-PEG antibodies), leading to a rapid clearance of the PEGylated drug from the bloodstream upon subsequent administrations.

  • Manufacturing and Characterization Complexity: The process of PEGylation can result in a heterogeneous mixture of molecules with varying numbers and locations of attached PEG chains, making manufacturing and characterization challenging.

  • Viscosity Issues: The addition of PEG can lead to a significant increase in the viscosity of the drug formulation.

Q3: How does the molecular weight and structure of PEG affect a drug's pharmacokinetics?

A3: The molecular weight and structure (linear vs. branched) of the PEG polymer are critical parameters that significantly influence the pharmacokinetic profile of a PEGylated drug.

  • Molecular Weight: Generally, a higher PEG molecular weight leads to a longer plasma half-life due to reduced renal clearance. The circulation half-life of PEG has been shown to increase from 18 minutes to 16.5 hours as the molecular weight increases from 6 kDa to 50 kDa.

  • Structure: Branched PEGs can offer a greater shielding effect compared to linear PEGs of the same molecular weight, potentially leading to a more significant increase in half-life and greater stability.

Q4: What is "site-specific" PEGylation, and why is it important?

A4: Site-specific PEGylation is a strategy that involves attaching PEG chains to a specific, predetermined site on the drug molecule. This approach is crucial for several reasons:

  • Homogeneity: It produces a more homogeneous product, simplifying characterization and ensuring batch-to-batch consistency.

  • Preservation of Bioactivity: By avoiding PEGylation at or near the drug's active site, the risk of reduced bioactivity can be minimized.

  • Optimized Pharmacokinetics: Precise control over the PEGylation site allows for a more predictable and optimized pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Reduced Bioactivity of PEGylated Drug

Symptoms:

  • The in vitro or in vivo efficacy of the PEGylated drug is significantly lower than the non-PEGylated parent molecule.

  • Binding affinity to the target receptor is diminished.

Possible Causes:

  • Steric Hindrance: The PEG chain is physically blocking the active site of the drug, preventing it from binding to its target.

  • Incorrect PEGylation Site: PEG is attached at or near a functionally important residue.

  • Excessive PEGylation: Too many PEG chains are attached to the drug molecule, creating a dense shield that impedes target interaction.

Troubleshooting Steps:

  • Characterize the PEGylated Product:

    • Use techniques like mass spectrometry and peptide mapping to confirm the exact location and number of attached PEG chains.

    • Employ Size Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the heterogeneity of the PEGylated product.

  • Optimize PEGylation Strategy:

    • Site-Specific PEGylation: If random PEGylation was used, switch to a site-specific conjugation method to control the attachment site.

    • Vary PEG Size and Structure: Experiment with different PEG molecular weights and structures (linear vs. branched) to find a balance between improved pharmacokinetics and retained bioactivity.

    • Cleavable Linkers: Consider using a linker that can be cleaved in the target microenvironment, releasing the active, non-PEGylated drug.

Issue 2: Accelerated Blood Clearance (ABC) Phenomenon

Symptoms:

  • Rapid clearance of the PEGylated drug from the bloodstream upon the second or subsequent doses.

  • Detection of anti-PEG antibodies (IgM and/or IgG) in plasma samples.

Possible Causes:

  • Immune Response: The patient's immune system has generated antibodies against the PEG moiety.

  • Fc Receptor-Mediated Phagocytosis: Anti-PEG antibodies bind to the PEGylated drug, forming immune complexes that are rapidly cleared by macrophages via Fc receptors.

Troubleshooting Steps:

  • Detect and Quantify Anti-PEG Antibodies:

    • Utilize an Enzyme-Linked Immunosorbent Assay (ELISA) to screen for and quantify the levels of anti-PEG IgM and IgG in patient samples.

  • Modify the PEGylated Drug Design:

    • Alter PEG Structure: Investigate the use of branched or "forked" PEG structures, which may be less immunogenic.

    • Change PEG Molecular Weight: The immunogenicity of PEG can be molecular weight-dependent. Experiment with different PEG sizes.

    • Alternative Polymers: In cases of persistent immunogenicity, consider exploring alternative hydrophilic polymers to PEG.

Issue 3: Heterogeneity of the PEGylated Product

Symptoms:

  • Broad peaks during chromatographic analysis (e.g., SEC, IEX).

  • Difficulty in characterizing the final product due to a mixture of species with varying degrees of PEGylation.

  • Inconsistent in vivo performance and pharmacokinetic profiles between batches.

Possible Causes:

  • Non-Specific PEGylation Chemistry: The conjugation chemistry used targets multiple reactive sites on the drug molecule.

  • Lack of Process Control: Inconsistent reaction conditions (e.g., pH, temperature, reactant ratios) lead to variability in the PEGylation outcome.

Troubleshooting Steps:

  • Refine the PEGylation Reaction:

    • Site-Specific Conjugation: Implement a site-specific PEGylation strategy to ensure a single, well-defined product.

    • Optimize Reaction Conditions: Carefully control and optimize reaction parameters to ensure reproducibility. This includes the molar ratio of PEG to the drug, reaction time, temperature, and pH.

  • Improve Purification Methods:

    • Multi-Modal Chromatography: Employ a combination of chromatographic techniques, such as Ion Exchange Chromatography (IEX) followed by Size Exclusion Chromatography (SEC), to effectively separate different PEGylated species.

Data Presentation: Pharmacokinetic Parameters

Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Drugs

DrugPEG Molecular Weight (kDa)Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
Interferon-α Non-PEGylated2-3 hours--
12 (linear)~30 hours--
40 (branched)~80 hours--
Danazol (in nanoemulsion) Non-PEGylated1.09 ± 0.401 h12.0 ± 2.07 L/kg9.00 ± 2.94 L/h/kg
5 (DSPE-PEG)1.49 ± 0.33 h9.07 ± 1.25 L/kg5.06 ± 0.95 L/h/kg
Poly-L-lysine Dendrimers <201-10 hoursHighRapid
>301-3 daysReducedSlow

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Characterization of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the PEGylated protein from its non-PEGylated form and any aggregates.

Materials:

  • SEC HPLC system with UV and/or Refractive Index (RI) detector.

  • SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Agilent AdvanceBio SEC, TSK-GEL SWXL).

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The addition of a small percentage of an organic modifier like ethanol may be necessary to reduce non-specific interactions.

  • PEGylated protein sample and non-PEGylated protein standard.

  • Forced degradation samples (e.g., heat-stressed) to identify aggregates.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Prepare standards of the non-PEGylated protein for comparison.

  • Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile using the UV detector (typically at 280 nm for proteins) and/or an RI detector.

  • Analysis:

    • The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius.

    • Aggregates will elute even earlier than the monomeric PEGylated protein.

    • Quantify the different species by integrating the peak areas.

Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Drug in Rats

Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution) of a PEGylated drug.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old).

  • PEGylated drug formulation for intravenous (IV) administration.

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes).

  • Centrifuge.

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS, ELISA).

Methodology:

  • Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single IV dose of the PEGylated drug via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the PEGylated drug in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters, including:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

Protocol 3: Detection of Anti-PEG Antibodies using a Sandwich ELISA

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplates.

  • Capture Antibody: An antibody that binds to PEG (e.g., anti-PEG monoclonal antibody).

  • Detection Antibody: A biotinylated antibody that also binds to PEG at a different epitope.

  • Streptavidin-HRP.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking Buffer (e.g., 1-5% BSA or skim milk in PBS).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate (e.g., TMB).

  • Stop Solution (e.g., 2N H2SO4).

  • Serum or plasma samples.

  • PEGylated compound as a standard.

Methodology:

  • Coating: Dilute the capture anti-PEG antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum/plasma samples and standards to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection anti-PEG antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve and determine the concentration of anti-PEG antibodies in the samples.

Visualizations

Experimental_Workflow_for_PK_Study cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis acclimatization Animal Acclimatization dosing IV Dosing acclimatization->dosing formulation Drug Formulation formulation->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Processing sampling->processing quantification Bioanalysis (LC-MS/MS or ELISA) processing->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis results PK Parameters (t½, CL, Vd) pk_analysis->results

Caption: Workflow for an in vivo pharmacokinetic study of a PEGylated drug.

Macrophage_Uptake_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage peg_np PEGylated Nanoparticle opsonins Opsonins (e.g., IgG) peg_np->opsonins Opsonization (if anti-PEG Ab present) scavenger_receptor Scavenger Receptor peg_np->scavenger_receptor Direct Binding (Alternative Pathway) fc_receptor Fc Receptor opsonins->fc_receptor Binding phagocytosis Phagocytosis fc_receptor->phagocytosis Signal Transduction scavenger_receptor->phagocytosis endosome Endosome/Lysosome phagocytosis->endosome Internalization

Caption: Macrophage uptake pathways for PEGylated nanoparticles.

Troubleshooting_Logic start Suboptimal PK Profile q1 Reduced Bioactivity? start->q1 q2 Accelerated Clearance? q1->q2 No a1 Optimize PEGylation Site Vary PEG Size/Structure Use Cleavable Linkers q1->a1 Yes q3 Product Heterogeneity? q2->q3 No a2 Screen for Anti-PEG Abs Modify PEG Structure Consider Alt. Polymers q2->a2 Yes a3 Implement Site-Specific PEGylation Optimize Reaction Conditions Improve Purification q3->a3 Yes

Caption: Troubleshooting logic for suboptimal pharmacokinetic profiles of PEGylated drugs.

References

Validation & Comparative

The Long and Short of It: A Comparative Guide to m-PEG19-alcohol vs. Shorter PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a nuanced endeavor where the linker plays a pivotal role. This guide provides a comprehensive comparison of the long-chain m-PEG19-alcohol linker with its shorter polyethylene glycol (PEG) counterparts, offering insights into their impact on PROTAC performance. By examining key experimental data and detailed methodologies, this document serves as a critical resource for the rational design of next-generation protein degraders.

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of this process. Its length, flexibility, and chemical composition directly influence the spatial arrangement of the ternary complex, as well as the physicochemical properties of the PROTAC molecule itself.[2][3]

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of their length.[4] The choice between a long linker like this compound and shorter PEG chains is not straightforward and is highly dependent on the specific target protein and E3 ligase pair.[5]

The Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have demonstrated that linker length has a profound effect on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length exists for each target-E3 ligase system, with linkers that are too short leading to steric hindrance and those that are too long resulting in reduced efficacy due to excessive flexibility and a potential decrease in the effective concentration needed for productive ternary complex formation.

While direct head-to-head data for this compound across a wide range of targets is not extensively published, we can infer its potential performance by examining studies on PROTACs with varying PEG linker lengths.

Table 1: Illustrative in Vitro Degradation of Bromodomain-containing protein 4 (BRD4) with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
(Data is illustrative, based on trends reported for BRD4-targeting PROTACs and serves to highlight the concept of an optimal linker length.)

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276
(Data synthesized from studies on TBK1-targeting PROTACs.)

These examples underscore that a "one-size-fits-all" approach to linker length is not applicable in PROTAC design. For some targets, such as TBK1, longer linkers are favored, suggesting that a linker like this compound could be beneficial. Conversely, for other systems, a shorter PEG linker may be optimal.

Physicochemical and Pharmacokinetic Considerations

The length of the PEG linker also significantly influences the drug-like properties of a PROTAC.

Advantages of Longer PEG Linkers (e.g., this compound):

  • Enhanced Solubility: The hydrophilic nature of the long PEG chain can improve the aqueous solubility of the often-lipophilic PROTAC molecule.

  • Increased Permeability (to a point): PEGylation can sometimes improve cell permeability by shielding the polar surface area of the molecule.

  • Greater Flexibility: A longer linker provides more conformational flexibility, which may be necessary to achieve a productive ternary complex for certain target and E3 ligase pairs.

Disadvantages of Longer PEG Linkers:

  • "Hook Effect": At high concentrations, long and flexible linkers can promote the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the desired ternary complex, leading to a decrease in degradation efficacy.

  • Poor Pharmacokinetics: Very long PEG chains can sometimes lead to increased metabolic instability and may not be optimal for oral bioavailability.

  • Increased Molecular Weight: Longer linkers contribute to the already high molecular weight of PROTACs, which can be a challenge for cell permeability and oral absorption.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

PropertyShorter PEG Linkers (e.g., PEG3-PEG6)Longer PEG Linkers (e.g., this compound)
Solubility Moderate improvementSignificant improvement
Cell Permeability Variable, can be optimal within a specific rangeMay decrease beyond an optimal length
Metabolic Stability Generally more stableCan be more susceptible to metabolism
Oral Bioavailability More likely to be favorableOften challenging
(These are general trends and the actual properties are highly dependent on the overall PROTAC structure.)

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

PROTAC Synthesis using this compound or Shorter PEG Linkers

The synthesis of a PROTAC is a modular process. A common strategy involves the use of "click chemistry" for the efficient connection of the target-binding ligand, the PEG linker, and the E3 ligase ligand.

General Protocol for PROTAC Synthesis via Click Chemistry:

  • Functionalization of Components: The target-binding ligand is functionalized with an azide group, and the E3 ligase ligand is functionalized with a terminal alkyne. The this compound or a shorter PEG-alcohol is typically converted to a bifunctional linker with, for example, an azide at one end and a reactive group (e.g., a tosylate or mesylate) at the other to couple with the E3 ligase ligand.

  • Coupling Reaction: The azide-functionalized target ligand and the alkyne-functionalized E3 ligase-PEG linker conjugate are reacted in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a ligand like TBTA) in a suitable solvent system (e.g., DMSO/t-BuOH/H2O).

  • Purification: The final PROTAC product is purified using techniques such as reversed-phase HPLC.

  • Characterization: The structure and purity of the PROTAC are confirmed by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (with different linker lengths) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the kinetics and affinity of ternary complex formation.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity. In a separate experiment, inject a solution of the target protein and PROTAC to measure the binding to the immobilized E3 ligase.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity can be assessed by comparing the binding affinities of the binary and ternary complexes.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.

  • Preparation of Plates: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome Poly_Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (PROTACs with varying linkers) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H

References

A Comparative Guide to m-PEG19-alcohol and Alkyl Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the ultimate degradation of the target protein. This guide provides an objective comparison of two commonly employed flexible linkers: the long-chain polyethylene glycol (PEG) linker, exemplified by m-PEG19-alcohol, and the traditional alkyl linkers. This comparison is supported by a synthesis of available experimental data and detailed experimental protocols to inform rational PROTAC design.

Executive Summary

The choice between a PEG-based linker like this compound and an alkyl linker is a nuanced decision that depends on the specific target protein, the E3 ligase, and the desired properties of the PROTAC molecule.

  • This compound (PEG Linker): Characterized by its hydrophilicity, flexibility, and long chain length. PEG linkers generally enhance the aqueous solubility of PROTACs.[1][] The extended length of this compound can be advantageous in spanning the distance between the target protein and the E3 ligase, potentially facilitating the formation of a stable ternary complex required for efficient degradation.[3] However, very long PEG chains can sometimes lead to reduced cell permeability.[]

  • Alkyl Linkers: Composed of hydrocarbon chains, these linkers are typically more hydrophobic than their PEG counterparts.[1] This hydrophobicity can enhance cell membrane permeability but may negatively impact aqueous solubility. Alkyl linkers are synthetically straightforward and offer a high degree of conformational flexibility.

The optimal linker is often determined empirically, and a systematic evaluation of both linker types is crucial for developing effective protein degraders.

Data Presentation

Table 1: Physicochemical and Functional Properties of this compound vs. Alkyl Linkers

PropertyThis compound (PEG Linker)Alkyl LinkerReferences
Composition Methoxy-terminated polyethylene glycol chain with 19 ethylene glycol unitsSaturated or unsaturated hydrocarbon chain,
Solubility Generally higher aqueous solubility due to hydrophilicityGenerally lower aqueous solubility due to hydrophobicity,
Cell Permeability Can be lower, especially with very long chains, due to increased polar surface area. However, can adopt folded conformations to shield polar groups and enhance permeability.Can be higher due to increased lipophilicity.,
Flexibility High, allowing for diverse conformational sampling to achieve a productive ternary complex.High, providing conformational freedom.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally considered metabolically stable.
Synthetic Accessibility Readily available and can be incorporated using standard coupling chemistries.Synthetically straightforward and easily modified.,

Table 2: Impact on PROTAC Performance (Representative Data)

ParameterPROTAC with Long-Chain PEG LinkerPROTAC with Alkyl/Ether LinkerReference
Target Protein Tank-binding kinase 1 (TBK1)Tank-binding kinase 1 (TBK1)
Linker Length (atoms) Not specified, but generally longer21
DC50 (nM) Not directly compared3
Dmax (%) Not directly compared96
Target Protein CRBNCRBN
Linker Composition Three PEG unitsNine-atom alkyl chain
Degradation Weak degradationConcentration-dependent decrease

Note: The data in Table 2 is from a study that highlights the importance of linker composition. While not a direct comparison with this compound, it illustrates that in some contexts, an alkyl linker can be more effective than a short PEG linker.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome Ub_POI->Proteasome targeted for Degradation Degraded Peptides Proteasome->Degradation degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition Composition (PEG vs. Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Stability Degradation Degradation Efficiency (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary_Stability->Degradation

Caption: Logical relationship of linker properties and PROTAC performance.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein following treatment with PROTACs containing either this compound or an alkyl linker.

1. Cell Culture and Treatment: a. Seed cells in a 6- or 12-well plate at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTACs (with this compound or alkyl linker) in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). d. Treat the cells with the different concentrations of PROTACs and the vehicle control for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Incubate on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

5. Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

6. Detection and Analysis: a. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the corresponding loading control. d. Calculate the percentage of protein remaining relative to the vehicle control. e. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to evaluate the passive permeability of PROTACs.

1. Materials and Reagents: a. PAMPA plate system (donor and acceptor plates). b. Artificial membrane solution (e.g., 1% lecithin in dodecane). c. Phosphate-buffered saline (PBS), pH 7.4. d. PROTAC stock solutions in DMSO. e. UV-Vis plate reader or LC-MS/MS for quantification.

2. Assay Procedure: a. Coat the membrane of the donor plate with the artificial membrane solution and allow it to solidify. b. Prepare the PROTAC solutions in PBS at a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%). c. Add the PROTAC solutions to the donor wells. d. Add fresh PBS to the acceptor wells. e. Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate. f. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours). g. After incubation, carefully separate the plates. h. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

3. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation:

Conclusion

The selection of a linker is a critical step in the design of a successful PROTAC. While long-chain PEG linkers like this compound offer the advantage of enhanced solubility and the potential to span significant distances between the target protein and E3 ligase, they may present challenges in terms of cell permeability. Conversely, alkyl linkers can improve cell permeability due to their hydrophobicity but may lead to lower aqueous solubility.

The optimal linker choice is highly dependent on the specific biological context of the PROTAC. Therefore, a thorough evaluation of a series of PROTACs with both PEG and alkyl linkers of varying lengths is essential. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the development of novel and effective protein degraders.

References

The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide to m-PEG19-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and validation of proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. At the heart of every PROTAC is a linker, a component once considered a mere spacer, now recognized as a critical determinant of efficacy. This guide provides an objective comparison of m-PEG19-alcohol as a PROTAC linker, benchmarking its performance against other common linker classes with supporting experimental data and detailed protocols for validating the all-important ternary complex.

The fundamental mechanism of a PROTAC relies on its ability to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The linker connecting the POI-binding and E3 ligase-binding moieties dictates the geometry, stability, and kinetics of this complex, ultimately influencing the efficiency and selectivity of target protein degradation.

Comparative Analysis of PROTAC Linkers

The selection of a suitable linker is a multi-parameter optimization problem, balancing factors such as length, flexibility, solubility, and its influence on the thermodynamics and kinetics of ternary complex formation. Here, we compare polyethylene glycol (PEG) linkers, exemplified by this compound, with two other major classes: alkyl chains and rigid linkers.

Table 1: Quantitative Comparison of Linker Performance on Ternary Complex Formation and Degradation

Linker TypeRepresentative ExampleTarget ProteinE3 LigaseTernary Complex KD (nM)Cooperativity (α)DC50 (nM)Dmax (%)Reference
PEG Linker PEG-based (similar to m-PEG19)BTKCRBNNot explicitly stated for a single linker, but longer PEG linkers (≥ 4 units) showed improved ternary complex formationNot explicitly cooperative~10>90%[1]
Alkyl Linker 21-atom alkyl/ether chainTBK1Not specifiedNot ReportedNot Reported396[2]
Rigid Linker Piperazine-basedNot specifiedNot specifiedCan enhance stabilityCan be higherPotentially lowerPotentially higher[3][4]

Note: Direct head-to-head quantitative data for this compound against other linkers for the same target and E3 ligase is limited in publicly available literature. The data presented for PEG linkers is based on studies of PROTACs with similar long-chain PEG structures.

PEG linkers, such as this compound, are a popular choice in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[3] Their primary advantages include increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate productive ternary complex formation. However, excessive flexibility can sometimes be detrimental, and the metabolic stability of PEG linkers can be a concern compared to more rigid structures.

Alkyl linkers offer synthetic simplicity and can be systematically varied in length. While effective, their hydrophobic nature can negatively impact solubility. Rigid linkers, incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. However, their conformational constraints mean that an optimal geometry is crucial for successful ternary complex formation.

Experimental Protocols for Ternary Complex Validation

Validating the formation and characterizing the properties of the ternary complex are crucial steps in PROTAC development. Several biophysical and cellular assays are employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for measuring the kinetics and affinity of molecular interactions in real-time. It is highly suited for characterizing both binary (PROTAC-protein) and ternary complex formation.

Experimental Protocol for SPR-based Ternary Complex Analysis:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD, binary).

    • In a separate experiment, inject the target protein over a fresh sensor surface to confirm no non-specific binding.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD, ternary) for the ternary complex.

    • Calculate the cooperativity factor (α) using the formula: α = KD, binary / KD, ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, and vice versa.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol for ITC-based Ternary Complex Analysis:

  • Sample Preparation: Prepare purified target protein, E3 ligase, and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the KD of this binary interaction.

    • Titrate the PROTAC into the target protein solution to determine the KD of the other binary interaction.

  • Ternary Titration:

    • Prepare a solution in the ITC cell containing the E3 ligase pre-saturated with the target protein.

    • Titrate the PROTAC into this pre-formed binary complex solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Analyze the binding isotherms using appropriate models to determine the thermodynamic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor from the binding affinities.

Cellular Assays: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of ternary complex formation within living cells, providing a more physiologically relevant context.

Experimental Protocol for NanoBRET™ Ternary Complex Assay:

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® protein (energy acceptor) in a suitable cell line.

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ ligand, which fluorescently labels the E3 ligase.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoBRET™ substrate and measure both the donor emission (luminescence) and the acceptor emission (fluorescence).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex. The EC50 value for BRET signal can be determined as a measure of the PROTAC's potency in inducing complex formation in a cellular environment.

Visualizing the Process

To better understand the intricate relationships in PROTAC-mediated protein degradation, graphical representations are invaluable.

Ternary_Complex_Formation_Pathway cluster_complex Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC Binary Complex POI->POI_PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->POI_PROTAC E3_PROTAC E3-PROTAC Binary Complex PROTAC->E3_PROTAC E3 E3 Ubiquitin Ligase E3->E3_PROTAC E3->Ternary_Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation POI_PROTAC->Ternary_Complex E3_PROTAC->Ternary_Complex Ternary_Complex->Ub Ubiquitination

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) - Cooperativity (α) ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Affinity (KD) - Stoichiometry (n) NanoBRET NanoBRET™ - In-cell complex formation (EC50) Degradation_Assay Western Blot / Mass Spec - Degradation (DC50, Dmax) NanoBRET->Degradation_Assay PROTAC_Design PROTAC Design (e.g., with this compound linker) PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->NanoBRET

Caption: Experimental workflow for validating ternary complex formation.

Linker_Comparison Linkers Linker Type PEG (this compound) Alkyl Chain Rigid Linker Properties Key Properties + Solubility + Flexibility - Metabolic Stability + Synthetic Accessibility - Solubility + Stability + Potency - Flexibility

Caption: Logical relationship and key properties of different linker types.

References

A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting E3 Ligase Ligands in PROTAC Development

The field of targeted protein degradation, led by the development of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system to tag a target protein for degradation. The choice of E3 ligase and its corresponding ligand profoundly impacts a PROTAC's efficacy, selectivity, and overall therapeutic potential. This guide provides a comparative analysis of commonly used E3 ligase ligands, with a focus on those recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

The central component of this analysis, m-PEG19-alcohol, serves as a representative polyethylene glycol (PEG)-based linker, a common strategy to connect the E3 ligase ligand to the target protein binder in a PROTAC molecule.[1][2][3][4] The length and composition of such linkers are crucial for optimal ternary complex formation and subsequent degradation, but the focus of this guide remains on the comparative performance of the E3 ligase ligands themselves.

Quantitative Performance Comparison of E3 Ligase Ligands

The efficacy of an E3 ligase ligand within a PROTAC is primarily assessed by its binding affinity to the E3 ligase and the resulting degradation potency (DC50) and maximal degradation (Dmax) of the target protein. Below are tables summarizing key quantitative data for various E3 ligase ligands, primarily focusing on the well-studied target, Bromodomain-containing protein 4 (BRD4), to allow for a more direct comparison.

Table 1: Binding Affinities of Common E3 Ligase Ligands

E3 LigaseLigandBinding Affinity (Kd or IC50)Assay MethodReference
CRBN Thalidomide~1.8 µMCo-immunoprecipitation[5]
Lenalidomide~250 nMBiochemical Assay
Pomalidomide~178 nMBiochemical Assay
VHL VH032185 nM (Kd)Isothermal Titration Calorimetry (ITC)
MDM2 Nutlin-3a90 nM (IC50)Cell-free Assay
cIAP1 Bestatin Methyl EsterNot widely reported in direct binding assays for PROTACsN/A

Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Different E3 Ligase Ligands

PROTAC NameE3 Ligase RecruitedTarget Protein LigandDC50DmaxCell LineReference
dBET1CRBN (Pomalidomide)JQ1~8 nM>95%MV4;11
MZ1VHL (VH032 derivative)JQ1~26 nM>90%MV4;11
A1874MDM2 (Nutlin-3a derivative)JQ1~30 nM>90%RS4;11
cIAP-based PROTACcIAP1JQ1Data not available for direct BRD4 comparison

Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and specific linker used in the PROTAC construct. The data presented here is for comparative purposes and is extracted from different studies.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Target Target Protein (e.g., BRD4) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ub Ubiquitin Ub->Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

E3_Ligase_Comparison_Workflow cluster_design PROTAC Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_comparison Comparative Analysis Target_Ligand Select Target Protein Ligand (e.g., JQ1 for BRD4) E3_Ligands Synthesize PROTACs with different E3 Ligase Ligands (CRBN, VHL, etc.) and this compound linker Target_Ligand->E3_Ligands Binding_Assay Binding Affinity Assays (FP, ITC, TR-FRET) E3_Ligands->Binding_Assay Cell_Culture Cell Culture & Treatment E3_Ligands->Cell_Culture Data_Analysis Data Analysis (DC50, Dmax calculation) Binding_Assay->Data_Analysis Degradation_Assay Protein Degradation Assays (Western Blot, In-Cell ELISA) Cell_Culture->Degradation_Assay Degradation_Assay->Data_Analysis Comparison Compare Potency, Efficacy, and Selectivity Data_Analysis->Comparison

Experimental Workflow for E3 Ligase Ligand Comparison

Detailed Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. Below are detailed protocols for key assays used to evaluate the performance of E3 ligase ligands in PROTACs.

E3 Ligase Binding Affinity Assay: Fluorescence Polarization (FP)

Objective: To determine the binding affinity of an E3 ligase ligand or a PROTAC to its respective E3 ubiquitin ligase.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) upon binding to a larger protein (E3 ligase). The slower tumbling of the larger complex results in a higher polarization value.

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescently labeled probe specific for the E3 ligase of interest.

    • Reconstitute the purified E3 ligase protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a serial dilution of the unlabeled test compound (E3 ligase ligand or PROTAC).

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of the fluorescent probe and the E3 ligase protein to each well.

    • Add the serially diluted test compound to the wells. Include control wells with probe and E3 ligase only (maximum polarization) and probe only (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Calculate the anisotropy or polarization values.

    • Plot the polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 or Ki value.

Cellular Protein Degradation Assay: Western Blot

Objective: To quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters of the binding interactions between the PROTAC, the target protein, and the E3 ligase.

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation:

    • Purify the target protein and the E3 ligase.

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • ITC Experiment:

    • Binary Titrations:

      • To determine the binding of the PROTAC to the target protein, place the target protein in the sample cell and the PROTAC in the injection syringe.

      • To determine the binding of the PROTAC to the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe.

    • Ternary Complex Titration:

      • To measure the formation of the ternary complex, place the target protein and the PROTAC in the sample cell and the E3 ligase in the syringe (or vice versa).

    • Perform a series of injections and record the heat changes.

  • Data Analysis:

    • Integrate the heat signals for each injection.

    • Fit the integrated data to a suitable binding model to determine the Kd, n, and ΔH.

    • The cooperativity of ternary complex formation can be assessed by comparing the binding affinities from the binary and ternary titrations.

Conclusion

The selection of an E3 ligase ligand is a critical step in the design of effective and selective PROTACs. While CRBN and VHL ligands are the most extensively studied and have demonstrated robust degradation of a wide range of targets, ligands for MDM2 and cIAP1 offer alternative strategies, particularly in specific cellular contexts or for overcoming potential resistance mechanisms. The choice of ligand should be guided by a comprehensive evaluation of its binding affinity, the degradation efficacy of the resulting PROTAC, and the expression profile of the corresponding E3 ligase in the target tissue. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of different E3 ligase ligands, enabling researchers to make informed decisions in the development of next-generation protein degraders. The use of well-characterized linkers, such as those derived from this compound, is essential for these comparative studies to ensure that the observed differences in performance can be attributed to the E3 ligase ligand itself.

References

Assessing In Vivo Efficacy: A Comparative Guide to m-PEG19-Alcohol Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success as therapeutic agents. A critical determinant of a PROTAC's in vivo efficacy, pharmacokinetic profile, and overall developability is the chemical linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of PROTACs formulated with m-PEG19-alcohol linkers against those with alternative linker chemistries, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[1] However, the flexibility and hydrophilicity of PEG linkers can also impact metabolic stability and ternary complex formation.[1] This guide will use the well-characterized BET degrader ARV-771, which utilizes a PEG-based linker, as a case study for comparison with alkyl-based BRD4 PROTACs.

Comparative In Vivo Efficacy of PEGylated vs. Alkyl-Based PROTACs

The in vivo performance of PROTACs is a key indicator of their therapeutic potential. Below is a summary of preclinical data for the PEG-based BRD4 PROTAC, ARV-771, and a representative alkyl-based BRD4 PROTAC, dBET1.

Parameter ARV-771 (PEG-based Linker) dBET1 (Alkyl-based Linker) Reference
Target Pan-BET (BRD2/3/4)Pan-BET (BRD2/3/4)[2][3][4]
E3 Ligase Ligand VHLCereblon
Animal Model Castrate-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1 cells in Nu/Nu mice)Acute Myeloid Leukemia (AML) Xenograft (MV4-11 cells in NSG mice)
Dosing 10 mg/kg, subcutaneous, daily50 mg/kg, intraperitoneal, daily
Tumor Growth Inhibition Tumor regression observedSignificant tumor growth inhibition
Target Degradation (in vivo) >80% BRD4 knockdown in tumor tissue after 14 daysPotent depletion of total BRD4
Downstream Effect (in vivo) >80% c-Myc suppression in tumor tissue after 14 daysDownregulation of c-Myc
Pharmacokinetics (Mouse) Cmax = 392 nM (50 mg/kg IP)Data not directly comparable
Oral Bioavailability (Rodent) Moderate (23.83% in rats, 37.89% in mice for ARV-110, a similar PROTAC)Generally lower for PROTACs

Note: The data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo efficacy. Below are protocols for key experiments.

In Vivo Xenograft Efficacy Study

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of a PROTAC.

  • Cell Culture: Culture human cancer cells (e.g., 22Rv1 for prostate cancer) in appropriate media and conditions until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel, at a concentration of 1-2 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., Nu/Nu or NSG mice).

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PROTAC (e.g., formulated in a vehicle like corn oil) and vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection) at the specified dose and schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and collect tissue samples for pharmacodynamic analysis.

Western Blot Analysis of Protein Degradation in Tumor Tissue

This protocol details the quantification of target protein degradation in tumor samples.

  • Tissue Lysis: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.

Pharmacokinetic Analysis by LC-MS/MS

This protocol describes the quantification of a PROTAC in plasma samples.

  • Sample Collection: Collect blood samples from treated mice at various time points into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation:

    • Spike plasma samples with an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry the supernatant and reconstitute it in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the analyte using a suitable column and mobile phase gradient.

    • Quantify the PROTAC and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Construct a calibration curve to determine the concentration of the PROTAC in the plasma samples and calculate pharmacokinetic parameters such as Cmax, AUC, and half-life.

Visualizing the Mechanism of Action

Understanding the signaling pathways affected by PROTAC-mediated protein degradation is crucial for interpreting in vivo efficacy data.

PROTAC Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Efficacy Assessment cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies invitro_synthesis PROTAC Synthesis (this compound linker) invitro_binding Target & E3 Ligase Binding Assays invitro_synthesis->invitro_binding invitro_degradation In-Cell Degradation (Western Blot) invitro_binding->invitro_degradation invivo_model Xenograft Model Establishment invitro_degradation->invivo_model Lead Candidate Selection invivo_dosing PROTAC Administration invivo_model->invivo_dosing invivo_tumor Tumor Growth Monitoring invivo_dosing->invivo_tumor invivo_pd Pharmacodynamic Analysis (Tumor Tissue) invivo_dosing->invivo_pd invivo_pk Pharmacokinetic Analysis (Plasma) invivo_dosing->invivo_pk invivo_tumor->invivo_pd invivo_tumor->invivo_pk

Caption: A typical workflow for assessing the in vivo efficacy of a PROTAC.

BRD4 Signaling Pathway

brd4_pathway Simplified BRD4 Signaling Pathway cluster_protac PROTAC Action BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits & activates Proteasome Proteasome BRD4->Proteasome degraded by RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene initiates transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Ub Ubiquitin

Caption: BRD4 regulation of c-Myc and the mechanism of PROTAC-mediated degradation.

References

Monodisperse vs. Polydisperse PEG Linkers: A Head-to-Head Comparison for Optimized Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a critical decision that significantly impacts the therapeutic's performance, manufacturability, and safety profile. This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers to inform the rational design of next-generation biologics.

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their composition. Monodisperse PEGs consist of a single, precisely defined chain length, resulting in a uniform molecular weight and a polydispersity index (PDI) of 1.[1][2] In stark contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with varying lengths, leading to a distribution of molecular weights and a PDI greater than 1.[2][3] This inherent structural difference has profound implications for the final drug product, influencing its physicochemical properties, pharmacokinetics, and immunogenicity.

Key Performance Differences: A Quantitative Comparison

The homogeneity of a therapeutic agent is paramount for ensuring consistent efficacy and safety. The use of monodisperse PEG linkers results in a more homogeneous drug product, simplifying characterization and improving batch-to-batch reproducibility.[4]

PropertyMonodisperse PEG LinkersPolydisperse PEG LinkersReferences
Composition Single, precisely defined chain lengthMixture of various chain lengths
Molecular Weight Single, discrete valueAverage value with a distribution
Polydispersity Index (PDI) PDI = 1PDI > 1 (typically 1.02-1.10 for well-controlled synthesis)
Product Homogeneity Homogeneous final product with consistent Drug-to-Antibody Ratio (DAR)Heterogeneous mixture of conjugates with varying DARs
Characterization & Reproducibility Simplified analytical characterization and high batch-to-batch consistencyComplex characterization and potential for batch-to-batch variability

The choice of PEG linker significantly impacts the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic nature of PEG creates a hydration shell around the molecule, increasing its hydrodynamic volume and thereby reducing renal clearance and extending its circulation half-life. Studies on PEGylated nanoparticles have demonstrated that monodisperse PEGs lead to a more favorable pharmacokinetic profile compared to their polydisperse counterparts.

Pharmacokinetic ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsReferences
Blood Circulation Half-Life Significantly prolongedShorter
Tumor Accumulation EnhancedLower
Protein Adsorption Markedly lower and constantIncreased due to enrichment of lower MW PEG fractions

Impact on Drug Efficacy and Safety

The uniformity of monodisperse PEG linkers translates into tangible benefits in terms of therapeutic index and safety. By ensuring a consistent DAR, monodisperse PEGs contribute to a more predictable dose-response relationship and reduce the risk of off-target toxicities associated with heterogeneous ADC populations. Furthermore, the well-defined structure of monodisperse PEGs can help mitigate the risk of immunogenicity, as polydisperse mixtures have been associated with the generation of anti-PEG antibodies.

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates with PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC with a Maleimide-PEG Linker

This protocol describes the conjugation of a drug-linker to an antibody via maleimide chemistry, a common method for site-specific conjugation to cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Maleimide-PEG-drug linker

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of DTT will determine the average number of available conjugation sites.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove excess DTT using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-PEG-drug linker to the reduced mAb at a specific molar ratio.

    • Perform the reaction at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).

    • Collect and pool the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs based on their hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species. Species with higher DARs will be more hydrophobic and elute later.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • ADC formulation

  • Anesthetic

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h) via a suitable method (e.g., tail vein, retro-orbital).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Monodisperse_vs_Polydisperse cluster_0 Monodisperse PEG cluster_1 Polydisperse PEG m1 PEG Unit m2 PEG Unit m1->m2 m3 PEG Unit m2->m3 m4 PEG Unit m3->m4 m5 PEG Unit m4->m5 p1 PEG Unit p2 PEG Unit p1->p2 p3 PEG Unit p2->p3 p4 PEG Unit p5 PEG Unit p4->p5 p6 PEG Unit p5->p6 p7 PEG Unit p6->p7 p8 PEG Unit p9 PEG Unit p8->p9

Caption: Structural difference between monodisperse and polydisperse PEG.

ADC_Workflow Ab Antibody Reduction Reduction Ab->Reduction Conjugation Conjugation Reduction->Conjugation DrugLinker Drug-Linker (Monodisperse PEG) DrugLinker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization FinalADC Homogeneous ADC Characterization->FinalADC

Caption: Experimental workflow for ADC synthesis and characterization.

PK_Comparison cluster_mono Monodisperse PEG-ADC cluster_poly Polydisperse PEG-ADC m_pk Improved PK Profile m_clearance Lower Clearance m_pk->m_clearance m_halflife Longer Half-life m_pk->m_halflife m_exposure Higher Exposure m_pk->m_exposure p_pk Variable PK Profile p_clearance Higher Clearance p_pk->p_clearance p_halflife Shorter Half-life p_pk->p_halflife p_exposure Lower Exposure p_pk->p_exposure

Caption: Logical relationship of PEG type and pharmacokinetic outcomes.

References

The Balancing Act: How Linker Rigidity Shapes PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Optimizing Proteolysis-Targeting Chimeras

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them plays a pivotal, and often underappreciated, role in determining the overall efficacy of the PROTAC. This guide provides a comparative analysis of how linker rigidity—a key design parameter—impacts PROTAC activity, supported by experimental data and detailed protocols for researchers in drug development.

The choice between a flexible or a rigid linker is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex. However, this flexibility can also come at an entropic cost. Conversely, rigid linkers, which often incorporate cyclic structures like piperazine or spirocycles, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties. Yet, excessive rigidity can also introduce steric hindrance and prevent the formation of a productive complex.

Quantitative Comparison of Linker Effects

The following tables summarize quantitative data from studies that have systematically evaluated the impact of linker rigidity on PROTAC performance. These examples highlight the nuanced and context-dependent effects of modifying linker flexibility.

Case Study 1: Targeting Hematopoietic Prostaglandin D Synthase (H-PGDS)

In a study targeting H-PGDS, a parent PROTAC with a flexible linker (PROTAC-1) was compared to analogs incorporating more rigid spirocyclic structures (PROTAC-3 and PROTAC-4). While the degradation activity remained comparable, the rigid derivatives showed increased intracellular accumulation but formed less stable ternary complexes, illustrating a trade-off between cell permeability and complex stability.[1]

PROTACLinker TypeH-PGDS Binding Affinity (IC50, nM)H-PGDS Degradation (DC50, nM)
PROTAC-1Flexible45.1 ± 3.70.094 ± 0.044
PROTAC-2Flexible (modified)69.0 ± 4.00.22 ± 0.070
PROTAC-3Rigid (Spirocyclic)32.1 ± 2.10.15 ± 0.072
PROTAC-4Rigid (Spirocyclic)36.1 ± 4.30.19 ± 0.044

Case Study 2: Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

The development of IRAK4 degraders demonstrated that increasing linker rigidity can lead to a significant improvement in degradation potency. The preferred compound, FIP22, which incorporates a rigid linker, was 115-fold more potent than the lead compound DE5.[2] In another study, modification of a flexible carbon linker to a more rigid, polar spirocyclic pyrimidine in an IRAK4 PROTAC (compound 9) resulted in increased potency.[3]

PROTACLinker TypeIRAK4 Degradation (DC50)
DE5Flexible (Lead Compound)368 nM
FIP22Rigid3.2 nM
Compound 3Flexible (12-atom carbon chain)>1000 nM
Compound 9Rigid (spirocyclic pyrimidine)151 nM

Case Study 3: Targeting Androgen Receptor (AR) and BET Bromodomains

Studies on Androgen Receptor (AR) and Bromo- and Extra-Terminal (BET) domain proteins have shown mixed results, underscoring the target-specific nature of linker optimization. For instance, replacing a flexible PEG unit in an AR-targeting SNIPER with rigid disubstituted phenyl rings led to a loss of activity.[1] In contrast, for BET degraders, the introduction of a rigid ethynyl group in the linker of QCA570 resulted in increased activity in some cell lines compared to a more flexible counterpart.

TargetPROTACLinker TypeActivity
ARParent PROTAC 54Flexible (PEG)Exhibited degradation
ARPROTACs 55-57Rigid (Disubstituted Phenyl)No degradation activity
BETPROTAC 48Flexible (Alkyl chain)pM IC50 values
BETQCA570Rigid (Ethynyl group)3 to 6-fold increased activity in some cell lines

Experimental Protocols

To aid researchers in evaluating their own PROTACs, we provide detailed methodologies for key experiments.

Protocol 1: Quantitative Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to quantify the degradation of a target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC compound in cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding affinity of a PROTAC to its target protein or E3 ligase.

1. Reagent Preparation:

  • Prepare a fluorescently labeled tracer that binds to the protein of interest.

  • Prepare a dilution series of the PROTAC compound.

  • Prepare the purified target protein or E3 ligase in a suitable assay buffer.

2. Assay Procedure:

  • In a microplate, add the fluorescent tracer at a fixed concentration.

  • Add the serially diluted PROTAC compound.

  • Add the purified protein to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

  • Fit the data to a competition binding curve to determine the IC50 value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay monitors the formation of the ternary complex (Target-PROTAC-E3 ligase) in a cellular environment.

1. Cell Preparation:

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

2. Assay Procedure:

  • Seed the transfected cells into a 384-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-fusion protein.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate.

3. Data Acquisition and Analysis:

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizing the Molecular Logic

To better understand the biological context and experimental workflows, the following diagrams were generated using Graphviz.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data_analysis Data Analysis Cell_Seeding Plate Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Quantification Band Densitometry Detection->Quantification Normalization Normalize to Loading Control Quantification->Normalization Calculation Calculate % Degradation Normalization->Calculation Curve_Fitting Generate Dose-Response Curve (DC50 & Dmax) Calculation->Curve_Fitting

Quantitative Western Blot Workflow

Signaling_Pathways cluster_HPGDS H-PGDS Pathway cluster_IRAK4 IRAK4 Signaling cluster_AR Androgen Receptor Signaling cluster_BET BET Bromodomain Function AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 Catalyzed by HPGDS HPGDS H-PGDS Inflammation Allergic Inflammation PGD2->Inflammation TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_MAPK NF-kB & MAPK Activation TRAF6->NFkB_MAPK Inflammatory_Cytokines Inflammatory Cytokines NFkB_MAPK->Inflammatory_Cytokines Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element AR_dimer->ARE Gene_Expression Target Gene Expression (Proliferation, Survival) ARE->Gene_Expression Acetylated_Histones Acetylated Histones BET BET Proteins (e.g., BRD4) Acetylated_Histones->BET Binding Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruitment Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription

Overview of Targeted Signaling Pathways

References

A Comparative Guide to the Cross-Reactivity of m-PEG19-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of polyethylene glycol (PEG) conjugates is paramount. The increasing use of PEGylation to enhance the therapeutic properties of molecules necessitates a thorough evaluation of their potential to elicit an immune response, particularly the cross-reactivity of anti-PEG antibodies. This guide provides a comparative analysis of factors influencing the immunogenicity of PEG conjugates, with a focus on how a novel conjugate like m-PEG19-alcohol could be assessed against other alternatives. While direct experimental data on this compound is not publicly available, this guide synthesizes existing data on various PEG derivatives to provide a framework for its evaluation.

Factors Influencing PEG Immunogenicity and Cross-Reactivity

The immunogenicity of PEG is not an intrinsic property but is influenced by a multitude of factors related to its structure and the context of its presentation to the immune system. When developing a new PEG conjugate such as this compound, these factors must be carefully considered.

Table 1: Key Factors Modulating the Immunogenicity of PEG Conjugates

FactorInfluence on ImmunogenicityImplication for this compound Conjugates
Molecular Weight Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic.[1]The "19" in this compound denotes 19 repeating ethylene glycol units, resulting in a relatively low molecular weight which may be favorable for reduced immunogenicity.
Terminal Functional Group The terminal group of the PEG chain significantly impacts the immune response. Methoxy-terminated PEG (mPEG) is the most common but can be more immunogenic than hydroxyl-terminated PEG (HO-PEG).[2][3] The hydrophobicity of the end-group appears to play a role, with more hydrophobic groups potentially leading to higher immunogenicity.[2]The methoxy group in this compound could be a target for "methoxy-specific" anti-PEG antibodies. Comparing its cross-reactivity with an equivalent HO-PEG19-alcohol conjugate would be crucial.
Carrier Molecule PEG itself is considered a hapten and elicits an immune response primarily when conjugated to a carrier molecule (e.g., protein, nanoparticle).[4] The immunogenicity of the carrier can influence the anti-PEG response.The choice of molecule conjugated to this compound will be a critical determinant of the overall immunogenicity of the final product.
PEG Architecture Linear vs. branched PEG can affect immune shielding and epitope exposure.This compound is a linear PEG, and its ability to shield the carrier molecule from the immune system should be evaluated.
Route of Administration Subcutaneous administration may be more immunogenic than intravenous administration.The intended clinical route of administration for the this compound conjugate should be considered in preclinical immunogenicity studies.

Comparative Cross-Reactivity of Anti-PEG Antibodies

A key concern in the development of PEGylated therapeutics is the presence of pre-existing anti-PEG antibodies in a significant portion of the population and the potential for treatment-induced antibodies. These antibodies can exhibit cross-reactivity with different PEG derivatives, impacting the efficacy and safety of a new PEGylated drug.

Table 2: Cross-Reactivity Profile of Anti-PEG Antibodies

Antibody TypeCross-Reactivity ProfileRelevance for this compound Conjugates
Anti-mPEG Antibodies Antibodies induced by mPEG conjugates can show higher specificity for mPEG over HO-PEG, suggesting the existence of "methoxy-specific" antibodies. However, they can still bind to the PEG backbone.Pre-existing or induced anti-mPEG antibodies are likely to recognize and bind to this compound conjugates. The degree of binding may be higher compared to a hydroxyl-terminated equivalent.
Anti-HO-PEG Antibodies Antibodies elicited by HO-PEG conjugates tend to have similar affinity for both mPEG and HO-PEG, indicating they are primarily "backbone-specific".An this compound conjugate would likely be recognized by antibodies originally generated in response to an HO-PEG conjugate.
Backbone-Specific Antibodies These antibodies recognize the repeating ethylene glycol units of the PEG chain. Some anti-PEG antibodies have been shown to cross-react with other polymers containing a C-C-O backbone, such as polypropylene glycol (PPG) and polytetramethylene ether glycol (PTMEG).The core structure of this compound is susceptible to binding by backbone-specific anti-PEG antibodies. Potential cross-reactivity with other structurally similar polymers should be considered.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity profile of a novel conjugate like this compound, a robust and validated immunoassay is essential. The most common method is the Enzyme-Linked Immunosorbent Assay (ELISA).

Generalized Competitive ELISA Protocol for Anti-PEG Antibody Cross-Reactivity

This protocol can be adapted to assess the cross-reactivity of anti-PEG antibodies with this compound conjugates.

  • Plate Coating: Coat a high-binding 96-well microplate with a specific PEG conjugate (e.g., mPEG-BSA) overnight at 4°C. This will serve as the target for the anti-PEG antibodies.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% milk in PBS) to prevent non-specific binding.

  • Competition: In a separate plate, pre-incubate serum or plasma samples containing anti-PEG antibodies with varying concentrations of competitor molecules. The competitors would include:

    • This compound conjugate

    • A non-methoxy PEG-alcohol conjugate (e.g., HO-PEG19-alcohol)

    • Other PEG derivatives (e.g., different molecular weights, branched PEGs)

    • Unconjugated this compound

    • Free mPEG

  • Incubation: Transfer the pre-incubated antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that will bind to the anti-PEG antibodies captured on the plate.

  • Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. A lower signal indicates a higher degree of competition, meaning the anti-PEG antibodies have a higher affinity for the competitor molecule.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the processes involved in assessing and responding to PEG conjugates, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Competition cluster_2 Detection plate Coat plate with mPEG-carrier conjugate block Block non-specific binding sites plate->block transfer Transfer mixture to coated plate block->transfer serum Serum with anti-PEG Abs pre_incubation Pre-incubate serum->pre_incubation competitor Add competitor: This compound conjugate or other alternatives competitor->pre_incubation pre_incubation->transfer incubation Incubate transfer->incubation wash1 Wash incubation->wash1 secondary_ab Add enzyme-linked secondary antibody wash1->secondary_ab incubation2 Incubate secondary_ab->incubation2 wash2 Wash incubation2->wash2 substrate Add substrate wash2->substrate read Read absorbance substrate->read

Caption: Workflow for a competitive ELISA to assess anti-PEG antibody cross-reactivity.

G cluster_0 Antigen Presentation cluster_1 B Cell Activation & Differentiation cluster_2 Effector Functions peg_conjugate This compound Conjugate b_cell B Cell peg_conjugate->b_cell BCR binding immune_complex Immune Complex Formation peg_conjugate->immune_complex t_cell Helper T Cell b_cell->t_cell Antigen presentation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation memory_b_cell Memory B Cell b_cell->memory_b_cell Differentiation t_cell->b_cell Activation antibodies Anti-PEG Antibodies (IgG, IgM) plasma_cell->antibodies antibodies->immune_complex abc Accelerated Blood Clearance (ABC) immune_complex->abc hypersensitivity Hypersensitivity Reactions immune_complex->hypersensitivity

Caption: T-cell dependent immune response pathway to a PEGylated conjugate.

Conclusion

The immunogenic profile of this compound conjugates will be a critical factor in their development as therapeutic agents or components of drug delivery systems. While specific data is not yet available, a thorough understanding of the factors that influence PEG immunogenicity and the cross-reactivity of anti-PEG antibodies provides a solid foundation for a comprehensive evaluation. By employing established experimental protocols, such as competitive ELISA, researchers can effectively characterize the cross-reactivity of this compound conjugates in comparison to other PEGylated alternatives. This proactive approach to immunogenicity assessment is essential for the design of safer and more effective PEGylated therapeutics.

References

M-PEG19-Alcohol in Focus: A Comparative Guide to Hydrophilic Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a hydrophilic linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only influences the overall solubility and stability of the conjugate but also profoundly impacts its pharmacokinetic profile and therapeutic index. This guide provides an objective comparison of m-PEG19-alcohol with other prominent hydrophilic linkers, supported by experimental data and detailed methodologies to inform rational drug design.

The incorporation of hydrophilic linkers is a key strategy to mitigate the challenges posed by hydrophobic payloads, which can otherwise lead to aggregation, reduced drug-to-antibody ratios (DARs), and rapid clearance from circulation. This compound, a discrete polyethylene glycol (PEG) linker, offers a balance of hydrophilicity and a defined length, contributing to more homogenous drug conjugates. This guide will benchmark its anticipated performance against other PEG-based linkers of varying lengths and architectures, as well as non-PEG hydrophilic alternatives.

Comparative Analysis of Hydrophilic Linkers

The choice of a hydrophilic linker involves a trade-off between enhancing solubility and pharmacokinetics while maintaining potent cytotoxicity and stability. The following tables summarize quantitative data from various studies, comparing key performance metrics across different linker types. While direct head-to-head data for this compound is limited, its performance can be inferred from the trends observed for PEG linkers of similar length.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
Linker TypePEG Length (Number of Units)MethodKey FindingReference
Non-PEGylated0SEC-HPLCHigh percentage of aggregation, especially with hydrophobic payloads.[1][2]
Short-chain PEG4-8HICIncreased hydrophilicity compared to non-PEGylated linkers.[3][4]
This compound (Inferred) 19 HIC/SEC-HPLC Expected to significantly increase hydrophilicity and reduce aggregation. N/A
Long-chain PEG24SEC-HPLCShowed minimal aggregation (<5%) compared to dipeptide-linked conjugates which had up to 80% aggregation.[5]
Pendant PEG2 x 12SEC-HPLCBetter performance in reducing aggregation than a linear 24-unit PEG.

HIC: Hydrophobic Interaction Chromatography; SEC-HPLC: Size Exclusion High-Performance Liquid Chromatography

Table 2: Influence of Hydrophilic Linkers on Pharmacokinetics (PK)
Linker TypeKey PK ParameterAnimal ModelKey FindingReference
Non-PEGylatedShort half-lifeMouseRapid clearance from circulation.
Short-chain PEG (PEG8)Slower clearanceRatMinimum length to achieve optimal slower clearance. Longer chains (PEG12, PEG24) did not show a significant further advantage in this specific study.
This compound (Inferred) Longer half-life Mouse/Rat Expected to prolong circulation half-life compared to shorter PEGs. N/A
Long-chain PEG (PEG24)Prolonged half-lifeMouseDemonstrated a longer half-life and enhanced tolerability.
Val-CitHigh stability in human plasmaHumanHalf-life of over 230 days reported in one study.
Val-AlaHigh stability in human plasmaHumanExhibits high stability, similar to Val-Cit.
Table 3: Effect of Hydrophilic Linkers on In Vitro and In Vivo Efficacy
Linker TypeAssayKey FindingReference
Long-chain PEG (10 kDa)In vitro cytotoxicity22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate in one study.
Long-chain PEG (10 kDa)In vivo efficacyMost effective tumor therapy in an animal model due to extended half-life.
Sulfonate-containingIn vitro cytotoxicityWider selectivity window against multidrug-resistant (MDR) cancer cell lines.
Val-CitIn vivo efficacyEffective, but can be limited by instability in mouse models.
Val-AlaIn vivo efficacyHas shown better performance in some preclinical models, potentially due to improved stability and higher achievable DARs.
GlucuronideIn vivo efficacyExhibited greater efficacy in vivo compared to a dipeptide-linked ADC in one study, though it was not as well tolerated.

Visualizing the Role of Hydrophilic Linkers

To better understand the concepts discussed, the following diagrams illustrate the structure of an ADC, a typical experimental workflow for linker comparison, and a relevant signaling pathway.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Hydrophilic Linker (e.g., this compound) Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload

Figure 1: Structure of a typical Antibody-Drug Conjugate.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Synthesize ADCs with different hydrophilic linkers (m-PEG19, Val-Cit, etc.) physicochemical Physicochemical Characterization (HIC, SEC-HPLC for aggregation) start->physicochemical invitro In Vitro Evaluation (Plasma Stability, Cytotoxicity) physicochemical->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo data Data Analysis and Linker Selection invivo->data

Figure 2: Workflow for benchmarking hydrophilic linkers.

Signaling_Pathway cluster_pathway Payload-Induced Apoptosis Pathway ADC ADC Internalization & Lysosomal Trafficking Payload_Release Payload Release ADC->Payload_Release Target Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target Caspase_Activation Caspase Activation Target->Caspase_Activation Disruption of cellular function Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: A simplified signaling pathway for ADC-induced apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.

Materials:

  • ADC samples with different linkers

  • Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent

  • Agilent AdvanceBio SEC 300Å column (or equivalent)

  • Mobile Phase: Phosphate buffered saline (PBS), pH 7.4

  • UV Detector

Procedure:

  • Prepare ADC samples at a concentration of 1 mg/mL in PBS.

  • Set up the HPLC system with the SEC column, equilibrated with the mobile phase at a flow rate of 0.8 mL/min.

  • Inject 10 µL of each ADC sample.

  • Monitor the elution profile using a UV detector at 280 nm.

  • The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.

  • Integrate the peak areas to calculate the percentage of monomer and aggregates. A lower percentage of aggregates indicates better stability.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Materials:

  • ADC samples

  • Human and mouse plasma

  • Incubator at 37°C

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate the ADC samples in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma sample.

  • To quantify the amount of released free payload, precipitate the plasma proteins by adding three volumes of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the free payload.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • A lower rate of payload release indicates higher stability of the linker.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC samples at various concentrations

  • MTT solution (5 mg/mL)

  • SDS-HCl solution

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the ADC samples and incubate for 72-120 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of SDS-HCl solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Protocol 4: Pharmacokinetic (PK) Study in Mice

Objective: To determine the in vivo clearance and half-life of the ADC.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • ADC samples

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Administer a single intravenous dose of the ADC to the mice.

  • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL) and elimination half-life (t½). Lower clearance and a longer half-life are generally desirable.

Conclusion

The strategic incorporation of hydrophilic linkers is a powerful approach to optimize the performance of ADCs. As the compiled data suggests, increasing the hydrophilicity of the linker, for instance by using PEG chains like in this compound, can significantly reduce aggregation, improve pharmacokinetic profiles, and ultimately lead to enhanced in vivo efficacy. However, a potential trade-off with in vitro potency may exist, and the optimal linker is often specific to the antibody, payload, and target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel ADC candidates, facilitating the development of safer and more effective targeted therapeutics.

References

The Influence of PEG Linker Length on Conjugate Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a pivotal factor in the design of bioconjugates, including antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems. The length of the PEG chain is a critical determinant of the physicochemical and pharmacological properties of these therapeutics, profoundly influencing their efficacy and safety profiles. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data from various assays, to inform the rational design of next-generation therapies.

The incorporation of PEG linkers can significantly modulate a conjugate's solubility, stability, and pharmacokinetic (PK) properties.[1] For instance, hydrophobic drug payloads can lead to the aggregation of ADCs and their rapid clearance from circulation. The inclusion of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1] However, the optimal PEG linker length is often a delicate balance between enhancing in vivo performance and maintaining potent in vitro activity.[2]

Comparative Analysis of PEG Linker Lengths in Antibody-Drug Conjugates

The length of the PEG linker in an ADC can have a substantial impact on its therapeutic index. While shorter PEG linkers may contribute to greater ADC stability, longer linkers generally improve pharmacokinetic parameters and in vivo efficacy, especially when dealing with hydrophobic payloads.[1] This enhancement in in vivo performance can sometimes come at the cost of reduced in vitro potency.[3]

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its ability to kill target cancer cells. The length of the PEG linker can influence this activity, with some studies reporting a decrease in cytotoxicity as the PEG chain length increases.

LinkerTarget Cell LineIC50 (ng/mL)Reference Study
Non-PEGylatedL540cy~10
PEG2L540cy~15
PEG4L540cy~15
PEG8L540cy~20
PEG12L540cy~25
PEG24L540cy~30
Pharmacokinetics

The pharmacokinetic profile of an ADC, particularly its plasma half-life, is crucial for its therapeutic efficacy. Longer PEG linkers are known to increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation time.

LinkerPlasma Half-life (hours)Clearance (mL/hr/kg)Reference Study
Non-PEGylated-High
PEG2-Moderate
PEG4-Moderate
PEG8~150Low
PEG12~160Low
PEG24~180Low
In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. Studies have shown a correlation between increased PEG linker length and improved tumor growth inhibition.

LinkerTumor ModelTumor Growth Inhibition (%)Reference Study
Non-PEGylatedL540cy Xenograft11
PEG2L540cy Xenograft35-45
PEG4L540cy Xenograft35-45
PEG8L540cy Xenograft75-85
PEG12L540cy Xenograft75-85
PEG24L540cy Xenograft75-85

The Role of PEG Linker Length in Nanocarrier Targeting

In the context of nanoparticle-based drug delivery, the length of the PEG linker used to attach targeting ligands, such as antibodies, to the nanocarrier surface significantly affects their targeting efficiency.

Cellular Uptake in Dendritic Cells

The ability of antibody-functionalized nanocarriers to target and be internalized by specific cell types, such as dendritic cells (DCs), is crucial for applications in immunotherapy and vaccine development. The length of the PEG linker plays a key role in this process.

Linker Length (kDa)Target CellCellular UptakeReference Study
0.65DC2.4 (cell line)High
2DC2.4 (cell line)Low
5DC2.4 (cell line)Moderate
0.65Primary Bone Marrow-Derived DCsLow
2Primary Bone Marrow-Derived DCsModerate
5Primary Bone Marrow-Derived DCsHigh

Experimental Protocols

ADC Conjugation and Characterization

A common methodology for the preparation and evaluation of ADCs with varying PEG linker lengths involves a multi-step process.

cluster_0 ADC Preparation cluster_1 ADC Characterization & Analysis A Antibody Reduction (e.g., with TCEP) C Conjugation Reaction A->C B Drug-Linker Synthesis (PEGn-Maleimide-Payload) B->C D Purification (e.g., Chromatography) C->D E In Vitro Cytotoxicity Assay D->E F Pharmacokinetic Study (in vivo) D->F G In Vivo Efficacy Study (Tumor Xenograft Model) D->G cluster_0 Nanocarrier Preparation cluster_1 Cellular Uptake Analysis A Nanoparticle Synthesis B PEG-Ligand Conjugation (Varying PEG Lengths) A->B D Incubation with Functionalized Nanoparticles B->D C Cell Culture (e.g., Dendritic Cells) C->D E Washing to Remove Non-internalized Particles D->E F Quantification of Uptake (e.g., Flow Cytometry) E->F

References

Safety Operating Guide

Navigating the Disposal of m-PEG19-alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like m-PEG19-alcohol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Safety and Handling Profile of m-PEG-alcohols

PropertyInformation
Appearance White solid/powder
Odor Mild odor
Solubility Soluble in water
Hazard Ratings Health: 1 (Slight), Flammability: 1 (Slight), Reactivity: 0 (None)
Primary Hazards May cause skin and eye irritation upon prolonged or repeated exposure. Ingestion of large doses may lead to gastrointestinal upset.[1]
Incompatible Materials Strong oxidizing agents
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, and a lab coat are recommended.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Keep the chemical in its original, labeled container. If the original container is compromised, transfer it to a new, compatible, and clearly labeled container.

  • Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or labware, should be considered chemical waste. These materials must be collected in a designated and clearly labeled waste container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as chemical waste. The specific disposal route will depend on the hazards of the solvent used.

2. Waste Collection and Storage:

  • Collect all this compound waste in sealable, chemically resistant containers.

  • Clearly label the waste containers with "Hazardous Waste" (or as required by your institution) and list the contents, including the concentration of this compound and any solvents.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: For large spills or in poorly ventilated areas, evacuate personnel and increase ventilation.

  • Absorb the Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spilled material.

  • Collect and Clean: Carefully collect the absorbed material and place it in a sealed container for hazardous waste. Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as chemical waste.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the drain. While some polyethylene glycols are biodegradable, this practice is not recommended for laboratory-grade chemicals and may violate local regulations.

  • Do Not Dispose in Regular Trash: Unused or contaminated this compound should not be disposed of in the regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste Type start->identify_waste pure_chemical Unused/Expired Chemical identify_waste->pure_chemical contaminated_materials Contaminated PPE, Labware identify_waste->contaminated_materials solution Solution in Solvent identify_waste->solution collect_waste 2. Collect in Labeled, Sealed Container pure_chemical->collect_waste contaminated_materials->collect_waste solution->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_management 3. Follow Spill Management Protocol spill_check->spill_management Yes store_waste 4. Store Waste in Designated Area spill_check->store_waste No spill_management->store_waste contact_ehs 5. Contact EHS/Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Logistical Information for Handling m-PEG19-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential guidance for the operational use and disposal of m-PEG19-alcohol, fostering a secure laboratory environment.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety. This guidance is based on the general safety data for polyethylene glycol monomethyl ether compounds.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemically compatible gloves (e.g., Nitrile)
Body Protection Laboratory coat
Respiratory Not generally required under normal use with good ventilation. Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor.

Experimental Protocol: Safe Handling and Storage

Handling:

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form or when heating.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2][3]

  • Avoid Ingestion and Inhalation: Do not ingest. Avoid breathing dust or vapors.

Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Waste Classification: While polyethylene glycol compounds are generally not considered hazardous waste, it is best practice to handle the disposal with care.

  • Unused Material: Unused this compound should be disposed of as chemical waste. Do not pour down the drain. Although some polyethylene glycols are biodegradable, their introduction into wastewater systems can impact treatment processes.

  • Empty Containers: "Empty" containers that have been thoroughly cleaned of all residues may be discarded as regular solid waste. Before discarding, cross out the label and mark the container as "Empty".

  • Contaminated Materials: Any materials, such as gloves or wipes, that are contaminated with this compound should be collected in a sealed bag and disposed of as chemical waste.

  • Professional Disposal: For larger quantities or when in doubt, arrange for collection by a licensed chemical waste disposal contractor. Store the waste in clearly labeled, sealed containers in a designated satellite accumulation area while awaiting pickup.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a Well-Ventilated Area (e.g., Fume Hood) b->c Proceed to Handling d Weigh/Measure this compound c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f Experiment Complete g Segregate Waste f->g h Dispose of Liquid Waste in Labeled, Sealed Container g->h i Dispose of Contaminated Solids in Labeled, Sealed Bag g->i j Doff PPE h->j i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.